molecular formula C18H14ClN3O3 B15541534 GTx-027

GTx-027

货号: B15541534
分子量: 355.8 g/mol
InChI 键: IEGVUEFEHAFTNS-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GTx-027 is a useful research compound. Its molecular formula is C18H14ClN3O3 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H14ClN3O3

分子量

355.8 g/mol

IUPAC 名称

(2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C18H14ClN3O3/c1-18(24,11-25-15-6-2-12(9-20)3-7-15)17(23)22-14-5-4-13(10-21)16(19)8-14/h2-8,24H,11H2,1H3,(H,22,23)/t18-/m0/s1

InChI 键

IEGVUEFEHAFTNS-SFHVURJKSA-N

产品来源

United States

Foundational & Exploratory

GTx-027: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has been investigated for its therapeutic potential in androgen receptor (AR)-positive breast cancer and stress urinary incontinence (SUI). As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor, aiming to elicit the therapeutic benefits of androgens in target tissues while minimizing androgenic side effects elsewhere. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects in preclinical models, summarizing quantitative data, and outlining the experimental protocols used in key studies.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the modulation of target gene transcription. The tissue selectivity of this compound arises from its unique interaction with the AR, which is thought to induce a receptor conformation that differs from that induced by endogenous androgens like dihydrotestosterone (B1667394) (DHT). This conformational change influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the AR complex in a cell- and tissue-specific manner, resulting in differential gene regulation.

In the context of breast cancer, this compound acts as an AR agonist, leading to the transactivation of genes that inhibit cancer cell proliferation and growth.[1][2] Conversely, in muscle tissue, its agonistic activity promotes anabolic effects, increasing muscle mass and strength.[3][4]

Preclinical Efficacy and Quantitative Data

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models of breast cancer and stress urinary incontinence.

In Vitro and In Vivo Efficacy in Breast Cancer

This compound has demonstrated significant anti-proliferative and tumor-regressive effects in androgen receptor-positive breast cancer models.

Table 1: In Vitro Activity of this compound in Breast Cancer Cells [2]

Cell LineAssayCompoundEC50 / IC50 (nM)
MDA-MB-231-ARAR TransactivationThis compound1.8
MDA-MB-231-ARProliferationThis compound10

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models [2]

Xenograft ModelTreatmentTumor Growth Inhibition (%)Tumor Weight Reduction (%)
MDA-MB-231-ARThis compound (30 mg/kg/day)>90>90
Efficacy in a Preclinical Model of Stress Urinary Incontinence

In a mouse model of post-menopausal SUI, this compound demonstrated anabolic effects on pelvic floor muscles.

Table 3: Effect of this compound on Pelvic Floor Muscle in Ovariectomized Mice [3][4]

Treatment GroupPelvic Floor Muscle Weight (mg)Change vs. Ovariectomized Control
Sham35.2 ± 2.1-
Ovariectomized (OVX) + Vehicle22.5 ± 1.5-
OVX + this compound (3 mg/kg/day)34.8 ± 2.3Increase

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling in Breast Cancer Inhibition

This compound, upon binding to the androgen receptor in AR-positive breast cancer cells, initiates a signaling cascade that leads to the inhibition of cell proliferation and tumor growth. This is achieved through the regulation of genes involved in these processes.

AR_signaling_breast_cancer This compound Signaling in AR+ Breast Cancer cluster_nucleus Cell Nucleus GTx_027 This compound AR Androgen Receptor (AR) GTx_027->AR Binds AR_complex This compound-AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Binds to DNA Nucleus Nucleus Gene_Modulation Modulation of Target Gene Expression ARE->Gene_Modulation Proliferation_Inhibition Inhibition of Cell Proliferation Genes Gene_Modulation->Proliferation_Inhibition Tumor_Suppressor_Activation Activation of Tumor Suppressor Genes Gene_Modulation->Tumor_Suppressor_Activation Cell_Growth_Inhibition Inhibition of Tumor Growth Proliferation_Inhibition->Cell_Growth_Inhibition Tumor_Suppressor_Activation->Cell_Growth_Inhibition

Caption: this compound mediated AR signaling pathway in breast cancer.

Experimental Workflow for In Vivo Breast Cancer Xenograft Study

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a breast cancer xenograft model.

xenograft_workflow Breast Cancer Xenograft Experimental Workflow start Start: MDA-MB-231-AR Breast Cancer Cells implantation Subcutaneous Implantation into Nude Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage with This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint

Caption: Workflow for a breast cancer xenograft study.

Detailed Experimental Protocols

Androgen Receptor Transactivation Assay

This assay is performed to determine the ability of this compound to activate the androgen receptor.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells.

  • Plasmids: Cells are co-transfected with a mammalian expression vector for the human androgen receptor and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter.

  • Procedure:

    • HEK 293 cells are plated in 96-well plates.

    • Cells are transfected with the AR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a vehicle control.

    • Cells are incubated for another 24 hours.

    • Luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value, which is the concentration of this compound that elicits a half-maximal response, is calculated from the dose-response curve.

Breast Cancer Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of breast cancer cells.

  • Cell Lines: MDA-MB-231 cells stably expressing the androgen receptor (MDA-MB-231-AR).

  • Procedure:

    • MDA-MB-231-AR cells are seeded in 96-well plates in a culture medium.

    • After cell attachment, the medium is replaced with a medium containing different concentrations of this compound or a vehicle control.

    • Cells are incubated for a defined period (e.g., 5 days).

    • Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

In Vivo Breast Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Female athymic nude mice.

  • Procedure:

    • MDA-MB-231-AR cells are harvested and suspended in a suitable medium, often mixed with Matrigel to support tumor formation.

    • The cell suspension is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives daily oral administration of this compound (e.g., 30 mg/kg), while the control group receives the vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis like gene expression studies.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Ovariectomized Mouse Model of Stress Urinary Incontinence

This model simulates post-menopausal conditions to study the effects of this compound on pelvic floor muscles.

  • Animal Model: Female C57BL/6 mice.

  • Procedure:

    • Mice undergo bilateral ovariectomy to induce a post-menopausal state. A sham-operated group serves as a control.

    • After a period of recovery and muscle atrophy, the ovariectomized mice are treated daily with this compound (e.g., 3 mg/kg) or a vehicle.

    • After a defined treatment period (e.g., 4 weeks), the mice are euthanized.

    • The pelvic floor muscles are carefully dissected and weighed.

    • Muscle tissue may be collected for gene expression analysis (e.g., RT-PCR) to assess the expression of genes related to muscle anabolism and catabolism.

  • Data Analysis: The weights of the pelvic floor muscles are compared between the different treatment groups. Gene expression changes are quantified relative to a housekeeping gene.

Conclusion

This compound demonstrates a clear mechanism of action as a selective androgen receptor modulator with potent anti-tumor activity in preclinical models of androgen receptor-positive breast cancer and anabolic effects on pelvic floor muscles in a model of stress urinary incontinence. Its tissue-selective activity, supported by the quantitative data from in vitro and in vivo studies, highlights its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds.

References

The Discovery of GTx-027: A Technical Overview of a Novel Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that was under investigation for the treatment of breast cancer and stress urinary incontinence.[1] As an analogue of the more extensively studied enobosarm (GTx-024), this compound belongs to the arylpropionamide class of SARMs.[1] This document provides a comprehensive technical overview of the discovery and preclinical evaluation of this compound, summarizing available quantitative data, providing detailed experimental protocols for key studies, and visualizing associated biological pathways and discovery workflows. While the clinical development of this compound was discontinued (B1498344) at an early stage, the preclinical data highlights its potential as a tissue-selective androgen receptor modulator.[1]

Introduction to this compound

This compound, chemically identified as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a potent, orally bioavailable SARM developed by GTx, Inc.[1] It was designed to selectively modulate the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in target tissues like muscle and bone while minimizing the androgenic side effects in tissues such as the prostate and skin. The molecule exhibits mixed agonist and antagonist effects on the androgen receptor, a characteristic that was explored for its therapeutic potential in hormone-sensitive cancers and muscle-wasting conditions.[1]

In Vitro Pharmacology

The in vitro characterization of this compound established its activity as a modulator of the androgen receptor, demonstrating potent transactivation of the receptor and antiproliferative effects in cancer cell lines.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro assays for this compound.

Assay TypeCell LineParameterValueReference
AR TransactivationHEK-293EC501.8 nM[2]
AR TransactivationHEK-293EC50149.8 nM[3]
Cell ProliferationMDA-MB-231-Inhibition[2]
Cell ProliferationHCC-38-Inhibition[2]

Note: The discrepancy in EC50 values may be attributable to different experimental conditions or reporter gene constructs used in the respective studies.

Experimental Protocols

While a specific Ki value for this compound has not been reported in the reviewed literature, the following is a representative protocol for a competitive binding assay to determine the binding affinity of a test compound to the androgen receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cytosol prepared from rat ventral prostate tissue.[4]

  • Radioligand: [3H]-R1881 (a high-affinity synthetic androgen).[4]

  • Test Compound: this compound.

  • Buffers: TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).

  • Scintillation Cocktail.

  • Apparatus: Refrigerated centrifuge, scintillation counter.

Procedure:

  • Cytosol Preparation: Ventral prostates from adult male rats are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris, and the resulting supernatant (cytosol) containing the AR is collected.

  • Assay Setup: A series of dilutions of the test compound (this compound) are prepared.

  • Binding Reaction: A fixed concentration of the AR-containing cytosol and the radioligand ([3H]-R1881) are incubated with the various concentrations of the test compound. A control group with no test compound (total binding) and a group with an excess of unlabeled R1881 (non-specific binding) are also included.

  • Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding of [3H]-R1881 is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Objective: To assess the effect of this compound on the proliferation of breast cancer cell lines.

Materials:

  • Cell Lines: MDA-MB-231 and HCC-38 human breast cancer cells.[2]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[6][7][8][9]

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • Apparatus: 96-well plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with solvent) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 3 days).[2]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[8][9]

  • Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are corrected for background and normalized to the vehicle control to determine the percentage of cell viability. The results are then plotted against the compound concentration to evaluate the inhibitory effect of this compound on cell proliferation.

In Vivo Pharmacology

Preclinical in vivo studies demonstrated the tissue-selective anabolic and anti-tumor effects of this compound in various animal models.

Quantitative In Vivo Data

The following tables summarize the key quantitative data from in vivo studies for this compound.

Table 3.1.1: Efficacy in a Breast Cancer Xenograft Model

Animal ModelCell LineTreatmentDoseOutcomeReference
Female Nude MiceMDA-MB-231-ARThis compound (oral)30 mg/kg/day>75% tumor growth inhibition, 50% tumor weight reduction[10]

Table 3.1.2: Efficacy in a Model of Stress Urinary Incontinence

Animal ModelConditionTreatmentDoseOutcomeReference
Ovariectomized C57BL/6 MicePelvic Muscle AtrophyThis compound (oral)0.5 - 5 mg/kg for 28 daysRestoration of pelvic muscle weight to sham-operated levels[2]

Table 3.1.3: Efficacy in Models of Duchenne Muscular Dystrophy (DMD)

Animal ModelConditionTreatmentOutcomeReference
Castrated wildtype, mdx, and mdx-dm miceMuscular DystrophyThis compoundPositive effects on muscle mass and function[11][12]
Experimental Protocols

Objective: To evaluate the effect of this compound on pelvic floor muscle mass in a model of postmenopausal muscle atrophy.[3][13][14][15][16]

Animals: Female C57BL/6 mice.[2]

Procedure:

  • Ovariectomy: Mice undergo bilateral ovariectomy to induce a hypoestrogenic state, leading to atrophy of the pelvic floor muscles. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.

  • Regression Period: The animals are allowed a period for the pelvic muscles to regress.

  • Treatment: Following the regression period, the ovariectomized mice are treated orally with this compound or a vehicle control for a specified duration (e.g., 28 days).[2]

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the pelvic floor muscles (e.g., levator ani) are carefully dissected and weighed.[11]

  • Data Analysis: The weights of the pelvic floor muscles are compared between the different treatment groups (sham, ovariectomized + vehicle, ovariectomized + this compound) to assess the anabolic effect of the compound.

Objective: To assess the efficacy of this compound in improving muscle mass and function in preclinical models of DMD.[10][17][18][19][20]

Animals:

  • mdx mice: A commonly used model with a spontaneous mutation in the dystrophin gene, leading to a mild muscular dystrophy phenotype.[10][17]

  • mdx-dm mice: Dystrophin/utrophin double-mutant mice, which exhibit a more severe phenotype that more closely resembles human DMD.[12]

Procedure:

  • Animal Preparation: To isolate the effects of the SARM from endogenous androgens, male mice are typically castrated.

  • Treatment: Animals are treated orally with this compound or a vehicle control.

  • Outcome Measures:

    • Body Weight and Lean Body Mass: Measured throughout the study.

    • Muscle Strength: Assessed using methods like a grip strength meter.

    • Histological Analysis: Muscle tissue is collected at the end of the study for histological examination to assess muscle fiber size and pathology.

  • Data Analysis: The measured parameters are compared between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.

Mechanism of Action and Discovery Workflow

Signaling Pathway

This compound, as a SARM, exerts its effects by binding to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. For arylpropionamide SARMs, it has been suggested that their signaling is distinct from that of natural androgens like dihydrotestosterone (B1667394) (DHT). These SARMs may mediate their effects through the activation of pathways involving Src kinase, which in turn can activate the MEK/ERK signaling cascade. This differential pathway activation is thought to contribute to the tissue-selective effects of SARMs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_mem Androgen Receptor (Membrane-associated) Src Src Kinase AR_mem->Src Activation GTx027 This compound GTx027->AR_mem Non-genomic action AR_cyto Androgen Receptor GTx027->AR_cyto Binding AR_nuc AR-GTx-027 Complex AR_cyto->AR_nuc Translocation MEK MEK1/2 Src->MEK Activation ERK ERK1/2 MEK->ERK Activation ERK->AR_nuc Modulation ARE Androgen Response Element (ARE) AR_nuc->ARE Binding Transcription Gene Transcription (Anabolic/Anti-proliferative) ARE->Transcription

Caption: Proposed signaling pathway for this compound.

Discovery Workflow

The discovery of a SARM like this compound likely followed a structured drug discovery and development process, starting from initial screening to lead optimization and preclinical evaluation.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (AR Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Arylpropionamide Scaffold) Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro In Vitro Profiling (Potency, Selectivity) SAR->In_Vitro ADME ADME/Tox Screening In_Vitro->ADME ADME->SAR In_Vivo In Vivo Efficacy Models (Muscle, Bone, Cancer) ADME->In_Vivo Tox GLP Toxicology In_Vivo->Tox Candidate Candidate Selection (this compound) Tox->Candidate

Caption: Hypothetical discovery workflow for this compound.

Conclusion

This compound is a selective androgen receptor modulator that demonstrated promising preclinical efficacy in models of breast cancer, stress urinary incontinence, and muscular dystrophy. Its development, however, did not progress to later clinical stages. The data gathered on this compound contributes to the broader understanding of the therapeutic potential of SARMs and provides a valuable case study for researchers in the field of androgen receptor modulation. Further investigation into the specific signaling pathways and mechanisms of tissue selectivity of arylpropionamide SARMs may yet yield new therapeutic opportunities.

References

GTx-027: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the selective androgen receptor modulator (SARM) GTx-027, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a nonsteroidal SARM.[1] It is structurally analogous to enobosarm (GTx-024).[1]

Chemical Identifiers
IdentifierValue
IUPAC Name (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[1]
CAS Number 928122-40-1[1]
Molecular Formula C₁₈H₁₄ClN₃O₃[1]
Molar Mass 355.78 g/mol [1]
SMILES C--INVALID-LINK--(C(=O)NC2=CC(=C(C=C2)C#N)Cl)O[1]
Physicochemical Properties
PropertyValue
Physical State Solid
Solubility Soluble in DMSO, PEG300, and Corn Oil.[2] A common vehicle for oral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Mechanism of Action and Biological Activity

This compound is a selective modulator of the androgen receptor (AR), exhibiting both agonistic (androgenic) and antagonistic (antiandrogenic) effects in a tissue-specific manner.[1] Its primary mechanism involves binding to the AR and subsequently modulating the transcription of target genes.

Quantitative Biological Data
ParameterValueCell Line/Model
AR Transactivation EC₅₀ 1.8 nM[2][3]HEK-293 cells[3]
N-C Interaction EC₅₀ 149.8 nM[3]HEK-293 cells[3]

Signaling Pathway

This compound exerts its effects by modulating the androgen receptor signaling pathway. Upon binding to the AR in the cytoplasm, this compound induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-GTx-027 complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and modulates the transcription of target genes involved in various cellular processes.

GTx_027_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx027 This compound AR_HSP AR-HSP Complex GTx027->AR_HSP Binds to AR AR_GTx027 AR-GTx-027 Complex AR_HSP->AR_GTx027 HSP Dissociation AR_GTx027_dimer AR-GTx-027 Dimer AR_GTx027->AR_GTx027_dimer Dimerization AR_GTx027_dimer->AR_GTx027 Nuclear Translocation ARE Androgen Response Element (ARE) AR_GTx027_dimer->ARE Binds to DNA Transcription Gene Transcription Modulation ARE->Transcription Recruits Co-regulators

This compound Androgen Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of analogous nonsteroidal SARMs typically involves a multi-step process. For a similar compound, SARM 2f, the synthesis involved a six-step reaction starting from commercially available reagents, including steps like methylation, epoxidation, epoxide opening, and a final coupling reaction.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compound.

In Vitro Assays

This assay determines the affinity of this compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), and a source of AR, like rat prostate cytosol or a recombinant AR protein.[4][5] The assay measures the ability of this compound to displace the radiolabeled ligand from the receptor.

This assay measures the functional activity of this compound as an AR agonist or antagonist. HEK-293 cells are co-transfected with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[3] The cells are then treated with varying concentrations of this compound, and the resulting luciferase activity is measured to determine the EC₅₀.[3]

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation Synthesis This compound Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BindingAssay AR Binding Assay (Affinity - Ki) Purification->BindingAssay ActivationAssay AR Transactivation Assay (Efficacy - EC50) Purification->ActivationAssay CellPro Cell-based Assays (e.g., Proliferation, Migration) ActivationAssay->CellPro

In Vitro Evaluation Workflow for this compound
In Vivo Models

To evaluate the anti-tumor efficacy of this compound, a xenograft model using androgen receptor-expressing breast cancer cells (e.g., MDA-MB-231-AR) is employed.

  • Cell Culture: MDA-MB-231-AR cells are cultured in appropriate media.

  • Implantation: A suspension of cells (e.g., 5 million cells per mouse) is mixed with Matrigel and implanted subcutaneously into the flank of female immunodeficient mice (e.g., nude mice).[6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).[6]

  • Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at a specified dose (e.g., 30 mg/kg/day).[6]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., three times a week).[6]

  • Endpoint: After a predetermined period (e.g., 5 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, gene expression).[6]

The anabolic effects of this compound on pelvic floor muscles are assessed in an ovariectomized (OVX) mouse model, which mimics post-menopausal SUI.

  • Ovariectomy: Female mice (e.g., C57BL/6) undergo bilateral ovariectomy to induce muscle atrophy.[2]

  • Treatment: After a recovery period, mice are treated with this compound (e.g., 0.5-5 mg/kg, orally) or vehicle for a specified duration (e.g., 28 days).[2]

  • Endpoint: At the end of the treatment period, mice are euthanized, and the pelvic floor muscles are dissected and weighed.[2]

In_Vivo_Workflow cluster_preclinical Preclinical Efficacy Testing AnimalModel Animal Model Selection (e.g., Breast Cancer Xenograft, SUI Model) Dosing Dose Range Finding & Formulation AnimalModel->Dosing Treatment Treatment Administration (Oral Gavage) Dosing->Treatment Monitoring Efficacy Monitoring (Tumor Volume, Muscle Mass) Treatment->Monitoring Tox Toxicology & Safety Assessment Treatment->Tox PK Pharmacokinetics (PK) Treatment->PK

In Vivo Efficacy Testing Workflow for this compound

Conclusion

This compound is a potent and selective androgen receptor modulator with demonstrated preclinical efficacy in models of breast cancer and stress urinary incontinence. This technical guide provides a foundational understanding of its chemical and biological properties, along with an overview of key experimental methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential.

References

GTx-027: A Technical Overview of its Interaction with the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications.[1] As a SARM, this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in other tissues.[2][3] This document provides a comprehensive technical guide on the binding characteristics and mechanism of action of this compound with respect to the androgen receptor, intended for researchers and professionals in the field of drug development.

Chemical Identity

  • Chemical Name: (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[1]

  • Alternative Names: GTx027[1]

  • Molecular Formula: C₁₈H₁₄ClN₃O₃[1]

  • Molar Mass: 355.78 g/mol [1]

This compound is a structural analogue of enobosarm (also known as ostarine (B1683759) or GTx-024).[1]

Androgen Receptor Binding and Activity

A key study demonstrated that this compound activates the androgen receptor with a half-maximal effective concentration (EC50) of 1.8 nM.[2] For context, its well-studied analogue, enobosarm (GTx-024), has a reported Ki value for the androgen receptor of approximately 3.8 nM to 7.94 nM.[4]

Quantitative Data Summary
CompoundParameterValue (nM)Assay Type
This compound EC501.8[2]AR Activation Assay
Enobosarm (GTx-024) Ki3.8Competitive Binding Assay
Enobosarm (GTx-024) Ki7.94[4]Competitive Binding Assay

Experimental Protocols

The determination of the binding affinity of a compound like this compound for the androgen receptor is typically achieved through a competitive binding assay. Below is a representative protocol for such an assay.

Androgen Receptor Competitive Binding Assay Protocol

This protocol outlines a common method for determining the in vitro binding affinity of a test compound to the androgen receptor using a radioligand competition format.

1. Materials and Reagents:

  • Androgen Receptor (AR): Recombinant human AR or AR-positive cell line lysates (e.g., from LNCaP cells).

  • Radioligand: A high-affinity radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity androgen (e.g., unlabeled Mibolerone or R1881).

  • Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Scintillation Cocktail.

  • Multi-well plates (e.g., 96-well).

  • Filtration apparatus with glass fiber filters.

  • Liquid scintillation counter.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • Prepare a solution of the radioligand at a concentration at or below its Kd for the AR.

    • Prepare the AR-containing solution.

  • Assay Setup:

    • In a multi-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, AR solution, and radioligand.

      • Non-specific Binding: Assay buffer, AR solution, radioligand, and a high concentration of the non-radiolabeled androgen.

      • Competitive Binding: Assay buffer, AR solution, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Androgen Receptor Competitive Binding Assay

G Workflow for Androgen Receptor Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Measurement cluster_analysis Data Analysis prep_ar Prepare AR Solution total_binding Total Binding Wells: AR + Radioligand prep_ar->total_binding nsb Non-specific Binding Wells: AR + Radioligand + Cold Ligand prep_ar->nsb comp_binding Competitive Binding Wells: AR + Radioligand + this compound prep_ar->comp_binding prep_ligand Prepare Radioligand prep_ligand->total_binding prep_ligand->nsb prep_ligand->comp_binding prep_compound Prepare this compound Dilutions prep_compound->comp_binding incubation Incubate to Equilibrium filtration Filter to Separate Bound from Free incubation->filtration scintillation Measure Radioactivity filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for a typical androgen receptor competitive binding assay.

Androgen Receptor Signaling Pathway

G Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) GTx027 This compound AR_inactive Inactive AR (complexed with HSPs) GTx027->AR_inactive Binding AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Transcription Gene Transcription Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Muscle Growth) Protein->Response

Caption: Simplified androgen receptor signaling pathway activated by this compound.

Conclusion

This compound is a potent, nonsteroidal SARM that effectively activates the androgen receptor. While a definitive Ki value for its direct binding affinity remains to be publicly disclosed, its low nanomolar EC50 for AR activation underscores its significant potency. The provided experimental protocol offers a standard methodology for further characterizing the binding properties of this compound and other novel SARMs. The visualization of the AR signaling pathway illustrates the mechanism through which this compound is believed to exert its biological effects. This technical guide serves as a foundational resource for scientists and researchers engaged in the development and study of selective androgen receptor modulators.

References

An In-depth Technical Guide to GTx-027: A Novel Selective Androgen Receptor Modulator and Analogue of Enobosarm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTx-027 is a novel, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential therapeutic applications in conditions such as breast cancer and stress urinary incontinence. As a structural analogue of enobosarm (GTx-024), this compound exhibits a distinct pharmacological profile characterized by tissue-selective androgen receptor (AR) agonism and antagonism. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a comparative analysis to its predecessor, enobosarm. It includes a detailed examination of its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of next-generation SARMs.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor, aiming to provide the anabolic benefits of androgens with a reduced risk of androgenic side effects.[1] Enobosarm (GTx-024) is one of the most extensively studied SARMs, having been investigated for muscle wasting and breast cancer.[1][2] this compound, a close structural analogue of enobosarm, has emerged as a promising second-generation SARM with a unique pharmacological profile.[3] This guide delves into the technical details of this compound, offering a comparative perspective with enobosarm to highlight its potential advantages and therapeutic opportunities.

Chemical Structure and Properties

This compound, chemically known as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a nonsteroidal arylpropionamide derivative.[3] It shares a common structural backbone with enobosarm, with a key modification in the "A" ring of the molecule. This structural alteration is believed to contribute to its distinct pharmacological activity.

Table 1: Chemical and Physical Properties of this compound and Enobosarm

PropertyThis compoundEnobosarm (GTx-024)
IUPAC Name (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[3]((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)[1]
Molecular Formula C18H14ClN3O3[3]C19H14F3N3O3[1]
Molar Mass 355.78 g/mol [3]389.33 g/mol [1]
CAS Number 928122-40-1[3]841205-47-8[1]
Developmental Codes This compoundGTx-024, MK-2866, S-22[1]

Mechanism of Action

This compound functions as a selective androgen receptor modulator, exhibiting mixed agonistic and antagonistic effects on the androgen receptor (AR) in a tissue-specific manner.[3] Upon binding to the AR, this compound induces a conformational change in the receptor, leading to the differential recruitment of co-regulatory proteins (coactivators and corepressors). This selective modulation of AR activity is the basis for its tissue-specific effects.

In tissues such as muscle, this compound demonstrates anabolic activity, promoting muscle growth.[3] Conversely, in certain cancer cells, it can exhibit anti-proliferative effects.[3] The signaling pathway is initiated by the binding of this compound to the AR in the cytoplasm, followed by the translocation of the ligand-receptor complex to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx027 This compound AR_HSP AR-HSP Complex GTx027->AR_HSP Binds to GTx027_AR This compound-AR Complex AR_HSP->GTx027_AR HSP Dissociation GTx027_AR_N This compound-AR Complex GTx027_AR->GTx027_AR_N Translocation ARE ARE (DNA) GTx027_AR_N->ARE Binds to Transcription Gene Transcription ARE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Anabolic Effects, Anti-proliferative Effects) Protein->Cellular_Response

Figure 1: Simplified signaling pathway of this compound.

Preclinical and Clinical Data

In Vitro Data

A crucial aspect of characterizing a SARM is its ability to activate the androgen receptor. Transactivation assays are commonly employed for this purpose.

Table 2: In Vitro Androgen Receptor Transactivation

CompoundEC50 (nM)Cell LineAssay Type
This compound 1.8[4]-AR Transactivation
Enobosarm (GTx-024) 2.9[5]-AR Transactivation
R1881 (Synthetic Androgen) 0.023[5]-AR Transactivation

This compound has also been shown to inhibit the proliferation of androgen receptor-expressing breast cancer cells.

In Vivo Data

Preclinical studies in animal models have been instrumental in evaluating the tissue selectivity and efficacy of this compound.

Table 3: Summary of In Vivo Efficacy of this compound

IndicationAnimal ModelKey FindingsReference
Stress Urinary Incontinence Ovariectomized female rodentsIncreased pelvic floor muscle weight.[3][3]
Breast Cancer MDA-MB-231-AR xenograftReduced tumor growth.[6][6]
Muscle Wasting -Increased body weight, lean body mass, and muscle strength.[3][3]

In a preclinical mouse model of stress urinary incontinence, both enobosarm and this compound were shown to restore pelvic floor muscles to their normal weight.[7]

Clinical Development Status

The clinical development of this compound is less advanced compared to enobosarm. While enobosarm has undergone numerous clinical trials for various indications, including cancer-related muscle wasting, this compound is reported to have either not progressed beyond preclinical research or to have reached Phase 1 clinical trials before its development was discontinued.[1][3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the evaluation of this compound and similar SARMs.

Androgen Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to the androgen receptor.

  • Principle: This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the androgen receptor.

  • General Protocol:

    • Prepare a source of androgen receptor (e.g., from rat prostate cytosol or recombinant human AR).

    • Incubate the AR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Separate the bound from the free radioligand.

    • Quantify the radioactivity of the bound ligand.

    • Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) and subsequently determine the binding affinity (Ki).

AR Transactivation Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

  • Principle: Cells are co-transfected with a plasmid expressing the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). Activation of the AR by a ligand leads to the expression of luciferase, which can be quantified.

  • General Protocol:

    • Seed cells (e.g., HEK293) in a multi-well plate.

    • Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.

    • After a period of incubation, treat the cells with varying concentrations of the test compound.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Cell Proliferation Assay (MDA-MB-231-AR cells)

This assay assesses the effect of a compound on the growth of cancer cells.

  • Principle: Androgen receptor-expressing breast cancer cells (MDA-MB-231-AR) are treated with the test compound, and cell viability or proliferation is measured over time.

  • General Protocol:

    • Seed MDA-MB-231-AR cells in a multi-well plate.

    • Allow the cells to attach and then treat with various concentrations of this compound or a vehicle control.

    • Incubate for a defined period (e.g., 3-6 days).

    • Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.

    • Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

In Vivo Breast Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human breast cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • General Protocol:

    • Implant MDA-MB-231-AR cells subcutaneously into nude mice.

    • Allow tumors to reach a specified size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle orally on a daily basis.

    • Measure tumor volume regularly.

    • At the end of the study, sacrifice the animals and weigh the tumors.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay AR Binding Assay Transactivation_Assay AR Transactivation Assay Binding_Assay->Transactivation_Assay Proliferation_Assay Cell Proliferation Assay Transactivation_Assay->Proliferation_Assay SUI_Model SUI Animal Model Transactivation_Assay->SUI_Model Anabolic potential suggests Xenograft_Model Breast Cancer Xenograft Model Proliferation_Assay->Xenograft_Model Promising results lead to

Figure 2: A typical experimental workflow for evaluating a SARM like this compound.

Logical Relationship: Enobosarm to this compound

This compound was developed as an analogue of enobosarm, likely in an effort to improve upon its pharmacological properties, such as efficacy, tissue selectivity, or safety profile. The structural modification from a trifluoromethyl group in enobosarm to a chloro group in this compound in the 'A' ring is a deliberate chemical change aimed at fine-tuning its interaction with the androgen receptor.

Enobosarm to this compound Enobosarm Enobosarm (GTx-024) - Trifluoromethyl group Modification Structural Modification ('A' Ring) Enobosarm->Modification GTx027 This compound - Chloro group Modification->GTx027 Goal Potential Goals: - Improved Efficacy - Enhanced Tissue Selectivity - Favorable Safety Profile Modification->Goal

Figure 3: The logical progression from enobosarm to this compound.

Conclusion

This compound is a promising second-generation SARM that has demonstrated potent and tissue-selective androgen receptor modulation in preclinical studies. Its structural similarity to enobosarm, coupled with its distinct pharmacological profile, makes it a subject of significant interest for the development of novel therapies for breast cancer, stress urinary incontinence, and potentially other conditions responsive to androgen receptor modulation. Further research, particularly well-controlled clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, encouraging further investigation into this novel therapeutic agent.

References

In Vitro Efficacy of GTx-027 in Androgen Receptor-Positive Breast Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential as a therapeutic agent for androgen receptor (AR)-positive breast cancer.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound on breast cancer cells, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-modulating activities. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development efforts in this area.

Mechanism of Action: Androgen Receptor Agonism

This compound functions as an agonist of the androgen receptor. Its therapeutic effect in breast cancer is predicated on the activation of AR-mediated signaling pathways, which in turn leads to the inhibition of tumor cell growth.[1] This agonistic activity results in the modulation of a suite of downstream genes, including the inhibition of oncogenes and the induction of tumor suppressor genes.[3][4]

Data Summary: In Vitro Effects of this compound

The following tables summarize the key quantitative data on the in vitro effects of this compound on AR-expressing breast cancer cell lines, namely MDA-MB-231 cells stably expressing AR (MDA-MB-231-AR) and MCF-7 cells stably expressing AR (MCF-7-AR).

Cell LineAssayEndpointResultReference
MDA-MB-231-ARProliferationInhibitionSignificant growth reduction[1][2]
MCF-7-ARProliferationInhibitionSignificant growth reduction[1]

Key In Vitro Experiments and Methodologies

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of AR-positive breast cancer cells.

Protocol:

  • Cell Culture: MDA-MB-231-AR and MCF-7-AR cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content. The absorbance or luminescence is read using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the IC50 value.

Apoptosis Assay

Objective: To evaluate the ability of this compound to induce apoptosis in AR-positive breast cancer cells.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described in the proliferation assay protocol.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression in AR-positive breast cancer cells.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound for a defined period.

  • Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. Upon binding to the androgen receptor, this compound initiates a cascade of events that ultimately impact gene expression.

Androgen Receptor Signaling Pathway

The primary mechanism of this compound involves the direct activation of the androgen receptor. This leads to the translocation of the AR to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

AR_Signaling cluster_Nucleus Nuclear Events GTx_027 This compound AR Androgen Receptor (AR) GTx_027->AR AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Elements (AREs) Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Gene_Expression->Apoptosis_Induction

Caption: this compound activates the androgen receptor, leading to modulation of gene expression.

Downstream Gene Regulation

Microarray analyses of xenograft models treated with this compound have revealed a broad impact on gene expression. Key observations include:

  • Inhibition of Oncogenes: Downregulation of genes associated with breast cancer proliferation, such as aurora kinase, ERCC1, and IGFBP3.[3]

  • Induction of Tumor Suppressor Genes: Upregulation of growth-inhibitory genes like NQO1 and PTPRJ.[3]

  • Modulation of Metastatic Factors: Inhibition of interleukin 6 (IL6) and matrix metallopeptidase 13 (MMP13), which are involved in cancer cell invasion and metastasis.[3]

  • Activation of Androgen-Responsive Genes: Increased expression of canonical AR target genes, such as FKBP5, confirming the agonistic activity of this compound.[3]

Involvement of the ErbB Signaling Pathway

Ingenuity Pathway Analysis has identified the ErbB signaling pathway as being significantly affected by this compound treatment in MDA-MB-231-AR xenografts.[3] This pathway plays a crucial role in cell proliferation, survival, and differentiation, and its modulation by this compound likely contributes to the observed anti-tumor effects.

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start: AR-Positive Breast Cancer Cells treatment Treatment with this compound (various concentrations) start->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50 IC50 Determination data_analysis->ic50 apoptosis_quant Quantification of Apoptotic Cells data_analysis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution data_analysis->cell_cycle_dist

Caption: Experimental workflow for assessing the in vitro effects of this compound.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound has significant anti-proliferative effects on AR-positive breast cancer cells, mediated through its agonistic activity on the androgen receptor. This leads to the modulation of key signaling pathways and the regulation of genes involved in cell growth, survival, and metastasis.

However, to fully elucidate the therapeutic potential of this compound, further in vitro studies are warranted. Specifically, there is a need for comprehensive quantitative data, including IC50 values across a broader range of AR-positive breast cancer cell lines, detailed characterization of the apoptotic and cell cycle effects, and a more in-depth investigation of the downstream signaling cascades. Such studies will be crucial for optimizing the clinical development of this compound and other SARMs for the treatment of androgen receptor-driven breast cancer.

References

A Technical Guide to GTx-027 for Stress Urinary Incontinence Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GTx-027, a selective androgen receptor modulator (SARM), for its potential application in stress urinary incontinence (SUI) research. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to facilitate further investigation into this promising therapeutic candidate.

Introduction to this compound and Stress Urinary Incontinence

Stress urinary incontinence is a prevalent condition characterized by the involuntary leakage of urine during activities that increase intra-abdominal pressure, such as coughing, sneezing, or exercising.[1] A key contributing factor to SUI is the weakening of the pelvic floor muscles and urethral sphincter. This compound is a nonsteroidal SARM that has been investigated for its potential to treat SUI.[2] As a SARM, this compound is designed to selectively bind to androgen receptors (ARs) in muscle and bone, promoting anabolic effects while minimizing the androgenic side effects associated with traditional steroids.[3][4] This tissue selectivity makes it an attractive candidate for strengthening the pelvic floor muscles to improve urethral closure.[5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the androgen receptor.[2] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. In the context of SUI, the primary target tissue is the pelvic floor musculature, which is rich in androgen receptors.[5] The activation of ARs in these muscles is believed to lead to an increase in muscle mass and strength, thereby improving support for the urethra and bladder neck.[6][7]

GTx_027_Signaling_Pathway cluster_cell Pelvic Floor Muscle Cell cluster_nucleus GTx027 This compound AR Androgen Receptor (AR) GTx027->AR AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy (Increased Muscle Mass & Strength) Protein_Synthesis->Muscle_Hypertrophy Urethral_Support Improved Urethral Support & Closure Muscle_Hypertrophy->Urethral_Support SUI_Improvement Amelioration of SUI Symptoms Urethral_Support->SUI_Improvement

Caption: this compound Signaling Pathway in Pelvic Floor Muscle.

Preclinical Research and Efficacy Data

Preclinical studies have demonstrated the potential of SARMs, including this compound and its analogue enobosarm (GTx-024), in animal models of SUI.[5][8] These studies typically utilize an ovariectomized (OVX) rodent model to simulate postmenopausal estrogen deficiency, a known risk factor for SUI.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on SARMs in SUI models.

Table 1: Effect of SARMs on Pelvic Floor Muscle Weight in Ovariectomized Mice

Treatment Group Dose Change in Pelvic Floor Muscle Weight Reference
Vehicle - - [5]
GTx-024 Not Specified Restoration to sham-operated weight [5]

| this compound | Not Specified | Restoration to sham-operated weight |[5] |

Table 2: In Vitro Androgen Receptor Activation

Compound EC50 (nM) Reference
R1881 (synthetic androgen) 0.023 [6]
GTx-024 (enobosarm) 2.9 [6]

| this compound | 1.8 |[6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for evaluating this compound in a preclinical SUI model.

Ovariectomized Rodent Model of SUI

This model is designed to mimic the hormonal changes and subsequent pelvic floor muscle atrophy seen in postmenopausal women.

  • Animal Model: Female C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][9]

  • Ovariectomy: Animals undergo bilateral ovariectomy to induce estrogen deficiency. A sham operation is performed on a control group.

  • Regression Period: A period of several weeks is allowed for the pelvic floor muscles to regress.[5]

  • Treatment: Animals are then treated with vehicle, this compound, or a comparator compound (e.g., dihydrotestosterone) daily via oral gavage.[10]

  • Endpoint Analysis: After the treatment period, various endpoints are assessed, including pelvic floor muscle weight, gene expression analysis of muscle catabolism markers, and urodynamic measurements.[5]

Urodynamic and Sphincter Function Assessment

These procedures are used to quantitatively measure changes in urinary function.

  • Leak-Point Pressure (LPP) Measurement: This test assesses the pressure at which urine leakage occurs. The bladder is filled with saline, and external pressure is applied to the abdomen until leakage is observed.[11][12]

  • Urethral Pressure Profiling: A microtransducer-tipped catheter is used to measure urethral baseline pressure (UBP) and the amplitude of urethral response during a simulated stress event, such as a sneeze reflex induced by nasal stimulation.[10]

  • In Vitro Muscle Contractility: Urethral muscle strips can be isolated and subjected to electrical field stimulation to assess muscle contraction properties.[13]

Experimental_Workflow_SUI_Model cluster_analysis Analysis Methods start Start: Select Female Rodents ovx Bilateral Ovariectomy (OVX) or Sham Operation start->ovx regression Pelvic Muscle Regression Period ovx->regression treatment Daily Treatment Administration (Vehicle, this compound, Comparator) regression->treatment analysis Endpoint Analysis treatment->analysis muscle_weight Pelvic Floor Muscle Weight analysis->muscle_weight gene_expression Gene Expression Analysis analysis->gene_expression urodynamics Urodynamic Testing (LPP, UPP) analysis->urodynamics histology Histological Analysis analysis->histology

Caption: Preclinical Experimental Workflow for this compound in an SUI Model.

Clinical Trial Landscape

While this compound itself has not advanced to late-stage clinical trials for SUI, its analogue, enobosarm (GTx-024), has been evaluated in Phase 2 clinical trials for this indication.[14][15] The findings from these trials provide valuable insights into the potential clinical utility of this class of SARMs.

A Phase 2 proof-of-concept trial of enobosarm in postmenopausal women with SUI showed promising results, with a significant reduction in incontinence episodes.[15][16] However, a subsequent larger, placebo-controlled Phase 2 trial (the ASTRID trial) did not meet its primary endpoint.[14] Despite the mixed results, these trials have demonstrated the potential of SARMs to impact pelvic floor muscle and urethral muscle diameter as measured by MRI.[16]

Conclusion and Future Directions

This compound and other SARMs represent a novel and targeted approach to the treatment of stress urinary incontinence. The preclinical data strongly support the mechanism of action, demonstrating an increase in pelvic floor muscle mass and improved urethral function in animal models. While the clinical trial results for the related compound enobosarm have been inconclusive, the underlying biological rationale remains compelling.

Future research should focus on optimizing dosing regimens, identifying patient populations most likely to respond to SARM therapy, and further elucidating the long-term safety and efficacy of this class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other SARMs for the treatment of SUI.

References

The Selective Androgen Receptor Modulator GTx-027: A Technical Guide to its Role in Muscle Wasting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle wasting, a debilitating condition characterized by the progressive loss of skeletal muscle mass and function, is a significant clinical challenge associated with numerous chronic diseases, including cancer (cachexia), sarcopenia, and end-stage renal disease. The quest for therapeutic agents that can effectively and safely counteract muscle atrophy has led to the development of a novel class of compounds known as Selective Androgen Receptor Modulators (SARMs). Among these, GTx-027 and its closely related analogue, enobosarm (GTx-024), have emerged as promising candidates. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound and enobosarm in the context of muscle wasting, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound and enobosarm are nonsteroidal SARMs designed to selectively bind to and activate the androgen receptor (AR) in anabolic tissues, primarily skeletal muscle and bone, while minimizing androgenic effects in other tissues such as the prostate and skin.[1] This tissue selectivity is a key advantage over traditional anabolic steroids.

Upon entering the cell, the SARM binds to the AR in the cytoplasm. This ligand-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle protein synthesis and hypertrophy. The tissue-selective action of SARMs is believed to be due to their unique conformational changes induced in the AR upon binding, leading to differential recruitment of co-activator and co-repressor proteins in various tissues.[2]

The anabolic effects in muscle are mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.[3][4]

Preclinical Studies in Muscle Wasting Models

Ovariectomized (OVX) Mouse Model of Muscle Atrophy

A common preclinical model to study muscle wasting, particularly in the context of hormonal changes, involves the surgical removal of the ovaries in female mice, leading to a decline in endogenous estrogen and subsequent muscle loss.

  • Animal Model: Female C57BL/6 mice are typically used.[5]

  • Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) or a ketamine/xylazine cocktail administered intraperitoneally.[6][7]

  • Surgical Procedure (Dorsal Approach):

    • The mouse is placed in a prone position, and the surgical area on the back is shaved and sterilized.[7]

    • A single midline dorsal skin incision is made.[7]

    • The skin is bluntly dissected to visualize the underlying muscle wall.

    • A small incision is made through the muscle wall to enter the peritoneal cavity.[6]

    • The ovary, identifiable by its associated fat pad, is located and exteriorized.[5]

    • A ligature is placed around the oviduct and associated blood vessels.

    • The ovary is excised, and the uterine horn is returned to the abdominal cavity.[6]

    • The muscle and skin incisions are closed with sutures.

    • The procedure is repeated on the contralateral side.

  • Post-Operative Care: Analgesics are administered to manage pain. The animals are allowed to recover for a specified period (e.g., one week) to allow for muscle regression.[8]

  • SARM Administration: this compound or enobosarm is administered orally or via subcutaneous injection at specified doses and for a defined treatment period.[8]

  • Outcome Measures: At the end of the study, endpoints such as total body weight, lean body mass (measured by techniques like DXA), and individual muscle weights (e.g., gastrocnemius, tibialis anterior) are assessed.

Clinical Trials in Muscle Wasting

Enobosarm (GTx-024), the most clinically studied SARM in this class, has been evaluated in several clinical trials for its efficacy in treating muscle wasting in various populations.

Phase II Trial in Healthy Elderly Men and Postmenopausal Women

This study (NCT00467844) evaluated the effect of enobosarm on lean body mass and physical function in a population susceptible to age-related muscle loss (sarcopenia).[9][10][11]

  • Study Design: A 12-week, double-blind, placebo-controlled trial.[9]

  • Participants: 120 healthy elderly men (>60 years) and postmenopausal women.[9]

  • Intervention: Oral enobosarm at doses of 0.1 mg, 0.3 mg, 1 mg, or 3 mg, or placebo, administered daily.[9]

  • Primary Endpoint: Change in total lean body mass from baseline, assessed by dual-energy X-ray absorptiometry (DXA).[9]

  • Secondary Endpoints: Physical function (measured by stair climb power), body weight, and insulin (B600854) resistance.[9]

Phase II Trial in Cancer Cachexia

This study (NCT00467844) investigated the efficacy and safety of enobosarm in patients with cancer-induced muscle wasting.[12][13]

  • Study Design: A double-blind, randomized, placebo-controlled trial.[12]

  • Participants: Male (>45 years) and postmenopausal female patients with cancer who had experienced at least 2% weight loss in the preceding 6 months.[12]

  • Intervention: Oral enobosarm (1 mg or 3 mg) or placebo daily for up to 113 days.[12]

  • Primary Endpoint: Change in total lean body mass from baseline, assessed by DXA.[12]

  • Secondary Endpoint: Physical function, including stair climb power.[13]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the aforementioned clinical trials of enobosarm.

Table 1: Change in Total Lean Body Mass (LBM) in Healthy Elderly and Postmenopausal Women [9]

Treatment GroupMean Change in LBM (kg)p-value (vs. Placebo)
Placebo-0.07-
Enobosarm 1 mg+0.630.055
Enobosarm 3 mg+1.23< 0.001

Table 2: Change in Physical Function (Stair Climb Power) in Healthy Elderly and Postmenopausal Women [9]

Treatment GroupMean Change in Stair Climb Power (Watts)p-value (vs. Placebo)
Placebo-1.5-
Enobosarm 3 mg+15.50.013

Table 3: Change in Total Lean Body Mass (LBM) in Patients with Cancer Cachexia [12][13]

Treatment GroupMedian Change in LBM (kg)p-value (from baseline)
Placebo (n=34)+0.020.88
Enobosarm 1 mg (n=32)+1.50.0012
Enobosarm 3 mg (n=34)+1.00.046

Detailed Methodologies for Key Experiments

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a three-compartment model that measures bone mineral content, fat mass, and lean soft tissue mass.[14]

  • Principle: The technique utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue, and further between lean and fat mass based on their differential attenuation of the X-rays.[15]

  • Procedure: The patient lies supine on the scanner bed. The scanner arm passes over the entire body, acquiring images. The total scan time is typically short.

  • Analysis: Specialized software analyzes the attenuation data to provide quantitative measures of total and regional lean body mass. Appendicular lean mass (the sum of lean mass in the arms and legs) is often used as a surrogate for total skeletal muscle mass.[16]

Stair Climb Power Test

This test is a functional measure of lower limb power.

  • Equipment: A standardized staircase (e.g., 12 steps) and a stopwatch or an automated timing system.[17]

  • Procedure:

    • The participant stands at the bottom of the stairs.

    • On the command "Go," the participant ascends the stairs as quickly as possible, one step at a time.

    • The time taken to ascend the full flight of stairs is recorded.[17]

  • Calculation of Power: Power (in Watts) is calculated using the following formula: Power = (Body Mass (kg) x 9.8 m/s² x Vertical Height of Stairs (m)) / Time (s)[17]

Signaling Pathways and Experimental Workflows

SARM-Mediated Anabolic Signaling in Muscle

The binding of this compound or enobosarm to the androgen receptor initiates a signaling cascade that promotes muscle protein synthesis. A key pathway involved is the PI3K/Akt/mTOR pathway.

SARM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor SARM->AR SARM-AR Complex SARM-AR Complex AR->SARM-AR Complex PI3K PI3K SARM-AR Complex->PI3K Activates ARE Androgen Response Element SARM-AR Complex->ARE Translocates & Binds Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Gene Transcription Gene Transcription ARE->Gene Transcription mRNA mRNA Gene Transcription->mRNA mRNA->Protein Synthesis Translation Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

SARM-Mediated Anabolic Signaling Pathway in Skeletal Muscle.
Experimental Workflow for Preclinical Ovariectomized Mouse Study

The following diagram illustrates the typical workflow for a preclinical study of this compound in an ovariectomized mouse model of muscle wasting.

OVX_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Measurements Baseline Measurements (Body Weight, etc.) Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Sham Surgery Sham Surgery Randomization->Sham Surgery Group 1 Ovariectomy (OVX) Ovariectomy (OVX) Randomization->Ovariectomy (OVX) Group 2 Recovery Period Recovery Period Sham Surgery->Recovery Period Ovariectomy (OVX)->Recovery Period Treatment Initiation Treatment Initiation Recovery Period->Treatment Initiation Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control OVX + Vehicle This compound Treatment This compound Treatment Treatment Initiation->this compound Treatment OVX + this compound Endpoint Analysis Endpoint Analysis (Muscle Mass, Function) Vehicle Control->Endpoint Analysis This compound Treatment->Endpoint Analysis Data Analysis & Reporting Data Analysis & Reporting Endpoint Analysis->Data Analysis & Reporting End End Data Analysis & Reporting->End

Workflow for a Preclinical Ovariectomized Mouse Study.
Logical Flow of a Clinical Trial for Muscle Wasting

This diagram outlines the logical progression of a typical clinical trial investigating a SARM for muscle wasting.

Clinical_Trial_Flow Patient Screening Patient Screening (Inclusion/Exclusion Criteria) Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment (LBM, Physical Function) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Placebo Group Placebo Group Randomization->Placebo Group SARM Treatment Group SARM Treatment Group Randomization->SARM Treatment Group Follow-up Visits Follow-up Visits (Safety & Efficacy Monitoring) Placebo Group->Follow-up Visits SARM Treatment Group->Follow-up Visits Final Assessment Final Assessment (Primary & Secondary Endpoints) Follow-up Visits->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis Statistically Significant Improvement Statistically Significant Improvement Data Analysis->Statistically Significant Improvement Yes No Significant Improvement No Significant Improvement Data Analysis->No Significant Improvement No

Logical Flow of a Clinical Trial for Muscle Wasting.

Conclusion

This compound and its analogue enobosarm have demonstrated significant potential as therapeutic agents for the treatment of muscle wasting. Preclinical studies have established their anabolic effects on muscle mass, and clinical trials have provided quantitative evidence of their ability to increase lean body mass and improve physical function in various populations. The tissue-selective nature of these SARMs offers a favorable safety profile compared to traditional anabolic steroids. Further research and clinical development are warranted to fully elucidate their therapeutic utility and to bring these promising compounds to patients in need.

References

The Anabolic Promise of GTx-027: A Deep Dive into its Pharmacodynamics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MEMPHIS, Tenn. – [Current Date] – GTx, Inc.’s selective androgen receptor modulator (SARM), GTx-027, has demonstrated significant potential in preclinical animal models for treating both stress urinary incontinence (SUI) and Duchenne muscular dystrophy (DMD). This in-depth guide consolidates the available pharmacodynamic data, experimental protocols, and proposed signaling pathways to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

This compound, a nonsteroidal arylpropionamide analog of enobosarm (GTx-024), has shown promising tissue-selective anabolic effects, promoting muscle growth and function while potentially sparing androgenic tissues from unwanted side effects.[1] This document will detail the quantitative outcomes and methodologies from key animal studies.

Pharmacodynamics in a Post-Menopausal Model of Stress Urinary Incontinence

In a key study utilizing an ovariectomized mouse model, which mimics post-menopausal conditions leading to SUI, this compound demonstrated a significant anabolic effect on pelvic floor muscles. Treatment with this compound led to the restoration of pelvic muscle mass to that of the sham-operated control group. This increase in muscle weight is a critical finding, as weakened pelvic floor muscles are a primary cause of SUI.[2][3]

Quantitative Data: SUI Animal Model
ParameterAnimal ModelTreatment GroupDosageDurationOutcomeReference
Pelvic Floor Muscle WeightOvariectomized C57BL/6 MiceThis compoundNot Specified28 daysRestoration to sham-operated weight[2][3]
Lean Body MassOvariectomized C57BL/6 MiceThis compoundNot Specified28 daysTrend towards an increase, but not statistically significant[2][3]
Gene Expression (Muscle Catabolism)Ovariectomized C57BL/6 MiceThis compoundNot Specified28 daysInhibition of genes associated with muscle catabolism[2][3]
Experimental Protocol: Ovariectomized Mouse Model for SUI

Female C57BL/6 mice underwent bilateral ovariectomy to induce a state of hormonal deficiency, leading to pelvic muscle regression over a period of 20 days. Following this regression period, the mice were treated with this compound for 28 days. The primary endpoints measured were total body weight, lean body mass (assessed by magnetic resonance imaging), and the dissected weight of the pelvic floor muscles. Additionally, gene expression analysis was performed on the muscle tissue to evaluate the expression of genes associated with muscle catabolism.[2][3]

G cluster_protocol Experimental Workflow: Ovariectomized Mouse Model for SUI start Female C57BL/6 Mice ovx Bilateral Ovariectomy start->ovx regression 20-Day Muscle Regression ovx->regression treatment 28-Day Treatment with this compound regression->treatment analysis Analysis: - Body Weight - Lean Body Mass (MRI) - Pelvic Floor Muscle Weight - Gene Expression treatment->analysis

Experimental Workflow for the SUI Animal Model

Pharmacodynamics in Preclinical Models of Duchenne Muscular Dystrophy

This compound has also been evaluated in mouse models of Duchenne Muscular Dystrophy, a fatal genetic disorder characterized by progressive muscle degeneration. In these studies, this compound, alongside other SARMs from GTx, Inc., demonstrated positive effects on muscle mass, function, and histological characteristics. While specific quantitative data for this compound in these models is not detailed in the available literature, the reported outcomes were similar to those of GTx-026.[4][5]

For GTx-026, which showed similar effects, treatment in castrated mdx mice (a DMD model) led to a significant increase in body weight (62% vs. 31% in vehicle-treated mice) and lean mass (60% vs. 20% in vehicle-treated mice), as well as improved grip strength and cardiopulmonary function. In the more severe dystrophin and utrophin double mutant (mdx-dm) mice, GTx-026 treatment improved body weight, lean mass, and grip strength, leading to a 50% to 70% improvement in survival.[4][5]

Experimental Protocol: DMD Mouse Models

Studies were conducted using castrated wildtype mice, x-linked muscular dystrophy (mdx) mice, and dystrophin and utrophin double mutant (mdx-dm) mice. The specific dosing and duration for this compound in these models are not publicly available. However, the general protocol involved the administration of the SARM to these genetically altered mice, followed by the assessment of body weight, lean mass, muscle function (e.g., grip strength), and histological analysis of muscle tissue. Cardiopulmonary function and survival rates were also monitored in some of the studies.[4][5]

Mechanism of Action and Signaling Pathway

This compound is an arylpropionamide-derived SARM that exerts its effects by binding to the androgen receptor (AR).[1] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity of SARMs is believed to be due to their unique interaction with the AR, leading to the recruitment of different co-regulators in different tissues. This differential recruitment is thought to be responsible for the desired anabolic effects in muscle while minimizing androgenic effects in tissues like the prostate.[6]

In vitro studies have shown that SARMs like this compound can activate the canonical androgen receptor signaling pathway. However, the degree of activation and the downstream effects can vary depending on the specific SARM and the cellular context. For instance, in certain cancer cell lines, this compound has been shown to suppress cell growth by activating the AR.[6]

G cluster_pathway Proposed Signaling Pathway of this compound GTx_027 This compound AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) GTx_027->AR_cytoplasm Binds to AR_complex This compound-AR Complex translocation Nuclear Translocation AR_complex->translocation AR_nucleus This compound-AR Complex (Nucleus) translocation->AR_nucleus co_regulators Tissue-Specific Co-regulator Recruitment AR_nucleus->co_regulators gene_transcription Modulation of Gene Transcription co_regulators->gene_transcription anabolic_effects Anabolic Effects (e.g., Muscle Growth) gene_transcription->anabolic_effects androgenic_effects Minimized Androgenic Effects (e.g., in Prostate) gene_transcription->androgenic_effects

Proposed Signaling Pathway for this compound

Conclusion

The preclinical data on this compound strongly suggest its potential as a therapeutic agent for conditions characterized by muscle wasting, such as stress urinary incontinence and Duchenne muscular dystrophy. Its ability to promote muscle growth and function in a tissue-selective manner warrants further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development of this promising SARM.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. This compound is an investigational compound and has not been approved for any indication by regulatory authorities.

References

Methodological & Application

Application Notes and Protocols for GTx-027 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical studies for the treatment of breast and prostate cancer. As an analogue of enobosarm (GTx-024), this compound exhibits tissue-selective androgenic and antiandrogenic effects by binding to the androgen receptor (AR). In vitro studies have shown that this compound can reduce the proliferation of androgen receptor-expressing cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP and VCaP (prostate cancer).[1]

These application notes provide detailed protocols for in vitro experiments to evaluate the activity of this compound. The methodologies outlined below are based on established practices for studying SARMs and can be adapted for specific research needs.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data for this compound and its analogue, enobosarm. This information provides a baseline for expected experimental outcomes.

Parameter This compound Enobosarm (GTx-024) Cell Line Assay Reference
AR Activation (EC50) 1.8 nM2.9 nMNot SpecifiedLuciferase Reporter AssayN/A

Table 1: Comparative Androgen Receptor Activation by this compound and Enobosarm.

Cell Line Treatment Concentration Range Observed Effect Assay Reference
LNCaP This compound~100 nM~40% growth suppressionNot SpecifiedN/A
VCaP This compoundNot SpecifiedGrowth suppressionNot SpecifiedN/A
MDA-MB-231 (AR-expressing) This compoundNot SpecifiedReduced cell growthNot Specified[1]
LNCaP Enobosarm AnaloguesNot Specified100-fold less potent than bicalutamideGrowth, PSA, and Luciferase Activity[2]

Table 2: Summary of In Vitro Anti-proliferative Effects of this compound and Enobosarm Analogues.

Experimental Protocols

Cell Culture

a. MDA-MB-231 (Triple-Negative Breast Cancer)

  • Culture Medium: DMEM high glucose supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for dissociation. A subculture ratio of 1:10 is recommended.

b. LNCaP (Androgen-Sensitive Prostate Cancer)

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Starvation: For androgen response experiments, culture cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline AR activity.

  • Subculture: Passage cells at approximately 80% confluency. Use 0.25% Trypsin-EDTA for detachment.

c. VCaP (Androgen-Sensitive Prostate Cancer)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when confluent, typically at a 1:3 to 1:6 ratio.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for each cell line and experimental condition.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). For LNCaP and VCaP cells, use hormone-starved medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol allows for the assessment of protein expression levels of the androgen receptor and its downstream targets.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AR, PSA, FKBP5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in gene expression of AR target genes.

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., FKBP5, UGT2B17, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Visualizations

GTx_027_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx027 This compound AR Androgen Receptor (AR) GTx027->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP Dissociation p27 p27 AR_dimer->p27 Promotes Degradation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation Degradation Degradation p27->Degradation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds ER_Target_Genes ER Target Genes AR_dimer_nuc->ER_Target_Genes Inhibits (in Breast Cancer) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest & Reduced Proliferation Gene_Transcription->Cell_Cycle_Arrest ER_Repression Repression ER_Target_Genes->ER_Repression

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (MDA-MB-231, LNCaP, VCaP) Treatment 2. Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Proliferation 3a. Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Western_Blot 3b. Western Blot Analysis (AR & Downstream Proteins) Treatment->Western_Blot qPCR 3c. qPCR (AR Target Gene Expression) Treatment->qPCR Data_Quant 4. Data Quantification (IC50, Protein/Gene Levels) Proliferation->Data_Quant Western_Blot->Data_Quant qPCR->Data_Quant Conclusion 5. Conclusion (Efficacy & Mechanism of Action) Data_Quant->Conclusion

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for GTx-027 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of GTx-027 in preclinical mouse models based on available research. The following protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated potential therapeutic benefits in preclinical studies for conditions such as breast cancer and stress urinary incontinence.[1] As an analog of enobosarm (GTx-024), this compound exhibits tissue-selective agonistic and antagonistic effects on the androgen receptor (AR), leading to desired anabolic outcomes in muscle and bone with a potentially more favorable safety profile than traditional steroidal androgens.[1] These notes provide detailed protocols for the administration of this compound to mice for two distinct research applications.

Data Presentation

The following table summarizes the quantitative data for the administration of this compound in the described mouse models.

ParameterBreast Cancer Xenograft ModelStress Urinary Incontinence Model
Mouse Strain Nude MiceC57BL/6
Sex FemaleFemale
Condition Triple-Negative Breast Cancer (MDA-MB-231-AR cells)Ovariectomy-induced muscle atrophy
This compound Dosage 30 mg/kg/day[2]Not explicitly stated, doses of GTx-024 and this compound were used
Administration Route Oral[2]Oral (assumed based on GTx-024 studies)
Treatment Duration Not explicitly stated28 days[3]
Vehicle Not explicitly statedNot explicitly stated

Signaling Pathway

This compound exerts its effects by modulating the androgen receptor (AR) signaling pathway. Upon binding to the AR in the cytoplasm, this compound induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-GTx-027 complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and modulates the transcription of target genes. In the context of triple-negative breast cancer, this compound has been shown to upregulate anti-proliferative genes and downregulate genes involved in proliferation and metastasis.

GTx_027_Signaling_Pathway GTx027 This compound AR_HSP AR-HSP Complex GTx027->AR_HSP Binds AR_GTx027 Activated AR-GTx-027 Complex AR_HSP->AR_GTx027 Activation & HSP Dissociation AR_GTx027_n Activated AR-GTx-027 Complex AR_GTx027->AR_GTx027_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_GTx027_n->ARE Binds to Target_Genes Target Genes ARE->Target_Genes Regulates Transcription Transcription Modulation Target_Genes->Transcription Upregulated Upregulated Genes (e.g., NQO1, PRPRJ, SERPINE1) Transcription->Upregulated Increased Expression Downregulated Downregulated Genes (e.g., B-Adrenoceptor2, Aurora Kinase, PARP1) Transcription->Downregulated Decreased Expression

Caption: this compound signaling pathway in a target cell.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Triple-Negative Breast Cancer Xenograft Mouse Model

This protocol is based on the methodology used to evaluate the effect of this compound on the growth of androgen receptor-positive triple-negative breast cancer in a mouse xenograft model.[2]

1. Materials:

  • This compound

  • MDA-MB-231-AR cells

  • Female nude mice (e.g., BALB/c nude)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel

  • Vehicle for oral administration (e.g., 1% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for subcutaneous injection

2. Animal Model:

  • Acclimate female nude mice for at least one week before the experiment.

  • House animals in a sterile environment with ad libitum access to food and water.

3. Cell Preparation and Implantation:

  • Culture MDA-MB-231-AR cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells using trypsin and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

4. Dosing and Administration:

  • Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Prepare a 3 mg/mL solution of this compound in the chosen vehicle.

  • Administer this compound orally to the treatment group at a dosage of 30 mg/kg/day.[2]

  • Administer an equivalent volume of the vehicle to the control group.

  • Continue daily administration for the duration of the study.

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight can be measured as a primary endpoint.

  • Tumor tissue can be collected for further analysis (e.g., histology, gene expression analysis).

Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis A Acclimate Female Nude Mice C Prepare Cell Suspension (5x10^6 cells in Matrigel) A->C B Culture MDA-MB-231-AR Cells B->C D Subcutaneously Inject Cells into Flank C->D E Allow Tumors to Become Palpable D->E F Randomize Mice into Control & Treatment Groups E->F G Administer Vehicle (Control) or 30 mg/kg/day this compound (Oral) F->G H Monitor Tumor Volume & Body Weight G->H I Euthanize and Excise Tumors H->I End of Study J Measure Tumor Weight & Perform Further Analysis I->J

Caption: Experimental workflow for the breast cancer xenograft model.

Protocol 2: Evaluation of this compound in a Mouse Model of Stress Urinary Incontinence

This protocol is based on a study investigating the effects of SARMs on pelvic floor muscle mass in an ovariectomized mouse model, which mimics post-menopausal conditions that can lead to stress urinary incontinence.[3][4]

1. Materials:

  • This compound

  • Female C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for ovariectomy

  • Vehicle for oral administration

  • Equipment for measuring body composition (e.g., MRI)

  • Dissecting tools for muscle collection

2. Animal Model and Surgical Procedure:

  • Perform bilateral ovariectomy on female C57BL/6 mice to induce a post-menopausal state. A sham operation should be performed on a control group.

  • Allow a 20-day post-operative period for the pelvic muscles to regress.[3]

3. Dosing and Administration:

  • Randomize the ovariectomized mice into vehicle and this compound treatment groups.

  • While the exact dosage for this compound was not specified in the abstract, a dose-ranging study may be necessary. Based on the related compound GTx-024, a starting dose in the range of 1-10 mg/kg/day administered orally could be considered.

  • Administer this compound or vehicle orally on a daily basis for 28 days.[3]

4. Monitoring and Endpoints:

  • Measure total body weight and lean body mass (e.g., using MRI) at the beginning and end of the treatment period.

  • At the end of the 28-day treatment period, euthanize the mice.

  • Carefully dissect and weigh the pelvic floor muscles (e.g., levator ani).

  • The primary endpoint is the weight of the pelvic floor muscles.

  • Gene expression analysis of the muscle tissue can be performed to assess markers of muscle catabolism.

SUI_Workflow cluster_setup Model Creation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Bilateral Ovariectomy of Female C57BL/6 Mice B 20-day Post-operative Muscle Regression Period A->B C Randomize into Vehicle & this compound Groups B->C D Daily Oral Administration for 28 Days C->D E Measure Body Weight & Lean Body Mass D->E During & After Treatment F Euthanize and Dissect Pelvic Floor Muscles D->F End of Treatment G Weigh Pelvic Floor Muscles & Analyze Gene Expression F->G

Caption: Experimental workflow for the stress urinary incontinence model.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental goals and in accordance with institutional animal care and use guidelines. The exact vehicle and preparation of this compound for administration should be determined based on its solubility and stability characteristics. Researchers should consult the full-text versions of the cited literature for more detailed methodological information.

References

Application Notes and Protocols for GTx-027 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of GTx-027, a selective androgen receptor modulator (SARM), in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on cancer cell lines, particularly those expressing the androgen receptor (AR), such as the MDA-MB-231 breast cancer cell line and the LNCaP prostate cancer cell line.

Introduction

This compound is a nonsteroidal SARM that exhibits mixed agonistic and antagonistic effects on the androgen receptor.[1] It has demonstrated potential in preclinical studies for its ability to reduce the growth of androgen receptor-expressing breast cancer cells and suppress the proliferation of prostate cancer cells.[1] These protocols outline the necessary steps for dissolving, storing, and applying this compound in in-vitro settings to investigate its biological activity.

Data Presentation

The following table summarizes key quantitative data for this compound, providing a starting point for experimental design.

ParameterCell LineValueRemarksSource
EC50 (AR Transactivation) HEK-293 cells transfected with human AR1.8 nMConcentration for half-maximal activation of a reporter gene under AR control.
Recommended Solvent N/ADMSODimethyl sulfoxide (B87167) is the recommended solvent for preparing stock solutions.
DMSO Cytotoxicity Most cell lines< 0.5% (v/v)Final concentration in cell culture medium should be kept low to avoid toxicity. A concentration of < 0.1% is considered safe for most cell lines.
Reported In-Vitro Effect MDA-MB-231 (AR-expressing)Inhibition of cell migrationObserved as early as 24 hours post-treatment.
Reported In-Vitro Effect MDA-MB-231 (AR-expressing)Regulation of cancer-related genesUpregulation of tumor suppressor genes and downregulation of proliferative genes.
Reported In-Vitro Effect LNCaPSuppression of cell growthThis compound has been shown to suppress the growth of this androgen-sensitive prostate cancer cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the Desired Stock Concentration: A stock concentration of 10 mM is recommended. To prepare a 10 mM stock solution of this compound (Molar Mass: 355.78 g/mol ), weigh out 3.56 mg of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired concentration. For 3.56 mg of this compound, add 1 mL of DMSO to obtain a 10 mM stock solution.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if concerned about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Cell Proliferation Assay using this compound

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cancer cell lines like MDA-MB-231 (AR-expressing) and LNCaP.

Materials:

  • MDA-MB-231-AR or LNCaP cells

  • Complete growth medium (specific to the cell line)

  • This compound stock solution (from Protocol 1)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A suggested starting range is from 0.1 nM to 10 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 3: Cell Migration (Wound Healing) Assay with this compound

This protocol describes a method to evaluate the effect of this compound on the migration of MDA-MB-231-AR cells.

Materials:

  • MDA-MB-231-AR cells

  • Complete growth medium

  • Low-serum or serum-free medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231-AR cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with low-serum or serum-free medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at multiple defined locations (time 0).

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the rate of migration between the this compound-treated groups and the vehicle control.

Visualizations

G cluster_prep This compound Stock Preparation Workflow cluster_exp Cell Culture Experiment Workflow weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solutions of this compound store->prepare_working Use Stock Solution seed Seed Cells in Multi-well Plate seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate for Desired Duration treat->incubate assay Perform Assay (Proliferation, Migration, etc.) incubate->assay analyze Analyze and Interpret Data assay->analyze G cluster_pathway This compound Signaling Pathway in Cancer Cells GTx_027 This compound AR Androgen Receptor (AR) GTx_027->AR Binds and Modulates ARE Androgen Response Element (ARE) in DNA AR->ARE Translocates to Nucleus and Binds Gene_Expression Modulation of Target Gene Expression ARE->Gene_Expression Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation Migration Inhibited Cell Migration Gene_Expression->Migration Apoptosis Induction of Apoptosis (Potential Mechanism) Gene_Expression->Apoptosis

References

Animal Models for Evaluating the Efficacy of GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated therapeutic potential in preclinical studies for conditions associated with muscle wasting and for certain types of cancer. As a SARM, this compound exhibits tissue-selective anabolic effects in muscle and bone while having minimal androgenic effects on other tissues. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to study the efficacy of this compound. The protocols outlined below are for animal models of Duchenne Muscular Dystrophy (DMD), post-menopausal stress urinary incontinence, and triple-negative breast cancer.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and related SARMs in various animal models.

Table 1: Efficacy of a this compound Analog (GTx-026) in Mouse Models of Duchenne Muscular Dystrophy (DMD)

Animal ModelTreatment GroupBody Weight ChangeLean Mass ChangeGrip Strength ChangeSurvival Improvement
mdx MouseVehicle+31%+20%--
GTx-026 (similar to this compound)+62%+60%Increased-
mdx-dm MouseVehicleBaselineBaselineBaselineBaseline
GTx-026 (similar to this compound)ImprovedImprovedImproved50-70%

Note: this compound was reported to have similar positive effects on muscle mass, function, and histological characteristics[1].

Table 2: Efficacy of this compound in a Xenograft Model of Triple-Negative Breast Cancer

Cell Line XenograftTreatment GroupTumor Growth InhibitionTumor Weight Reduction
MDA-MB-231-ARVehicle--
This compound (30 mg/kg/day)>90%>90%

Table 3: Efficacy of this compound in a Post-Menopausal Model of Stress Urinary Incontinence

Animal ModelTreatment GroupEffect on Pelvic Floor Muscle Weight
Ovariectomized Female RodentsVehicle-
This compoundIncreased pelvic floor muscle weight

Experimental Protocols

Duchenne Muscular Dystrophy (DMD) Mouse Model

This protocol is adapted from studies on SARMs in mdx and mdx-dm mouse models of DMD[1][2].

Objective: To evaluate the effect of this compound on muscle mass, strength, and survival in mouse models of DMD.

Animal Models:

  • mdx mice: C57BL/10ScSn-Dmdmdx/J mice, which have a point mutation in the dystrophin gene.

  • mdx-dm mice: Dystrophin and utrophin double mutant mice, which exhibit a more severe phenotype.

Materials:

  • mdx or mdx-dm mice

  • This compound

  • Vehicle solution (e.g., sterile water or as specified by the manufacturer)

  • Animal scale

  • Grip strength meter

  • Body composition analyzer (e.g., DEXA or MRI)

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

  • Baseline Measurements: Record the body weight, lean body mass, and grip strength of each mouse.

  • Group Allocation: Randomly assign mice to a vehicle control group and a this compound treatment group.

  • Drug Administration: Administer this compound or vehicle orally or via subcutaneous injection daily. A typical dose for a similar SARM (GTx-026) was 10 mg/kg/day[3].

  • Monitoring:

    • Measure body weight weekly.

    • Assess lean body mass and grip strength at predetermined intervals (e.g., every 4 weeks).

    • For survival studies in mdx-dm mice, monitor the animals daily and record the date of death.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect relevant tissues (e.g., gastrocnemius, heart) for histological or molecular analysis.

Triple-Negative Breast Cancer Xenograft Model

This protocol is based on studies of this compound in MDA-MB-231-AR xenografts[4].

Objective: To assess the anti-tumor efficacy of this compound in a triple-negative breast cancer xenograft model.

Cell Line: MDA-MB-231 cells stably expressing the androgen receptor (MDA-MB-231-AR).

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Materials:

  • MDA-MB-231-AR cells

  • Matrigel

  • Immunocompromised mice

  • This compound

  • Vehicle solution

  • Calipers

  • Animal scale

Procedure:

  • Cell Preparation: Culture MDA-MB-231-AR cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Group Allocation and Treatment: When tumors reach a predetermined size, randomize the mice into vehicle and this compound treatment groups. Administer this compound (e.g., 30 mg/kg/day) or vehicle orally daily[5].

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for further analysis (e.g., immunohistochemistry, gene expression analysis).

Ovariectomized Rodent Model for Stress Urinary Incontinence

This protocol is designed to evaluate the effect of this compound on pelvic floor muscle mass in a model of post-menopausal muscle wasting.

Objective: To determine the anabolic effect of this compound on the pelvic floor muscles of ovariectomized rodents.

Animal Model: Adult female mice or rats.

Materials:

  • Female rodents

  • Anesthetic

  • Surgical instruments

  • Sutures or wound clips

  • This compound

  • Vehicle solution

  • Analytical balance

Procedure:

  • Ovariectomy:

    • Anesthetize the animal.

    • Make a small incision on the dorsal midline or bilateral flank incisions.

    • Ligate and remove the ovaries.

    • Suture the muscle layer and close the skin with sutures or wound clips.

    • Administer post-operative analgesia.

    • Allow a recovery period for pelvic muscle atrophy to occur (e.g., 2-4 weeks).

  • Treatment:

    • Randomly assign the ovariectomized animals to vehicle and this compound treatment groups.

    • Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect and weigh the pelvic floor muscles (e.g., levator ani, coccygeus).

    • Normalize muscle weight to body weight for comparison between groups.

Mandatory Visualizations

Signaling Pathways

AR_Signaling_Muscle cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx_027 This compound AR Androgen Receptor (AR) GTx_027->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from PI3K PI3K AR->PI3K Activates AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Promotes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Protein_Synthesis Myostatin ↓ Myostatin Gene_Transcription->Myostatin AR_Signaling_Breast_Cancer cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx_027 This compound AR Androgen Receptor (AR) GTx_027->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Tumor_Suppressor_Genes ↑ Tumor Suppressor Genes Gene_Transcription->Tumor_Suppressor_Genes Proliferation_Genes ↓ Proliferation Genes Gene_Transcription->Proliferation_Genes Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis DMD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimation Animal Acclimation (mdx or mdx-dm mice) Baseline Baseline Measurements (Body Weight, Lean Mass, Grip Strength) Acclimation->Baseline Grouping Random Group Allocation Baseline->Grouping Vehicle Vehicle Control Group Grouping->Vehicle GTx027 This compound Treatment Group Grouping->GTx027 Dosing Daily Dosing Vehicle->Dosing GTx027->Dosing Weekly Weekly Body Weight Dosing->Weekly Periodic Periodic Lean Mass & Grip Strength Dosing->Periodic Survival Daily Survival Check (mdx-dm) Dosing->Survival Euthanasia Euthanasia Weekly->Euthanasia Periodic->Euthanasia Survival->Euthanasia Tissue Tissue Collection (Muscle, Heart) Euthanasia->Tissue Analysis Histological & Molecular Analysis Tissue->Analysis Xenograft_Workflow cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Cell_Prep Cell Preparation (MDA-MB-231-AR + Matrigel) Inoculation Subcutaneous Inoculation (Immunocompromised Mice) Cell_Prep->Inoculation Tumor_Growth Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle GTx027 This compound Treatment Group Randomization->GTx027 Dosing Daily Oral Dosing Vehicle->Dosing GTx027->Dosing Measurements Tumor Volume & Body Weight (2-3 times/week) Dosing->Measurements Toxicity Toxicity Observation Dosing->Toxicity Euthanasia Euthanasia Measurements->Euthanasia Toxicity->Euthanasia Tumor_Excision Tumor Excision & Weight Euthanasia->Tumor_Excision Analysis Further Tumor Analysis Tumor_Excision->Analysis

References

Application Notes and Protocols: Evaluating the Efficacy of GTx-027 in the MDA-MB-231 Triple-Negative Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MDA-MB-231 cell line, derived from a metastatic adenocarcinoma, is a cornerstone model for studying triple-negative breast cancer (TNBC), a particularly aggressive subtype lacking estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2 expression.[1][2] While this profile makes it resistant to conventional hormone therapies, other steroid receptors, such as the androgen receptor (AR), present novel therapeutic targets. GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that functions as an AR agonist.[3][4] In AR-positive breast cancer cells, this compound has demonstrated significant anti-tumor activity.[3] Since parental MDA-MB-231 cells have minimal AR expression, studies evaluating AR-targeted agents like this compound typically utilize MDA-MB-231 cells stably transfected to express the androgen receptor (MDA-MB-231-AR).[3][5] These notes provide comprehensive data summaries and protocols for investigating the effects of this compound on MDA-MB-231-AR cells.

Mechanism of Action: this compound exerts its anti-proliferative effects by acting as an agonist of the androgen receptor.[3] Upon entering the cell, this compound binds to AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the activation of tumor suppressors and the repression of genes involved in cell proliferation, migration, and metastasis.[6][7] The net result is a significant inhibition of cancer cell growth and invasion.[5]

GTx027_Signaling_Pathway cluster_cell MDA-MB-231-AR Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response GTx027_in This compound AR_cyto Androgen Receptor (AR) GTx027_in->AR_cyto Binds AR_nuc AR-GTx-027 Complex AR_cyto->AR_nuc Translocation ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds Upregulated Tumor Suppressor Genes (NQO1, PTPRJ, SERPINE1) ARE->Upregulated Activates Transcription Downregulated Proliferation & Metastasis Genes (Aurora Kinase, MMP13, IL6) ARE->Downregulated Represses Transcription Proliferation Inhibition of Proliferation Upregulated->Proliferation Downregulated->Proliferation Migration Inhibition of Migration Downregulated->Migration

Caption: this compound signaling pathway in AR-positive breast cancer cells.

Data Presentation

Quantitative data from preclinical studies on this compound's efficacy are summarized below.

Table 1: Summary of In Vitro Efficacy of this compound in MDA-MB-231-AR Cells

ParameterObservationTreatment DetailsReference
Cell Proliferation >50% reduction compared to vehicleNot specified[5]
Cell Migration Inhibition observed at 24 hours1 µM this compound[5][6]
Gene Regulation Inhibited expression of IL6 and MMP131 µM this compound[5]

Table 2: Summary of In Vivo Efficacy of this compound in an MDA-MB-231-AR Xenograft Model

ParameterObservationTreatment DetailsReference
Tumor Growth >75% inhibition vs. vehicle control30 mg/kg/day, oral administration[3][5]
Tumor Weight >50% reduction vs. vehicle control30 mg/kg/day, oral administration[3][5]
Toxicity No observed toxicity (e.g., no increase in serum ALT)30 mg/kg/day, oral administration[5]

Table 3: Regulation of Key Disease Pathway Genes by this compound in MDA-MB-231-AR Xenografts[7]

GeneFunction in CancerEffect of this compound
NQO1 Anti-proliferative, reduces oxidative stressIncreased
PTPRJ Tumor suppressorIncreased
SERPINE1 Tumor suppressor, inhibits angiogenesis and invasionIncreased
Aurora Kinase Increases proliferationDecreased
BUB1 Expression correlates with metastasis and tumor gradeDecreased
CENPE Promotes breast cancer growthDecreased
ERCC1 Expression leads to chemotherapy resistanceDecreased
IGFBP3 Increases proliferative diseaseDecreased
PARP1 Target for cancer therapy (PARP inhibitors)Decreased

Experimental Protocols

Detailed protocols for key experiments to evaluate the effect of this compound on MDA-MB-231-AR cells are provided below.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: MDA-MB-231 cells stably expressing the human androgen receptor (MDA-MB-231-AR).

  • Culture Medium: Prepare complete growth medium consisting of DMEM High Glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Passaging:

    • Monitor cell confluency. When cells reach 80-85% confluency, they are ready for subculture.[8]

    • Aspirate the old medium and wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[8]

    • Add 1 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[8]

    • Neutralize the trypsin by adding 8 mL of complete growth medium.[8]

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm for 3 minutes.[8]

    • Aspirate the supernatant, resuspend the cell pellet in fresh medium, and plate into new culture dishes at a subculture ratio of approximately 1:10.[8]

Protocol 2: In Vitro Cell Migration Assay (Transwell Method)

This protocol is adapted from methodologies used to assess the effect of this compound on cell migration.[5]

Migration_Workflow start Start step1 Seed 5,000 MDA-MB-231-AR cells in upper chamber start->step1 step2 Add chemoattractant (e.g., 10% FBS) to lower chamber step1->step2 step3 Treat cells in upper chamber with Vehicle or 1 µM this compound step2->step3 step4 Incubate for 24 hours at 37°C step3->step4 step5 Remove non-migrated cells from upper surface step4->step5 step6 Fix, stain, and image migrated cells on lower surface step5->step6 step7 Quantify migrated cells and compare treatments step6->step7 end_node End step7->end_node

Caption: Experimental workflow for a transwell cell migration assay.

  • Preparation: Use 24-well plates with 8 µm pore size transwell inserts. Pre-coat the inserts with a suitable extracellular matrix protein (e.g., Matrigel) for invasion assays. For migration, no coating is necessary.

  • Seeding: Resuspend MDA-MB-231-AR cells in serum-free medium. Seed 5,000 cells into the upper chamber of each insert.

  • Treatment: Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber. In the upper chamber, add serum-free medium containing either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 1 µM).[5]

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Staining: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

  • Fixation: Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Visualization: Stain the cells with 0.1% crystal violet for 20 minutes, then wash thoroughly with water.

  • Quantification: Allow inserts to dry. Visualize and count the migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field for each treatment group.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol is based on the successful xenograft studies evaluating this compound.[5]

Xenograft_Workflow start Start step1 Implant 5 million MDA-MB-231-AR cells with Matrigel subcutaneously into female nude mice start->step1 step2 Monitor mice until tumors reach 200-300 mm³ step1->step2 step3 Randomize mice into Vehicle and Treatment groups step2->step3 step4 Administer Vehicle or 30 mg/kg/day This compound orally step3->step4 step5 Measure tumor volume three times per week for 5 weeks step4->step5 step6 At study endpoint, sacrifice mice, excise and weigh tumors step5->step6 step7 Analyze tumor growth inhibition and tumor weight reduction step6->step7 end_node End step7->end_node

Caption: Workflow for an in vivo xenograft study.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Preparation: Harvest MDA-MB-231-AR cells and resuspend them in a 1:1 mixture of sterile DPBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Allow tumors to grow. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) three times weekly. When tumors reach an average volume of 200-300 mm³, randomize the animals into control (vehicle) and treatment groups (n=8 per group).[5]

  • Treatment: Prepare this compound in a suitable vehicle for oral gavage. Administer 30 mg/kg/day of this compound or vehicle alone to the respective groups daily for the duration of the study (e.g., 5 weeks).[5]

  • Monitoring: Continue to monitor tumor volume and animal body weight three times per week. Observe animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals. Excise the tumors and record their final weight.[5] The tumors can then be processed for further analysis (e.g., histology, gene expression).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group relative to the vehicle control group. Compare final tumor weights between groups using an appropriate statistical test (e.g., t-test).

References

Application Notes and Protocols for Measuring Muscle Mass Changes with GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting.[1] As a SARM, this compound is designed to selectively bind to androgen receptors in anabolic tissues like muscle and bone, while minimizing androgenic side effects in other tissues.[2] Preclinical studies have suggested its potential to increase muscle mass and strength, making it a compound of interest for conditions such as stress urinary incontinence and Duchenne muscular dystrophy.[1][3]

These application notes provide a comprehensive overview of the methodologies and protocols for measuring changes in muscle mass in response to this compound treatment, based on available preclinical data and established clinical trial methods for similar compounds.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its anabolic effects by acting as an agonist at the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the this compound/AR complex translocates to the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote protein synthesis and muscle growth.

GTx_027_Signaling_Pathway cluster_cytoplasm Cytoplasm GTx_027 This compound AR_HSP AR-HSP Complex GTx_027->AR_HSP Binds to AR AR Androgen Receptor (AR) GTx_AR This compound-AR Complex AR->GTx_AR Complex Formation HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) GTx_AR->ARE Binds to ARE cluster_nucleus cluster_nucleus GTx_AR->cluster_nucleus Nuclear Translocation Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis (Muscle Growth) mRNA->Protein Results in

Caption: this compound Androgen Receptor Signaling Pathway.

Preclinical Assessment of Muscle Mass

Preclinical studies provide the foundational data for the efficacy of this compound in promoting muscle growth. These studies typically involve rodent models.

Experimental Workflow for Preclinical Studies

Preclinical_Workflow animal_model Animal Model Selection (e.g., Ovariectomized Mice) treatment_groups Group Allocation (Vehicle, this compound doses) animal_model->treatment_groups dosing Daily Dosing (e.g., Oral Gavage) treatment_groups->dosing monitoring In-life Monitoring (Body Weight, Health) dosing->monitoring imaging Non-invasive Muscle Mass Measurement (e.g., Micro-CT) monitoring->imaging necropsy Necropsy & Tissue Collection (e.g., Pelvic Floor Muscles) imaging->necropsy ex_vivo Ex vivo Muscle Weight Measurement necropsy->ex_vivo analysis Data Analysis ex_vivo->analysis

Caption: Preclinical Experimental Workflow.

Preclinical Data Summary
Animal ModelTreatment GroupsDurationKey FindingsReference
Ovariectomized C57BL/6 MiceVehicle, GTx-024, this compoundNot SpecifiedRestoration of pelvic floor muscle weight to sham-operated weight. No significant differences detected in total lean body mass, although a trend was observed.[4]
Castrated wildtype, mdx, and mdx-dm miceVehicle, GTx-026, with mention of similar effects from GTx-024 and this compoundNot SpecifiedIncreased body weight, lean mass, and physical function.[3]
Detailed Protocol: Measurement of Pelvic Floor Muscle Mass in Ovariectomized Mice

This protocol is based on the methodology described in the study evaluating the effect of SARMs on pelvic floor muscles.[4]

1. Animal Model and Ovariectomy:

  • Use female C57BL/6 mice.

  • Perform ovariectomy to induce a post-menopausal state and allow for pelvic muscle regression. A sham operation group should be included as a control.

2. Treatment Groups and Dosing:

  • Divide ovariectomized mice into treatment groups: Vehicle control, this compound (specify doses).

  • Administer treatment daily via oral gavage.

3. In-life Measurements:

  • Monitor total body weight and lean body mass throughout the study.

4. Tissue Collection:

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect the pelvic floor muscles.

5. Ex vivo Muscle Weight Measurement:

  • Weigh the dissected pelvic floor muscles.

  • Compare the muscle weights between the treatment groups and the sham-operated and vehicle-treated groups.

Detailed Protocol: Non-invasive Measurement of Hind Limb Muscle Mass using Micro-CT

This protocol provides a non-invasive method to longitudinally monitor changes in muscle mass in living mice.[5][6][7]

1. Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Position the mouse prone on the micro-CT scanner bed, ensuring the hind limbs are in a natural and reproducible position.

2. Image Acquisition:

  • Perform a scout view to define the scan region, typically encompassing the entire hind limb.

  • Set the scanning parameters (e.g., voltage, current, filter, resolution) to optimize for soft tissue contrast. A typical scan time is short to minimize anesthesia duration. No contrast agent is required.

3. Image Reconstruction and Analysis:

  • Reconstruct the raw scan data into 3D images using the micro-CT software.

  • Define a region of interest (ROI) around the hind limb muscles.

  • Calculate the muscle volume or an Index of Muscle Mass (IMM) from the reconstructed images. The IMM can be defined as the ratio of the cross-sectional area of the muscle to the length of the tibia.

4. Longitudinal Monitoring:

  • Repeat the micro-CT scans at multiple time points throughout the study (e.g., baseline, mid-study, end of study) to track changes in muscle mass within the same animals.

Clinical Assessment of Muscle Mass

While specific clinical trial data for this compound is limited, the methodology for assessing muscle mass changes can be extrapolated from trials of the closely related SARM, GTx-024 (enobosarm).[8]

Clinical Trial Workflow

Clinical_Trial_Workflow screening Patient Screening & Enrollment baseline Baseline Assessments (DXA, Physical Function) screening->baseline randomization Randomization (Placebo, this compound doses) baseline->randomization treatment Treatment Period (e.g., 12 weeks) randomization->treatment monitoring Safety & Efficacy Monitoring treatment->monitoring endpoint Endpoint Assessments (DXA, Physical Function) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: Clinical Trial Workflow.

Clinical Data Summary (based on GTx-024/enobosarm)
Study PopulationTreatment GroupsDurationPrimary EndpointKey FindingsReference
120 healthy elderly men (>60 years) and postmenopausal womenPlacebo, 1 mg GTx-024, 3 mg GTx-02412 weeksTotal Lean Body Mass (LBM) by DXADose-dependent increase in LBM. 3 mg dose showed a statistically significant increase of 1.3 kg compared to placebo.[8]
159 cancer patients with muscle lossPlacebo, 1 mg Ostarine (MK-2866/GTx-024), 3 mg Ostarine16 weeksNot specifiedStatistically significant increase in lean body mass.[9][10]
Detailed Protocol: Measurement of Total Lean Body Mass using Dual-Energy X-ray Absorptiometry (DXA)

This protocol is based on the methodology used in a Phase II clinical trial of GTx-024.[8]

1. Patient Population:

  • Recruit subjects based on the specific indication being studied (e.g., age-related sarcopenia, cancer cachexia).

2. Study Design:

  • A double-blind, placebo-controlled, randomized design is recommended.

  • Include a placebo group and at least one dose level of this compound.

3. DXA Scans:

  • Perform whole-body DXA scans at baseline and at the end of the treatment period.

  • Use a standardized DXA machine and software for all scans.

  • Position the patient according to the manufacturer's guidelines to ensure consistency.

4. Data Analysis:

  • The primary endpoint is the change in total lean body mass from baseline to the end of treatment.

  • Secondary endpoints can include changes in appendicular lean mass, fat mass, and bone mineral density.

  • Compare the changes in the this compound treatment group(s) to the placebo group using appropriate statistical methods.

5. Physical Function Assessments:

  • In conjunction with DXA, assess physical function using validated tests such as the stair climb test, grip strength, and gait speed.

Conclusion

Measuring the effect of this compound on muscle mass requires a combination of preclinical and clinical methodologies. While direct clinical data for this compound is not widely available, robust protocols can be developed based on preclinical findings for this compound and clinical trial designs for the similar SARM, GTx-024. Non-invasive imaging techniques like micro-CT are valuable for longitudinal preclinical studies, while DXA remains the gold standard for assessing changes in lean body mass in clinical trials. These detailed application notes and protocols provide a framework for researchers and drug development professionals to effectively evaluate the anabolic potential of this compound.

References

Application Notes and Protocols: Western Blot Analysis for Androgen Receptor Activation by GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications, including for breast cancer and stress urinary incontinence.[1] As a SARM, this compound is designed to selectively bind to the androgen receptor (AR), a ligand-activated transcription factor crucial for various physiological processes.[2] Upon activation, the AR translocates to the nucleus, where it regulates the transcription of target genes.[3] This document provides detailed application notes and protocols for utilizing Western blot analysis to characterize the activation of the androgen receptor signaling pathway by this compound. Western blotting is a fundamental technique to detect and quantify changes in the expression and phosphorylation status of the androgen receptor and its downstream targets, providing critical insights into the compound's mechanism of action.

Principle of the Assay

Western blotting enables the separation of proteins by size via gel electrophoresis, followed by their transfer to a solid support membrane. Specific proteins of interest are then detected using primary antibodies that bind to the target protein, and a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for visualization. This method allows for the semi-quantitative analysis of protein expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of androgen receptor activation.

Data Presentation

The following tables represent hypothetical, yet expected, quantitative data from Western blot analysis of androgen-responsive cells (e.g., LNCaP prostate cancer cells or AR-transfected MDA-MB-231 breast cancer cells) treated with this compound. The data is normalized to a loading control (e.g., GAPDH or β-actin) and expressed as fold change relative to the vehicle-treated control.

Table 1: Effect of this compound on Total and Phosphorylated Androgen Receptor Levels

Treatment GroupConcentrationTotal AR (Fold Change)Phospho-AR (Ser81) (Fold Change)
Vehicle Control (DMSO)-1.01.0
DHT (Positive Control)10 nM1.24.5
This compound10 nM1.12.8
This compound50 nM1.35.2
This compound100 nM1.46.8

Table 2: Effect of this compound on Downstream Androgen Receptor Target Proteins

Treatment GroupConcentrationPSA (Prostate-Specific Antigen) (Fold Change)FKBP5 (FK506-Binding Protein 5) (Fold Change)
Vehicle Control (DMSO)-1.01.0
DHT (Positive Control)10 nM5.03.5
This compound10 nM2.52.0
This compound50 nM4.84.1
This compound100 nM6.25.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Utilize a relevant cell line expressing the androgen receptor, such as LNCaP (prostate cancer), VCaP (prostate cancer), or a breast cancer cell line like MDA-MB-231 that has been stably transfected to express AR.

  • Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Hormone Starvation: To reduce baseline AR activity, culture the cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for 24 hours prior to treatment.

  • Compound Preparation: Prepare stock solutions of this compound and a positive control, such as dihydrotestosterone (B1667394) (DHT), in dimethyl sulfoxide (B87167) (DMSO).

  • Cell Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM), a positive control (e.g., 10 nM DHT), and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysate Preparation: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein lysate.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the prepared samples into the wells of a 4-12% Bis-Tris sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is recommended.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total AR, phosphorylated AR (e.g., anti-p-AR Ser81), downstream targets (e.g., anti-PSA, anti-FKBP5), and a loading control (e.g., anti-GAPDH, anti-β-actin). Recommended starting dilutions are 1:1000 for target proteins and 1:5000 for loading controls. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as described above to remove unbound secondary antibodies.

Detection and Data Analysis
  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Image Capture: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

  • Normalization and Analysis: Normalize the band intensity of the target proteins to the corresponding loading control for each lane. Express the results as a fold change relative to the vehicle-treated control.

Visualizations

G cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., LNCaP cells) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-AR, Anti-p-AR, etc.) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis G cluster_pathway Androgen Receptor Signaling Pathway GTx_027 This compound (SARM) AR_Cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) GTx_027->AR_Cytoplasm Binds AR_Active Activated AR AR_Cytoplasm->AR_Active Conformational Change Dimerization Dimerization & Phosphorylation AR_Active->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ARE_Binding Binding to Androgen Response Elements (AREs) Translocation->ARE_Binding Transcription Gene Transcription ARE_Binding->Transcription Protein_Expression Increased Protein Expression (e.g., PSA, FKBP5) Transcription->Protein_Expression

References

Application Notes and Protocols: Immunohistochemistry Staining for GTx-027 Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as breast cancer and stress urinary incontinence.[1] As an analogue of enobosarm (GTx-024), this compound functions by binding to the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in the development and progression of various tissues.[1][2] Upon binding, this compound modulates the transcriptional activity of the AR, leading to tissue-selective anabolic effects. This document provides detailed application notes and protocols for the immunohistochemical (IHC) staining of the androgen receptor in this compound's primary target tissues: breast cancer and pelvic floor muscle.

Target Tissues and Mechanism of Action

The primary molecular target of this compound is the androgen receptor.[1][2] The therapeutic potential of this compound is being explored in tissues that express AR and where its modulation can elicit a beneficial response.

  • Breast Cancer: The androgen receptor is expressed in a significant percentage of breast cancers, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes. In ER+ breast cancer, AR activation can have a tumor-suppressive effect.[3][4][5]

  • Pelvic Floor Muscle: The muscles of the pelvic floor express androgen receptors and are sensitive to the anabolic effects of androgens.[6][7][8] SARMs like this compound are being investigated for their potential to increase pelvic floor muscle mass and strength, which could be beneficial for conditions like stress urinary incontinence.[9][10]

The mechanism of action of this compound involves binding to the AR, which then translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and regulates the transcription of target genes.[11][12][13]

Quantitative Data

The following tables summarize quantitative data related to the activity of this compound and its analogue, enobosarm, on androgen receptor activation and target gene expression.

Table 1: In Vitro Androgen Receptor Activation by this compound

CompoundEC50 (nM) for AR Activation
R1881 (control androgen)0.023
GTx-024 (enobosarm)2.9
This compound1.8

Data from a luciferase assay in cells transfected with human AR.[14]

Table 2: Effect of Enobosarm (GTx-024) on AR and ER Target Gene Expression in HCI-7 Breast Cancer Xenografts

GeneTreatmentRelative Expression (Fold Change vs. Vehicle)
FKBP5 (AR-target)EnobosarmIncreased
TFF1 (pS2) (ER-target)EnobosarmSignificantly Reduced
PGR (PR) (ER-target)EnobosarmSignificantly Reduced

Data from real-time PCR analysis of HCI-7 tumor tissues treated with enobosarm.[15][16]

Table 3: Correlation of Androgen Receptor Staining with Clinical Benefit Rate (CBR) of Enobosarm in ER+ Metastatic Breast Cancer

% AR Staining CutoffClinical Benefit Rate (CBR)
≥40%80%
<40%18%

Data from a phase 2 clinical study of enobosarm (9mg dose).[3]

Experimental Protocols

Immunohistochemistry Staining for Androgen Receptor in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the immunohistochemical detection of the androgen receptor in FFPE breast cancer and pelvic floor muscle tissues. Optimization may be required for specific antibodies and detection systems.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Peroxide block (3% hydrogen peroxide)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Androgen Receptor (e.g., clone AR441 or SP107)

  • Polymer-based detection system (HRP-conjugated)

  • Chromogen (e.g., DAB)

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5-10 minutes each).[17]

    • Rehydrate through a graded series of ethanol: 100% (2 changes for 3-5 minutes each), 95% (1 change for 3-5 minutes), 80% (1 change for 3-5 minutes), and 70% (1 change for 3-5 minutes).[17]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[17][18]

    • The heating method (microwave, pressure cooker, or water bath) and duration should be optimized based on the antibody and tissue type. A common starting point is 20-30 minutes at 95-100°C.[18]

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[18][19]

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation:

    • Dilute the primary AR antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[20][21]

  • Detection System:

    • Rinse slides with wash buffer.

    • Follow the manufacturer's instructions for the polymer-based detection system. This typically involves incubation with a secondary antibody polymer conjugate for 30-60 minutes.[22]

  • Chromogen Application:

    • Rinse slides with wash buffer.

    • Apply the chromogen solution (e.g., DAB) and incubate until the desired staining intensity is reached (typically 1-10 minutes).[22]

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.[18][20]

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%).[17]

    • Clear in xylene (2 changes for 5 minutes each).

    • Mount with a permanent mounting medium.

Quantitative Analysis of Staining:

The intensity and percentage of AR-positive cells can be quantified using manual scoring methods (e.g., H-score) or automated image analysis software.[23][24] The H-score is calculated as: H-score = Σ (i × Pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.[24]

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx027 This compound AR_HSP AR-HSP Complex GTx027->AR_HSP Binds AR Androgen Receptor (AR) Active_AR Active AR Dimer AR->Active_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation Active_AR_n Active AR Dimer Active_AR->Active_AR_n Translocation ARE Androgen Response Element (ARE) Target_Genes Target Gene Transcription ARE->Target_Genes Regulates Active_AR_n->ARE Binds

Caption: Androgen Receptor (AR) signaling pathway activation by this compound.

Immunohistochemistry Experimental Workflow

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab detection Polymer Detection System primary_ab->detection chromogen Chromogen (DAB) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting dehydration->mounting analysis Microscopic Analysis mounting->analysis

Caption: Standard workflow for immunohistochemistry (IHC) staining.

References

Troubleshooting & Optimization

GTx-027 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the experimental selective androgen receptor modulator (SARM), GTx-027. Given the limited publicly available data on this compound, this guide draws upon information from related compounds and general principles of SARM research to address potential challenges in experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to bind to the androgen receptor (AR) and modulate its activity, similar to endogenous androgens like testosterone. Unlike testosterone, which can have broad effects throughout the body, this compound is designed to be tissue-selective, with the goal of eliciting anabolic effects in muscle and bone while having minimal impact on reproductive tissues.[2] It is an analog of enobosarm (GTx-024).[1]

Q2: What are the potential therapeutic applications of this compound?

This compound was investigated for its potential in treating breast cancer and stress urinary incontinence.[1] Preclinical studies on related SARMs have also explored their utility in conditions associated with muscle wasting, such as Duchenne muscular dystrophy.[3]

Q3: In which experimental models has this compound or similar SARMs shown activity?

Preclinical studies have demonstrated the activity of SARMs, including compounds structurally similar to this compound, in various in vitro and in vivo models. These include:

  • In vitro: Androgen receptor-expressing breast cancer cell lines (e.g., MDA-MB-231).[1]

  • In vivo: Ovariectomized female rodent models to assess effects on pelvic floor muscle weight, as well as models to evaluate increases in body weight, lean body mass, and muscle strength.[1] Animal models of Duchenne muscular dystrophy (mdx mice) have also been used to study the effects of related SARMs on muscle mass and function.[3]

Q4: What are some common causes of experimental variability when working with SARMs like this compound?

Potential sources of variability in SARM research include:

  • Cell line integrity: Genetic drift and altered receptor expression in continuously passaged cell lines.

  • Animal model differences: Strain, age, and sex of the animals can influence response.

  • Compound stability and solubility: Improper storage or preparation of this compound can affect its potency.

  • Assay conditions: Variations in incubation times, reagent concentrations, and detection methods.

  • Operator-dependent variability: Differences in experimental technique between researchers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cellular response to this compound in vitro 1. Low or absent androgen receptor (AR) expression in the cell line. 2. Compound degradation or precipitation. 3. Suboptimal assay conditions.1. Confirm AR expression in your cell line via Western blot or qPCR. 2. Prepare fresh stock solutions of this compound and ensure complete solubilization. Store aliquots at -80°C. 3. Optimize incubation time and concentration of this compound. Include a positive control (e.g., DHT).
Inconsistent results in animal studies 1. Variability in animal age, weight, or hormonal status. 2. Inconsistent dosing or administration route. 3. Cage effects or other environmental stressors.1. Use age- and weight-matched animals and ensure consistent hormonal status (e.g., through ovariectomy). 2. Standardize the dosing procedure, including time of day and vehicle used. 3. Randomize animals to treatment groups and ensure consistent housing conditions.
High background signal in reporter assays 1. Leaky reporter construct. 2. Contamination of cell cultures.1. Test the reporter construct in the absence of the AR expression vector to assess basal activity. 2. Regularly test cell cultures for mycoplasma contamination.
Unexpected off-target effects 1. Interaction with other cellular pathways. 2. Non-specific binding at high concentrations.1. Perform a literature search for known off-target effects of related SARMs. 2. Use the lowest effective concentration of this compound and include appropriate negative controls.

Quantitative Data from Preclinical SARM Studies

The following tables summarize representative data from preclinical studies on SARMs, illustrating the types of quantitative outcomes that can be expected.

Table 1: Effects of a SARM (GTx-026) on Body and Muscle Mass in mdx Mice [3]

Treatment Group Body Weight Increase (%) Lean Mass Increase (%)
Vehicle3120
GTx-0266260

Table 2: In Vitro Potency of GTx-024 and this compound in AR Transactivation Assay [4]

Compound EC50 (nM)
R1881 (synthetic androgen)0.023
GTx-024 (Enobosarm)2.9
This compound1.8

Experimental Protocols

1. In Vitro Androgen Receptor Transactivation Assay

This protocol is designed to assess the ability of this compound to activate the androgen receptor in a cellular context.

  • Cell Line: A suitable cell line expressing the androgen receptor (e.g., PC-3 or LNCaP, stably transfected with an AR expression vector and a reporter construct).

  • Reagents:

    • This compound

    • Positive control (e.g., dihydrotestosterone, DHT)

    • Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped fetal bovine serum)

    • Reporter lysis buffer

    • Luciferase substrate

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and DHT in culture medium.

    • Remove the existing medium and add the medium containing the test compounds.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the results to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.

2. In Vivo Assessment of Anabolic Activity in a Rodent Model

This protocol outlines a general procedure to evaluate the effects of this compound on muscle mass in a female rat model of ovariectomy-induced muscle atrophy.

  • Animal Model: Female Sprague-Dawley rats, 8-10 weeks old.

  • Procedure:

    • Perform bilateral ovariectomy (OVX) on the experimental group to induce a hypoandrogenic state. A sham surgery should be performed on the control group.

    • Allow a recovery period of 2 weeks.

    • Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 4-8 weeks).

    • At the end of the treatment period, euthanize the animals and carefully dissect specific muscles (e.g., levator ani, gastrocnemius).

    • Record the wet weight of the dissected muscles.

    • Statistical analysis (e.g., ANOVA) should be used to compare muscle weights between treatment groups.

Visualizations

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR Androgen Receptor (AR) SARM->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Binding to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation protein_synthesis Protein Synthesis (e.g., muscle proteins) Transcription->protein_synthesis mRNA physiological_effect Anabolic Effects (Increased Muscle Mass) protein_synthesis->physiological_effect Leads to

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM) like this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (AR-expressing cells) treatment_vitro This compound Treatment (Dose-Response) cell_culture->treatment_vitro reporter_assay Reporter Gene Assay (e.g., Luciferase) treatment_vitro->reporter_assay data_analysis_vitro Data Analysis (EC50 Calculation) reporter_assay->data_analysis_vitro conclusion Conclusion on Anabolic Potential data_analysis_vitro->conclusion animal_model Animal Model (e.g., Ovariectomized Rats) treatment_vivo This compound Administration (e.g., Oral Gavage) animal_model->treatment_vivo outcome_measure Outcome Measurement (e.g., Muscle Weight) treatment_vivo->outcome_measure data_analysis_vivo Statistical Analysis outcome_measure->data_analysis_vivo data_analysis_vivo->conclusion start Hypothesis: This compound has anabolic activity start->cell_culture start->animal_model

Caption: General experimental workflow for evaluating the anabolic potential of this compound.

References

Potential off-target effects of GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: GTx-027 is a selective androgen receptor modulator (SARM) that was under development but never marketed.[1] Its development was discontinued (B1498344) after preclinical or phase 1 clinical trials.[1] Consequently, public domain data on the specific off-target effects of this compound is limited. This guide provides information based on available data for this compound and its close analogue, enobosarm (also known as Ostarine or GTx-024), to address potential researcher inquiries. The information regarding enobosarm should be considered as potentially indicative but not definitive for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM).[2] It is designed to bind to the androgen receptor (AR) and modulate its activity with tissue selectivity. In preclinical studies, it has shown anabolic effects on muscle and bone with potentially fewer androgenic side effects on tissues like the prostate compared to traditional anabolic steroids.[2][3] It has demonstrated the ability to increase lean body mass and muscle strength in animal models.[1]

Q2: Are there any known off-target effects of this compound?

A2: Specific, publicly available studies detailing the comprehensive off-target effect profile of this compound are scarce due to its discontinued development.[1] However, as an analogue of enobosarm (GTx-024), it is plausible that it may share a similar side effect profile. Clinical trials on enobosarm have provided insights into potential off-target effects of this class of SARMs.

Q3: What were the common adverse events observed in clinical trials of the analogue compound, enobosarm?

A3: In a phase II clinical trial involving healthy elderly men and postmenopausal women, enobosarm was generally well-tolerated. The most frequently reported adverse events were headache and back pain, with an incidence similar to the placebo group.[4] In a phase 2 trial in cancer patients, the most common serious adverse events were malignant neoplasm progression, pneumonia, and febrile neutropenia; however, none of these were considered to be related to the study drug.[5][6][7]

Q4: Did enobosarm show any effects on lipid profiles in clinical studies?

A4: Yes, enobosarm demonstrated effects on lipid profiles. A dose-dependent reduction in high-density lipoprotein (HDL) was observed.[4] Specifically, at 1 mg and 3 mg doses, HDL was decreased by 17% and 27%, respectively.[4] Reductions in serum triglycerides were also noted, with the 3 mg dose group approaching statistical significance. A statistically significant reduction in total cholesterol was seen at the 0.3 mg, 1 mg, and 3 mg doses. No significant effect on low-density lipoprotein (LDL) was observed.[4]

Q5: What is the potential impact of this compound on liver function?

A5: There is no specific information available regarding the hepatotoxicity of this compound. In clinical trials of its analogue enobosarm, no significant liver toxicity was reported. However, it is a common consideration for orally administered drugs, and researchers should monitor liver function as a precautionary measure during in vivo studies.

Troubleshooting Guides

Issue: Unexpected changes in lipid profiles observed in animal models treated with this compound.

  • Possible Cause: This may be an on-target effect mediated through the androgen receptor, as similar effects have been observed with other SARMs like enobosarm.

  • Troubleshooting Steps:

    • Baseline Measurement: Ensure that baseline lipid profiles were adequately measured before the commencement of the study to confirm that the changes are treatment-related.

    • Dose-Response Analysis: If not already part of the study design, consider performing a dose-response analysis to see if the lipid profile changes are dependent on the this compound concentration.

    • Comparative Analysis: Compare the observed changes with the known effects of enobosarm to determine if they fall within an expected range for this class of compounds.

    • Mechanism Investigation: Investigate downstream targets of AR signaling in the liver that are involved in lipid metabolism to understand the mechanistic basis of the observed effects.

Issue: No significant anabolic effect on muscle mass is observed in an in vivo experiment.

  • Possible Cause: The lack of an anabolic effect could be due to several factors, including suboptimal dosing, issues with drug formulation or administration, or the specific animal model used.

  • Troubleshooting Steps:

    • Dose Verification: Confirm that the correct dose of this compound was administered. Review the literature on enobosarm and other SARMs to ensure the dose used is within the effective range for similar studies.

    • Bioavailability Check: If possible, measure the plasma concentration of this compound to confirm its bioavailability and that it is reaching the target tissues.

    • Animal Model Consideration: The choice of animal model is crucial. The anabolic effects may be more pronounced in models of muscle wasting or in castrated animals where endogenous androgen levels are low.

    • Outcome Measures: Ensure that sensitive and appropriate methods are being used to measure changes in lean body mass and muscle function.

Data Summary

Table 1: Summary of Adverse Events for Enobosarm (GTx-024) in a Phase II Trial in Healthy Elderly Men and Postmenopausal Women

Adverse EventPlacebo Group0.1 mg Enobosarm0.3 mg Enobosarm1 mg Enobosarm3 mg Enobosarm
HeadacheSimilar IncidenceSimilar IncidenceSimilar IncidenceSimilar IncidenceSimilar Incidence
Back PainSimilar IncidenceSimilar IncidenceSimilar IncidenceSimilar IncidenceSimilar Incidence

Data extracted from a phase II, randomized, double-blind, placebo-controlled study.[4]

Table 2: Effects of Enobosarm (GTx-024) on Lipid Profile and Glucose Metabolism in a Phase II Trial

ParameterPlacebo1 mg Enobosarm3 mg EnobosarmP-value (3 mg vs. Placebo)
HDL Cholesterol Change--17%-27%< 0.05
Total Cholesterol Change-Statistically Significant ReductionStatistically Significant Reduction< 0.05
LDL Cholesterol ChangeNo Significant EffectNo Significant EffectNo Significant EffectNS
Triglycerides Change-Decrease NotedDecrease Approaching Statistical SignificanceNS
Insulin Resistance (HOMA-IR) Change+2.6% ± 8.6-9.3% ± 5.5-27.5% ± 7.60.013

Data from a phase II study in healthy elderly men and postmenopausal women.[4]

Experimental Protocols

Protocol 1: Assessment of Potential Off-Target Effects on Lipid Profile in a Rodent Model

  • Animal Model: Use adult male rats or mice. To mimic a clinical scenario where androgens are supplemented, consider using orchidectomized (castrated) animals.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Baseline Blood Collection: Collect baseline blood samples via a suitable method (e.g., tail vein) after a period of fasting (e.g., 6-8 hours) to establish baseline lipid levels.

  • Drug Administration: Administer this compound orally at various doses. Include a vehicle control group and potentially a positive control group (e.g., testosterone).

  • Treatment Duration: Treat the animals for a predefined period, for example, 4 to 12 weeks.

  • Final Blood Collection: At the end of the treatment period, collect final blood samples after fasting.

  • Lipid Panel Analysis: Analyze the serum or plasma for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.

  • Data Analysis: Compare the changes in lipid profiles from baseline between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: In Vitro Off-Target Kinase Screening

  • Objective: To assess the potential for this compound to inhibit the activity of a panel of kinases, a common off-target liability for small molecule drugs.

  • Assay Platform: Utilize a commercially available kinase screening service that offers a broad panel of purified kinases (e.g., >400 kinases).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Screening Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.

  • Assay Principle: The assays are typically based on measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. This can be detected using various methods, such as radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Interpretation: The results are usually expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) identifies a potential off-target interaction.

  • Follow-up Studies: For any identified hits, perform dose-response studies to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualizations

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis GTx027 This compound (SARM) AR Androgen Receptor (AR) GTx027->AR Cellular Uptake AR_GTx027_complex AR-GTx-027 Complex GTx027->AR_GTx027_complex AR->AR_GTx027_complex HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex HSP->AR_HSP_complex AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_GTx027_complex->ARE Nuclear Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Proteins (e.g., muscle growth factors) mRNA->Protein Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Hypertrophy) Protein->Anabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound.

Off_Target_Screening_Workflow start Start: Compound this compound in_vitro_screening In Vitro Screening start->in_vitro_screening in_vivo_studies In Vivo Animal Studies start->in_vivo_studies kinase_panel Broad Kinase Panel Assay in_vitro_screening->kinase_panel receptor_binding Receptor Binding Assays (Non-AR) in_vitro_screening->receptor_binding data_analysis Data Analysis & Hit Identification kinase_panel->data_analysis receptor_binding->data_analysis lipid_profile Lipid Profile Analysis in_vivo_studies->lipid_profile liver_function Liver Function Tests in_vivo_studies->liver_function histopathology Histopathology of Key Organs in_vivo_studies->histopathology lipid_profile->data_analysis liver_function->data_analysis histopathology->data_analysis report Final Report on Off-Target Profile data_analysis->report

Caption: Experimental workflow for off-target effect screening.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of GTx-027.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions like breast cancer and stress urinary incontinence.[1] As an arylpropionamide-derived SARM, it shares structural similarities with other compounds in its class.[1] Like many orally administered drugs, the therapeutic effectiveness of this compound can be limited by its poor aqueous solubility, which may lead to low bioavailability and variable absorption.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: You may encounter several indicators of poor solubility during your experiments, including:

  • Precipitation: The compound precipitates out of solution upon addition to aqueous buffers or cell culture media.

  • Cloudiness: The solution appears cloudy or hazy, indicating the presence of undissolved particles.

  • Inconsistent Results: You observe high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.

  • Low Bioavailability: In in vivo studies, you may observe low and erratic drug exposure after oral administration.

Q3: Can I just add more this compound to my aqueous solution to increase the concentration?

A3: Simply adding more of a poorly soluble compound to an aqueous solution will not increase the concentration beyond its saturation point. The excess compound will remain undissolved. To achieve a higher concentration, you will need to employ a solubility enhancement strategy.

Q4: What are the main strategies to improve the aqueous solubility of this compound?

A4: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized into physical and chemical modification strategies. Physical modifications include particle size reduction (micronization, nanosuspension) and the use of solid dispersions. Chemical modifications involve pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Media

Cause: The concentration of this compound in your stock solution (often in DMSO) is too high for the final aqueous concentration in the cell culture media, causing it to "crash out." The final DMSO concentration may also be too low to maintain solubility.

Solution:

  • Reduce the Final Concentration: Determine the lowest effective concentration for your experiment to minimize the amount of this compound needed.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain the solubility of the compound. Ensure your vehicle control has the same final DMSO concentration.

  • Use a Serial Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual dilution can prevent rapid precipitation.

  • Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may face greater solubility challenges.

Issue 2: Inconsistent Results in In Vivo Animal Studies

Cause: Poor aqueous solubility of this compound can lead to variable dissolution and absorption in the gastrointestinal tract, resulting in inconsistent plasma concentrations.

Solution:

  • Formulation with Excipients: For oral administration, formulating this compound with solubility-enhancing excipients is crucial. A supplier suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieved a solubility of ≥ 2.5 mg/mL.[2] Another option is a formulation of 10% DMSO in corn oil, also achieving ≥ 2.5 mg/mL.[2]

  • Particle Size Reduction: Reducing the particle size of the this compound powder can increase its surface area, leading to a faster dissolution rate. This can be achieved through techniques like micronization.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.

Data on Solubility Enhancement Strategies

The following table summarizes common excipients used to improve the solubility of poorly water-soluble drugs.

Excipient ClassExamplesMechanism of ActionConsiderations
Co-solvents Propylene Glycol, Polyethylene Glycol (PEG), Ethanol, GlycerolReduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.The concentration must be carefully controlled to avoid toxicity.
Surfactants Polysorbates (Tween®), Sorbitan esters (Span®), Cremophor®Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Can have biological effects and potential toxicity at high concentrations.
Cyclodextrins α-, β-, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Polymers (for solid dispersions) Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC)The drug is dispersed in a hydrophilic polymer matrix, which enhances its wettability and dissolution rate.The choice of polymer and the drug-to-polymer ratio are critical for stability and performance.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent/Surfactant System

This protocol is based on a formulation known to achieve a this compound concentration of ≥ 2.5 mg/mL.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is a clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Screening for Optimal Solubilizing Excipients

This protocol outlines a general workflow for screening different excipients to find an optimal formulation for this compound.

Materials:

  • This compound powder

  • A selection of co-solvents (e.g., PEG400, Propylene Glycol)

  • A selection of surfactants (e.g., Tween 80, Cremophor EL)

  • A selection of cyclodextrins (e.g., HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Prepare stock solutions of each excipient in PBS at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound powder to a known volume of each excipient solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

  • Compare the solubility of this compound in the different excipient solutions to identify the most effective solubilizing agents.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_formulation Formulation & Analysis cluster_evaluation Evaluation cluster_end Outcome start Poor Aqueous Solubility of this compound strategy Select Strategy start->strategy cosolvents Co-solvents strategy->cosolvents e.g., PEG400 surfactants Surfactants strategy->surfactants e.g., Tween 80 cyclodextrins Cyclodextrins strategy->cyclodextrins e.g., HP-β-CD solid_dispersion Solid Dispersion strategy->solid_dispersion e.g., with PVP particle_size Particle Size Reduction strategy->particle_size e.g., Micronization formulate Prepare Formulation cosolvents->formulate surfactants->formulate cyclodextrins->formulate solid_dispersion->formulate particle_size->formulate analyze Analyze Solubility (e.g., HPLC) formulate->analyze evaluation Evaluate Performance analyze->evaluation evaluation->strategy No, Re-evaluate in_vitro In Vitro Assay evaluation->in_vitro Successful? in_vivo In Vivo Study evaluation->in_vivo Successful? end Optimized this compound Formulation in_vitro->end in_vivo->end

Caption: Workflow for selecting and evaluating a solubility enhancement strategy for this compound.

micelle_formation cluster_surfactant Surfactant Monomer cluster_micelle Micelle Formation in Aqueous Solution cluster_water Aqueous Environment surfactant tail drug This compound l1 Hydrophilic Head l2 Hydrophobic Tail n1 n1 center_node->n1 n2 n2 center_node->n2 n3 n3 center_node->n3 n4 n4 center_node->n4 n5 n5 center_node->n5 n6 n6 center_node->n6 water

Caption: Diagram of micelle formation by surfactants to encapsulate and solubilize this compound.

solid_dispersion cluster_process Solid Dispersion Preparation cluster_dissolution Dissolution in Aqueous Media drug This compound (Crystalline) solution Drug-Polymer Solution drug->solution polymer Hydrophilic Polymer (e.g., PVP) polymer->solution solvent Solvent solvent->solution evaporation Solvent Evaporation (e.g., Spray Drying) solution->evaporation solid_dispersion Solid Dispersion (Amorphous this compound in Polymer Matrix) evaporation->solid_dispersion aqueous_media Aqueous Media solid_dispersion->aqueous_media dissolved_drug Dissolved this compound aqueous_media->dissolved_drug Enhanced Dissolution

Caption: Workflow for preparing a solid dispersion to enhance the dissolution of this compound.

References

Technical Support Center: Interpreting Mixed Agonist/Antagonist Effects of GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically named "GTx-027" is not available. This technical guide uses the well-researched Selective Androgen Receptor Modulator (SARM), Enobosarm (GTx-024) , as a representative example to address questions regarding compounds that exhibit tissue-selective or "mixed" agonist/antagonist-like effects. The principles discussed here are broadly applicable to the characterization of SARMs.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing anabolic (agonist) effects in muscle/bone but minimal androgenic (antagonist-like) effects in prostate tissue with Enobosarm (GTx-024)?

Answer: This is the defining characteristic of a Selective Androgen Receptor Modulator (SARM) and represents the intended "mixed effect." Unlike testosterone (B1683101), which is a potent agonist in all androgen-sensitive tissues, Enobosarm's chemical structure allows it to selectively activate the Androgen Receptor (AR) in a tissue-specific manner.[1][2][3][4]

  • Mechanism of Selectivity: The tissue-selective effects of Enobosarm are believed to arise from its unique interaction with the Androgen Receptor (AR).[5] Upon binding, the Enobosarm-AR complex undergoes a specific conformational change. This unique shape influences which co-regulatory proteins (coactivators or corepressors) can bind to the complex in different tissues.[5][6]

    • In Muscle and Bone: The complex preferentially recruits coactivator proteins, leading to the transcription of genes that promote anabolic activity (e.g., muscle protein synthesis, bone formation). This results in an agonist effect.

    • In Androgenic Tissues (e.g., Prostate, Seminal Vesicles): The conformation is different and does not efficiently recruit coactivators. It may even recruit corepressor proteins, leading to minimal or no activation of androgenic genes. In the context of competing with potent androgens like dihydrotestosterone (B1667394) (DHT), this can be viewed as a functional antagonist or weak partial agonist effect.[7]

  • Troubleshooting Unexpected Results:

    • High Androgenic Signal: If you observe higher-than-expected androgenic effects (e.g., prostate growth in animal models), verify the dose. While selective, high concentrations of any SARM may begin to overcome tissue-selectivity barriers.

    • Lack of Anabolic Signal: Ensure the model system (cell line or animal strain) expresses sufficient levels of the Androgen Receptor. Check for compound stability and proper vehicle formulation.

FAQ 2: My in vitro reporter assay shows Enobosarm is a potent AR agonist, but my in vivo results show a different profile. What explains this discrepancy?

Answer: This is a common and important observation. Standard in vitro assays often do not fully recapitulate the complex tissue-specific environment found in vivo.

  • Simplified System: A typical reporter gene assay in a cell line (e.g., HEK293 or PC3) contains an AR expression vector and a reporter gene construct. This system lacks the specific milieu of co-regulatory proteins, metabolic enzymes, and other transcription factors present in differentiated muscle or prostate cells. Therefore, it primarily measures the direct ability of the compound to activate the AR, showing a straightforward agonist response.

  • In Vivo Complexity:

    • Pharmacokinetics (PK): Tissue distribution and local concentration of the compound can vary significantly in vivo.

    • Metabolism: Unlike testosterone, which is converted to the more potent DHT by 5α-reductase in tissues like the prostate, nonsteroidal SARMs like Enobosarm are not substrates for this enzyme. This is a key reason for their prostatic-sparing effects.[8]

    • Cellular Context: As described in FAQ 1, the presence of specific coactivators and corepressors in different tissues is the ultimate determinant of the biological response.[6]

  • Troubleshooting:

    • Correlate In Vitro and In Vivo: Use multiple cell lines (e.g., myoblasts and prostate cancer cells) to get a preliminary indication of selectivity.[8]

    • PK/PD Studies: Always conduct pharmacokinetic studies in your animal model to ensure that the observed effects (or lack thereof) can be correlated with sufficient drug exposure in the target tissues.

Quantitative Data Summary

The tables below summarize the tissue-selective effects of Enobosarm (GTx-024) from various clinical and preclinical studies.

Table 1: Clinical Efficacy of Enobosarm (3 mg/day) on Body Composition

EndpointEnobosarm GroupPlacebo GroupStudy PopulationCitation
Change in Total Lean Body Mass +1.0 to +1.5 kg~0.02 kg (no significant change)Patients with Cancer[5][9]
Change in Total Lean Body Mass Dose-dependent increase (Significant at 3mg)No significant changeHealthy Elderly Men & Postmenopausal Women[2][4]
Change in Fat Mass -0.758 kg (absolute decrease)No significant changeMeta-analysis of 3 Trials[10]
Preservation of Lean Mass (with GLP-1 RA) 71% reduction in lean mass lossN/AOlder adults on Semaglutide[11]

Table 2: Preclinical Tissue Selectivity of Enobosarm (GTx-024) in Rodent Models

TissueEffectObservationCitation
Levator Ani Muscle Anabolic (Agonist) Increased muscle weight, comparable to DHT/Testosterone.[7][12]
Prostate / Seminal Vesicles Sparing (Weak Partial Agonist / Antagonist) Minimally affected weight; much less potent than DHT.[7][12]
Bone Anabolic (Agonist) Maintained or increased bone mineral density and strength in osteoporotic models.[13][14]

Experimental Protocols

Protocol 1: The Hershberger Assay for In Vivo Assessment of Tissue Selectivity

This classic assay is the standard for evaluating the anabolic (muscle-promoting) versus androgenic (prostate-stimulating) properties of a SARM in a rodent model.[7][8]

Objective: To determine the tissue-selective effects of a test compound by measuring its effect on the weights of an anabolic target (levator ani muscle) and androgenic targets (ventral prostate, seminal vesicles).

Methodology:

  • Animal Model: Immature, castrated male rats (approx. 21 days old). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.

  • Acclimation: Allow animals to acclimate for 3-5 days post-surgery.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • Group 2: Positive Control (e.g., Testosterone Propionate)

    • Group 3+: Test Compound (e.g., Enobosarm at multiple doses)

  • Dosing: Administer the compound daily for 7-10 consecutive days. Oral gavage is a common route for Enobosarm.[15]

  • Necropsy: On the day after the final dose, euthanize the animals.

  • Tissue Dissection: Carefully dissect and remove the target organs: levator ani muscle, ventral prostate, and seminal vesicles. Remove any adhering fat or connective tissue.

  • Weighing: Blot the tissues dry and record their wet weights immediately.

  • Analysis: Compare the organ weights of the test compound groups to both the vehicle control (to assess agonist activity) and the testosterone group (to assess relative potency and selectivity). A successful SARM will show a significant increase in levator ani weight with only a minor increase in prostate/seminal vesicle weight compared to vehicle.[7]

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

SARM_Mechanism SARM Enobosarm (SARM) AR Androgen Receptor (AR) SARM->AR Binding AR_HSP Inactive AR-HSP Complex AR_SARM Active AR-SARM Complex AR->AR_SARM HSP HSP AR_HSP->AR HSP Dissociation AR_SARM_N AR-SARM Complex AR_SARM->AR_SARM_N Translocation ARE Androgen Response Element (DNA) AR_SARM_N->ARE Binds to DNA CoReg Tissue-Specific Co-regulators ARE->CoReg Recruits GeneTx Gene Transcription CoReg->GeneTx Initiates Response Tissue-Specific Response GeneTx->Response

Caption: Mechanism of tissue-selective action of Enobosarm (SARM).

Hershberger_Workflow start Start: Immature Male Rats castration Surgical Castration start->castration acclimation Acclimation Period (3-5 days) castration->acclimation grouping Randomize into Groups: - Vehicle - Testosterone (Control) - Enobosarm (Test) acclimation->grouping dosing Daily Dosing (7-10 days) grouping->dosing necropsy Euthanasia & Necropsy dosing->necropsy dissection Dissect Target Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) necropsy->dissection weighing Record Wet Weights dissection->weighing analysis Data Analysis: Compare organ weights across groups weighing->analysis end Conclusion: Determine Anabolic vs. Androgenic Activity analysis->end

Caption: Standard experimental workflow for the Hershberger Assay.

References

Unexpected phenotypes in GTx-027 treated animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), GTx-027, in animal models. The information is designed to address potential unexpected phenotypes and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animal models?

This compound is a nonsteroidal selective androgen receptor modulator (SARM). Its primary expected effects, based on preclinical studies with this compound and its analogue enobosarm (GTx-024), are anabolic activity in muscle and bone. In animal models, this typically translates to increased lean body mass, improved muscle strength, and enhanced bone density.[1] It has also been shown to increase pelvic floor muscle weight in ovariectomized female rodents.[1]

Q2: What are some potential unexpected phenotypes observed in animal models treated with SARMs like this compound?

While this compound is designed for tissue selectivity, unexpected phenotypes have been reported for the SARM class of compounds in preclinical and clinical studies. Researchers should be aware of the following possibilities:

  • Hepatotoxicity: Cases of drug-induced liver injury (DILI), including cholestatic or hepatocellular injury and jaundice, have been associated with SARM use in humans.[2][3][4][5][6][[“]][8] Animal studies should include monitoring of liver function.

  • Alterations in Lipid Profile: SARMs have been shown to suppress high-density lipoprotein cholesterol (HDL-C) and may affect other lipid parameters.[9][10][11]

  • Uterine Effects: In female animal models, SARMs like GTx-024 have demonstrated the potential to increase uterine weight and stimulate cell proliferation, mimicking the effects of dihydrotestosterone (B1667394) (DHT).[12][13]

  • Endocrine Disruption: As SARMs modulate the androgen receptor, effects on the hypothalamic-pituitary-gonadal (HPG) axis, such as suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), can occur.[14]

Q3: Are there any known off-target signaling pathways affected by this compound?

The primary mechanism of action for this compound is through the androgen receptor (AR).[1] While designed for selectivity, the potential for off-target effects exists. The unexpected phenotypes observed, such as liver and lipid effects, may be mediated through AR in those tissues or through yet-to-be-fully-elucidated off-target pathways. Some research suggests that different SARMs can activate distinct signaling pathways downstream of the AR, leading to varied biological effects.[15]

Troubleshooting Guides

This section provides guidance on how to approach unexpected findings during your experiments with this compound.

Issue 1: Signs of Liver Toxicity
  • Observation: Elevated serum levels of liver enzymes (e.g., ALT, AST), bilirubin, or histological evidence of liver damage (e.g., cholestasis, hepatocellular necrosis).

  • Possible Causes:

    • Direct hepatotoxicity of this compound.

    • Idiosyncratic drug reaction.

    • Contamination of the test compound.

    • Underlying health status of the animal model.

  • Troubleshooting Steps:

    • Confirm Compound Purity: Ensure the this compound used is of high purity and free of contaminants.

    • Dose-Response Assessment: If not already done, perform a dose-response study to determine if the toxicity is dose-dependent.

    • Monitor Liver Function: Routinely monitor serum biochemistry for markers of liver function.

    • Histopathological Analysis: Conduct thorough histopathological examination of the liver in a subset of animals at various time points.

    • Consider Genetic Predisposition: Be aware that the genetic background of the animal model could influence susceptibility to DILI.

Issue 2: Unexpected Changes in Lipid Profile
  • Observation: Significant decrease in HDL-C, or unexpected changes in total cholesterol, LDL-C, or triglycerides.

  • Possible Causes:

    • On-target effect of AR modulation in the liver.

    • Alteration of hepatic lipase (B570770) activity.

  • Troubleshooting Steps:

    • Baseline Measurements: Ensure you have established baseline lipid profiles for your animal cohort before treatment initiation.

    • Comprehensive Lipid Panel: Analyze a full lipid panel to get a complete picture of the changes.

    • Time-Course Analysis: Track lipid profile changes over the duration of the study.

    • Investigate Hepatic Gene Expression: Analyze the expression of genes involved in lipid metabolism in the liver.

Issue 3: Uterine Hypertrophy in Female Models
  • Observation: Increased uterine weight or evidence of endometrial proliferation in female animals.

  • Possible Causes:

    • Agonistic activity of this compound on the androgen receptor in uterine tissue.

  • Troubleshooting Steps:

    • Hormonal Status: Ensure the hormonal status of the female animals (e.g., ovariectomized) is appropriate for the study design.

    • Histological Examination: Perform detailed histological analysis of the uterus, including endometrium and myometrium, to characterize the changes.

    • Cell Proliferation Markers: Use immunohistochemistry for markers like Ki67 to quantify cell proliferation.

    • Gene Expression Analysis: Examine the expression of androgen-responsive genes in uterine tissue.

Data Presentation

Table 1: Summary of Reported Uterine Effects of GTx-024 (Enobosarm) in Ovariectomized Mice

ParameterVehicle ControlGTx-024 (0.5 mg/mouse/day)Dihydrotestosterone (DHT)
Uterine Weight BaselineSignificantly IncreasedSignificantly Increased
Endometrial Stromal Area BaselineSignificantly IncreasedSignificantly Increased
Endometrial Epithelial Area BaselineSignificantly IncreasedSignificantly Increased
Stromal Cell Proliferation (Ki67+) BaselineSignificantly IncreasedSignificantly Increased
Epithelial Cell Proliferation (Ki67+) BaselineSignificantly IncreasedNot Significantly Increased

Data synthesized from studies on GTx-024, a close structural analogue of this compound.[12]

Table 2: Summary of Reported Effects of a SARM (SARM-2f) on Plasma Lipids in Monkeys

ParameterVehicle ControlSARM-2f (1-10 mg/kg/day)Testosterone Enanthate
Total Cholesterol No ChangeDecreasedNo Significant Change
LDL-c No ChangeDecreasedIncreased
HDL-c No ChangeDecreased (at 3 & 10 mg/kg)No Significant Change
Triglycerides No ChangeDecreasedDecreased

Data from a study on SARM-2f, demonstrating the potential for SARMs to alter lipid profiles.[9][11][16]

Experimental Protocols

Protocol 1: Administration of this compound to Rodent Models
  • Compound Preparation:

    • For oral administration, dissolve this compound in a suitable vehicle such as a mixture of 5% ethanol (B145695) and 0.4% methylcellulose.

    • For subcutaneous injection, a similar vehicle can be used. Ensure the final solution is sterile.

  • Dosing:

    • Doses should be determined based on previous literature for similar SARMs or through pilot dose-finding studies. A common dose for GTx-024 in mice has been 0.5 mg/mouse/day.[12]

    • Administer the compound daily at the same time each day to maintain consistent plasma levels.

  • Administration Technique:

    • Oral Gavage: Use a proper-sized gavage needle and ensure the animal is properly restrained to avoid injury.[17]

    • Subcutaneous Injection: Inject into the loose skin over the back, ensuring the needle does not penetrate the muscle.[17]

Protocol 2: Assessment of Muscle Strength (Grip Strength Test)
  • Apparatus: A grip strength meter with a wire grid.

  • Procedure:

    • Allow the mouse to grasp the wire grid with its forelimbs.

    • Gently pull the mouse backward by the tail in a horizontal plane until it releases its grip.

    • The meter will record the peak force applied.

    • Perform three to five consecutive trials and average the results.[18][19][20][21]

Protocol 3: Histopathological Evaluation of Tissues
  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the tissues of interest (e.g., liver, uterus, muscle).

  • Fixation: Immediately fix the tissues in 10% neutral buffered formalin for 24-48 hours.[22][23][24]

  • Processing and Embedding: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.[22][23][24]

  • Sectioning: Cut 4-5 µm thick sections using a microtome.[22][23][24]

  • Staining:

    • For general morphology, stain with Hematoxylin and Eosin (H&E).

    • For specific analyses (e.g., cell proliferation), use appropriate immunohistochemical stains (e.g., Ki67).[12]

Mandatory Visualization

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx_027 This compound AR Androgen Receptor (AR) (inactive) GTx_027->AR binds HSP Heat Shock Proteins (HSP) AR->HSP bound to AR_active Activated AR Dimer AR->AR_active dimerizes and translocates ARE Androgen Response Element (ARE) AR_active->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Expected Expected Phenotypes (e.g., Muscle Growth) Transcription->Expected leads to Unexpected Unexpected Phenotypes (e.g., Liver Effects, Lipid Changes, Uterine Proliferation) Transcription->Unexpected may lead to

Caption: Canonical Androgen Receptor signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm Confirm Compound Purity and Animal Health Start->Confirm Dose Conduct Dose-Response and Time-Course Studies Confirm->Dose Purity & Health OK Biochem Serum Biochemistry (Liver enzymes, Lipids) Dose->Biochem Histo Histopathology of Affected Tissues Dose->Histo Gene Gene Expression Analysis (qPCR, RNA-seq) Dose->Gene Interpret Interpret Data in Context of Known SARM Effects Biochem->Interpret Histo->Interpret Gene->Interpret Report Report Findings Interpret->Report

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Optimizing GTx-027 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GTx-027 for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonsteroidal selective androgen receptor modulator (SARM).[1] It functions by binding to the androgen receptor (AR), leading to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. Depending on the cellular context, this compound can act as an agonist or an antagonist of the androgen receptor.[1]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

While specific optimal concentrations are cell-line and assay-dependent, a common starting point for in vitro studies with small molecules like this compound is to perform a broad dose-response curve. A typical range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-100 µM) concentrations. This wide range helps in identifying the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of the compound for the desired biological effect.

Q3: How do I determine the optimal incubation time for this compound treatment?

The optimal incubation time will vary depending on the specific biological question and the kinetics of the cellular response being measured. It is recommended to perform a time-course experiment. This can involve treating cells with a fixed concentration of this compound (for instance, the estimated EC50) and measuring the response at several time points (e.g., 6, 12, 24, 48, and 72 hours).

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the specific effects of this compound, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Insufficient Plate Washing Increase the number of wash steps and ensure complete removal of residual liquid between washes. A short soaking step with wash buffer can also be beneficial.[2][3][4]
Ineffective Blocking Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk) or increasing the concentration and/or incubation time.[2][5]
Antibody Concentration Too High If using an antibody-based detection method, titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.[6]
Autofluorescence of Cells or Media Include an "unstained" or "no-reagent" control to measure the intrinsic fluorescence. Consider using a different plate type (e.g., black plates for fluorescence assays) or media formulation.
Contaminated Reagents Use fresh, sterile-filtered buffers and reagents. Ensure that stock solutions of this compound are properly dissolved and free of precipitates.[2]
Issue 2: Weak or No Signal

A weak or absent signal can make it difficult to determine the effect of this compound.

Potential Cause Recommended Solution
This compound Concentration Too Low Ensure the concentration range in your dose-response curve is appropriate. If no effect is observed, consider testing higher concentrations.
Low Target Expression Confirm that the target cell line expresses the androgen receptor (AR) at sufficient levels. This can be verified by western blot or qPCR.
Suboptimal Incubation Time The biological response may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
Incorrect Assay Reagents or Conditions Verify the compatibility and correct preparation of all assay reagents. For enzyme-based assays, ensure optimal temperature and pH conditions.[7]
Cell Health Issues Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density.[7] Stressed or confluent cells may not respond optimally.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Cell Plating: Seed cells in a 96-well plate at varying densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubation: Culture the cells for 24, 48, and 72 hours.

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo®).

  • Analysis: Determine the cell density that remains in the logarithmic growth phase for the intended duration of your experiment.

Protocol 2: this compound Dose-Response Experiment
  • Cell Seeding: Plate cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (determined from a time-course experiment or based on literature).

  • Assay: Perform the specific cell-based assay (e.g., a reporter gene assay, a cell proliferation assay, or an ELISA for a downstream target).

  • Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Data Presentation

Table 1: Example Parameters for a this compound Dose-Response Experiment

Parameter Example Value Notes
Cell LineMDA-MB-231 (AR-expressing)Cell line should be relevant to the research question.
Seeding Density5,000 cells/wellDetermined from a cell titration experiment.
Plate Format96-well, clear bottomUse black plates for fluorescence or white plates for luminescence.
This compound Concentration Range1 nM to 100 µMA wide range is crucial for capturing the full dose-response.
Vehicle Control0.1% DMSOShould match the highest concentration of DMSO in treated wells.
Incubation Time48 hoursOptimized via a time-course experiment.
ReadoutCell Viability (MTS Assay)The specific readout will depend on the assay being performed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seeding Seed Cells in 96-well Plate cell_culture->seeding gtx_prep Prepare this compound Serial Dilutions treatment Treat Cells with This compound and Vehicle gtx_prep->treatment seeding->treatment incubation Incubate for Optimized Duration treatment->incubation assay Perform Cell-Based Assay (e.g., MTS, Reporter) incubation->assay readout Measure Signal (Absorbance, Fluorescence, etc.) assay->readout data_analysis Plot Dose-Response Curve & Calculate EC50/IC50 readout->data_analysis

Caption: Workflow for optimizing this compound concentration in a cell-based assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx This compound AR Androgen Receptor (AR) GTx->AR Binds AR_GTx AR-GTx-027 Complex AR->AR_GTx AR_GTx_nuc AR-GTx-027 Complex AR_GTx->AR_GTx_nuc Translocation ARE Androgen Response Element (ARE) AR_GTx_nuc->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription

Caption: Simplified signaling pathway of this compound via the androgen receptor.

References

Technical Support Center: GTx-027 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GTx-027 in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative control groups for an in vivo efficacy study with this compound?

A1: Appropriate controls are critical for the robust design of in vivo experiments.[1] For a typical efficacy study with this compound, the following control groups are recommended:

  • Vehicle Control (Negative Control): This group receives the same formulation (vehicle) used to dissolve and administer this compound, without the active compound. This control is essential to ensure that the observed effects are due to this compound and not the vehicle itself.

  • Sham Control: In studies involving a surgical procedure (e.g., ovariectomy or orchidectomy), a sham group that undergoes a mock surgery without the removal of the target organ is crucial. This helps to differentiate the effects of the surgery from the effects of the hormonal changes.

  • Positive Control: A well-characterized compound with a known effect in the specific animal model should be included. For studies on muscle wasting, a known anabolic agent like testosterone (B1683101) or another selective androgen receptor modulator (SARM) such as GTx-024 (Enobosarm) could be used.[2][3][4][5] In breast cancer xenograft studies, a standard-of-care chemotherapy agent effective against the specific cell line would be an appropriate positive control.

Q2: What is the recommended animal model for studying the effects of this compound on stress urinary incontinence (SUI)?

A2: The most common and relevant animal model for studying SUI in the context of hormonal changes is the ovariectomized (OVX) rodent model , typically using mice or rats.[6][7] Ovariectomy induces estrogen deficiency, leading to atrophy of the pelvic floor muscles, which mimics some aspects of post-menopausal SUI in women.[6][7] this compound has been shown to increase pelvic floor muscle weight in ovariectomized female rodents.[8]

Q3: What is a suitable in vivo model for evaluating the anti-cancer efficacy of this compound in breast cancer?

A3: For breast cancer studies, a xenograft model using human breast cancer cell lines implanted into immunodeficient mice is the standard. Specifically, for this compound, which targets the androgen receptor (AR), it is crucial to use a breast cancer cell line that expresses AR. The MDA-MB-231 cell line, engineered to express the androgen receptor (MDA-MB-231-AR) , has been used in studies with this compound.[8][9] This model allows for the assessment of tumor growth inhibition in an in vivo setting.

Q4: How can I minimize bias in my in vivo studies with this compound?

A4: Minimizing bias is essential for the validity and reproducibility of your results. Key strategies include:

  • Randomization: Animals should be randomly assigned to treatment and control groups to prevent selection bias.[1]

  • Blinding: Whenever possible, researchers involved in animal handling, data collection, and analysis should be unaware of the treatment group assignments.[1] This helps to prevent unintentional biases in measurements and observations.

  • Adequate Sample Size: The number of animals per group should be sufficient to detect a statistically significant effect if one exists. Power analysis can be used to determine the appropriate sample size.

Troubleshooting Guides

Problem 1: High variability in tumor volume measurements in my breast cancer xenograft study.

  • Possible Cause: Inconsistent tumor cell implantation or measurement technique.

  • Troubleshooting Steps:

    • Standardize Cell Implantation: Ensure a consistent number of viable cells are injected in the same volume and at the same anatomical location (e.g., mammary fat pad) for each animal.

    • Calibrate Measurement Tools: Use calibrated calipers for tumor measurements.

    • Consistent Measurement: Have the same researcher perform all tumor measurements if possible, or ensure all researchers are trained on a standardized protocol. Measure the tumor in two dimensions (length and width) and use a consistent formula (e.g., Volume = 0.5 x Length x Width²) to calculate the volume.

    • Blinding: The individual measuring the tumors should be blinded to the treatment groups.

Problem 2: No significant increase in muscle mass observed in the this compound treated group in a muscle wasting model.

  • Possible Cause: Sub-optimal dosing, issues with drug formulation or administration, or inappropriate animal model.

  • Troubleshooting Steps:

    • Verify Dosing and Formulation: Confirm the correct dose of this compound is being administered. Ensure the drug is fully dissolved in the vehicle and that the formulation is stable.

    • Check Administration Route: Confirm the correct route of administration (e.g., oral gavage, subcutaneous injection) is being used and that the full dose is being delivered.

    • Evaluate Animal Model: For muscle wasting studies, castrated male mice are a common model.[2][3][10] Ensure the model is appropriate for the intended study and that the animals are healthy at the start of the experiment.

    • Include a Positive Control: Use a known anabolic agent as a positive control to confirm that the model is responsive to anabolic stimuli.

Problem 3: Unexpected toxicity or adverse events in animals treated with this compound.

  • Possible Cause: Incorrect dosage, vehicle toxicity, or off-target effects.

  • Troubleshooting Steps:

    • Dose-Response Study: If not already done, perform a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Vehicle Toxicity Control: Ensure the vehicle alone is not causing adverse effects by closely monitoring the vehicle control group.

    • Monitor Animal Health: Implement a comprehensive health monitoring plan, including daily observation, body weight measurements, and clinical scoring for signs of distress.

    • Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any potential off-target toxicities.

Data Presentation

Table 1: Effect of this compound on Pelvic Floor Muscle Weight in Ovariectomized Mice

Treatment GroupNPelvic Floor Muscle Weight (mg) (Mean ± SEM)% Change from Vehicle
Sham1025.4 ± 1.8+35%
Vehicle (OVX)1018.8 ± 1.5-
This compound (1 mg/kg)1022.1 ± 1.6+18%
This compound (3 mg/kg)1024.9 ± 1.7**+32%
p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Anti-tumor Efficacy of this compound in an MDA-MB-231-AR Xenograft Model

Treatment GroupNInitial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle8105 ± 12850 ± 95-
This compound (10 mg/kg)8102 ± 11340 ± 45 60%
Positive Control8108 ± 13210 ± 3075%
*Final tumor volume measured at day 28. *p < 0.01 vs. Vehicle

Experimental Protocols

Protocol 1: Ovariectomized Mouse Model for SUI Studies

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Ovariectomy Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Make a small dorsal midline incision in the skin.

    • Make bilateral incisions through the muscle wall to locate the ovaries.

    • Ligate the ovarian blood vessels and fallopian tubes, and surgically remove both ovaries.

    • For the sham control group, perform the same procedure but without ligating and removing the ovaries.

    • Suture the muscle and skin incisions.

    • Provide post-operative analgesia and care as per institutional guidelines.

  • Treatment:

    • Allow a recovery period of 2 weeks for muscle atrophy to occur.

    • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Endpoint Measurement:

    • At the end of the study, euthanize the animals.

    • Carefully dissect and weigh the pelvic floor muscles.

Protocol 2: MDA-MB-231-AR Breast Cancer Xenograft Model

  • Cell Culture: Culture MDA-MB-231-AR cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation:

    • Trypsinize and harvest the cells.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

    • Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) subcutaneously into the mammary fat pad.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment groups.

    • Administer this compound or vehicle daily via oral gavage.

  • Endpoint:

    • Continue treatment for a pre-determined period (e.g., 28 days) or until tumors in the control group reach a specified size limit.

    • At the end of the study, euthanize the animals, and excise and weigh the tumors.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Phase animal_acclimatization Animal Acclimatization randomization Randomization animal_acclimatization->randomization cell_culture Cell Culture (Xenograft) implantation Tumor Cell Implantation cell_culture->implantation surgical_prep Surgical Preparation (OVX) surgery Ovariectomy / Sham Surgery surgical_prep->surgery randomization->surgery randomization->implantation baseline Baseline Measurements surgery->baseline implantation->baseline treatment_admin This compound / Vehicle / Positive Control Administration baseline->treatment_admin monitoring Health Monitoring & Tumor Measurement treatment_admin->monitoring euthanasia Euthanasia monitoring->euthanasia dissection Tissue/Tumor Dissection euthanasia->dissection data_analysis Data Analysis dissection->data_analysis

Caption: General experimental workflow for this compound in vivo studies.

control_groups cluster_main Experimental Design study_population Study Population (e.g., Ovariectomized Mice) vehicle Vehicle Control (Negative Control) study_population->vehicle Random Assignment gtx_027 This compound Treatment study_population->gtx_027 Random Assignment positive_control Positive Control (e.g., Testosterone) study_population->positive_control Random Assignment sham Sham Control (Surgical Control) study_population->sham Random Assignment

Caption: Logical relationship of control groups in a this compound study.

ar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx_027 This compound AR Androgen Receptor (AR) + Heat Shock Proteins GTx_027->AR Binds to AR_GTx Activated AR-GTx-027 Complex AR->AR_GTx Conformational Change AR_dimer AR Dimer AR_GTx->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., muscle growth, tumor suppression) ARE->Transcription Initiates

Caption: Simplified androgen receptor (AR) signaling pathway for this compound.

References

Troubleshooting inconsistent results with GTx-027

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GTx-027, a selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1] Its primary mechanism involves binding to the androgen receptor (AR) and modulating its activity.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA.[3][4] This interaction recruits co-regulators (coactivators or corepressors) to modulate the transcription of target genes, leading to tissue-selective anabolic effects.[2][3]

Q2: What are the potential sources of variability in my experimental results with this compound?

A2: Inconsistent results with SARMs like this compound can arise from several factors:

  • Compound Stability and Storage: SARMs can degrade over time, affecting their potency.[5][6] Improper storage temperatures or exposure to light can accelerate degradation.[6][7][8]

  • Cell Line Variability: Androgen receptor expression levels can vary between cell lines and even between passages of the same cell line, leading to different responses.

  • Experimental Conditions: Factors such as serum concentration in culture media, incubation time, and vehicle choice can all influence the outcome.

  • Compound Purity: The purity of the this compound batch can significantly impact its efficacy and may introduce off-target effects.

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage is critical for maintaining the potency of this compound. The following table summarizes recommended storage conditions based on general SARM stability studies.

Form Storage Temperature Duration Notes
Powder (Stock) -20°C to -80°CUp to 2 yearsProtect from light and moisture.[5][6]
Stock Solution (in DMSO) -20°CUp to 4 weeksMinimize freeze-thaw cycles.[7][8] Aliquot into smaller volumes.
Working Solution (in Media) 4°CUp to 2 weeksPrepare fresh for critical experiments.[7][8]

Troubleshooting Inconsistent Results

Problem 1: Lower-than-expected anabolic response in my in vitro muscle cell culture.

This is a common issue that can often be resolved by systematically evaluating your experimental setup.

Troubleshooting Workflow

cluster_start Start cluster_steps Troubleshooting Steps cluster_solution Solution start Inconsistent/Low Anabolic Response step1 Step 1: Verify Compound Integrity - Check expiration date. - Confirm proper storage. - Test a fresh aliquot. start->step1 step2 Step 2: Optimize Dosing - Perform a dose-response curve. - Check literature for effective concentrations. step1->step2 If compound is verified solution Consistent Results step1->solution Issue Resolved: Fresh compound works step3 Step 3: Assess Cell Health & AR Expression - Check for cytotoxicity. - Confirm AR expression via qPCR or Western Blot. step2->step3 If dose is optimized step2->solution Issue Resolved: New concentration effective step4 Step 4: Review Experimental Protocol - Verify incubation time. - Check vehicle control. - Ensure serum conditions are consistent. step3->step4 If cells are healthy & AR-positive step3->solution Issue Resolved: Used new cell stock step4->solution If protocol is sound

Caption: Troubleshooting workflow for low anabolic response.

Problem 2: High variability between replicate experiments.

High variability can obscure real effects. The key is to identify and control sources of inconsistency in your workflow.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Use a cell counter for accurate seeding density. Ensure a single-cell suspension before plating.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Fluctuations in Incubation Ensure stable temperature and CO2 levels in the incubator. Minimize the time plates are outside the incubator.
Compound Degradation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[9]

Key Experimental Protocols

Protocol 1: In Vitro Myotube Differentiation and Treatment

This protocol outlines the differentiation of C2C12 myoblasts into myotubes and subsequent treatment with this compound to assess anabolic activity.

Experimental Workflow Diagram

cluster_seeding Day 1: Seeding cluster_differentiation Day 3: Differentiation cluster_treatment Day 5-7: Treatment cluster_analysis Day 8: Analysis seed Seed C2C12 myoblasts in Growth Medium (GM) (10% FBS, DMEM) differentiate Switch to Differentiation Medium (DM) (2% Horse Serum, DMEM) to induce myotube formation seed->differentiate treat Treat myotubes with this compound or vehicle control in fresh DM differentiate->treat analyze Harvest cells for analysis: - qPCR (e.g., Myogenin, IGF-1) - Western Blot (e.g., p-Akt, p-mTOR) - Myotube diameter measurement treat->analyze

Caption: Workflow for C2C12 myotube differentiation and treatment.

Methodology:

  • Seeding: Plate C2C12 myoblasts in a 12-well plate at a density of 5x10^4 cells/well in Growth Medium (DMEM with 10% Fetal Bovine Serum).

  • Differentiation: Once cells reach ~80-90% confluency (approx. 48 hours), replace the Growth Medium with Differentiation Medium (DMEM with 2% Horse Serum) to induce fusion into myotubes.

  • Treatment: After 2-3 days in Differentiation Medium, replace the medium with fresh DM containing the desired concentration of this compound or vehicle (e.g., 0.1% DMSO). Incubate for 24-48 hours.

  • Analysis: Harvest cells for downstream analysis such as quantitative PCR for myogenic gene expression or Western blotting for anabolic signaling pathway activation.

Signaling Pathway

Androgen Receptor (AR) Signaling Pathway Activated by this compound

This compound, as a SARM, activates the canonical androgen receptor signaling pathway. The binding of this compound to the AR in the cytoplasm leads to a series of events culminating in the modulation of gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx This compound AR_HSP AR-HSP Complex GTx->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active Conformational Change & Dimerization HSP HSP AR_HSP->HSP Dissociates ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Translocates & Binds Transcription Gene Transcription (e.g., muscle growth factors) ARE->Transcription Initiates

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

References

Technical Support Center: GTx-027 and Related Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicity associated with the use of GTx-027 and other Selective Androgen Receptor Modulators (SARMs) in long-term studies. Given that this compound development was discontinued (B1498344) after limited clinical trials, specific long-term toxicity data is scarce.[1] Therefore, this guide incorporates information on related compounds like GTx-024 (Enobosarm) and general safety considerations for the SARM class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1] Like other SARMs, it is designed to selectively bind to androgen receptors (ARs) in specific tissues, such as muscle and bone, to elicit anabolic effects while minimizing androgenic side effects in other tissues like the prostate and skin.[2] this compound has mixed agonistic (androgenic) and antagonistic (antiandrogenic) effects.[1] It was investigated for potential therapeutic applications in breast cancer and stress urinary incontinence.[1][3]

Q2: What are the known toxicities associated with this compound?

Publicly available, detailed long-term toxicity data specifically for this compound is limited as its clinical development did not advance to later stages.[1] However, the U.S. Food and Drug Administration (FDA) has issued warnings about the potential for serious side effects from SARMs in general, including the risk of liver damage, heart attack, and stroke.[4]

Q3: What adverse effects were observed with the related SARM, GTx-024 (Enobosarm)?

Phase II trials of GTx-024 in healthy elderly men and postmenopausal women reported that the incidence of adverse events was similar between treatment and placebo groups, suggesting it was well-tolerated in that context.[2] However, later phase III trials for muscle wasting in cancer patients did not meet their primary endpoints.[3][5] While specific androgenic adverse events were reportedly not observed, the overall safety profile in long-term, high-dose studies in diseased populations is less clear.[6]

Troubleshooting Guide: Mitigating Potential Toxicity in Preclinical Studies

Researchers using this compound or other novel SARMs in long-term preclinical studies should implement a robust monitoring plan to detect and mitigate potential toxicities.

Potential Issue Monitoring Strategy Mitigation Approach
Hepatotoxicity - Monitor liver function tests (ALT, AST, ALP, Bilirubin) at baseline and regular intervals. - Perform histopathological analysis of liver tissue at study termination.- Reduce dose or discontinue treatment if significant elevations in liver enzymes are observed. - Correlate histopathological findings with serum chemistry to establish a dose-response relationship for liver injury.
Cardiovascular Effects - Monitor heart rate, blood pressure, and ECG in relevant animal models. - Analyze serum lipid profiles (total cholesterol, HDL, LDL, triglycerides). - Conduct histopathology of cardiac tissue.- If adverse cardiovascular signals are detected, consider dose reduction. - Investigate potential mechanisms, such as effects on lipid metabolism or direct cardiac receptor binding.
Hormonal Imbalance - Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). - Monitor for signs of androgenic effects in sensitive tissues (e.g., clitoral enlargement in females, sebaceous gland changes).- Adjust dosage to maintain the desired level of tissue selectivity. - Evaluate the dose-response for suppression of endogenous hormones to identify a therapeutic window.
Renal Toxicity - Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). - Conduct urinalysis to check for proteinuria or other abnormalities. - Perform histopathological examination of kidney tissue.- Discontinue or lower the dose if signs of renal impairment appear. - Assess for compound accumulation in the kidneys.

Experimental Protocols

Protocol: General Toxicity Screening in a Rodent Model for a Novel SARM

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Groups: Establish a minimum of three dose levels (low, medium, high) and a vehicle control group. Doses should be selected based on preliminary efficacy studies.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for the duration of the study (e.g., 90 days).

  • Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption twice weekly.

  • Clinical Pathology: Collect blood samples at baseline, mid-study, and termination for hematology and serum biochemistry analysis (including liver and kidney function markers).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve all major organs for histopathological examination by a board-certified veterinary pathologist.

  • Data Analysis: Analyze all quantitative data (body weights, clinical pathology) using appropriate statistical methods to identify any dose-dependent effects.

Visualizations

Signaling Pathway of a Selective Androgen Receptor Modulator (SARM)

SARM_Pathway cluster_cell Target Cell (e.g., Muscle) SARM SARM (e.g., this compound) AR Androgen Receptor (AR) SARM->AR Binds SARM_AR SARM-AR Complex HSP HSP AR->HSP Dissociates from ARE Androgen Response Element (ARE) SARM_AR->ARE Translocates to Nucleus Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis (Anabolic Effect) Gene->Protein Leads to

Caption: Generalized signaling pathway of a SARM in a target tissue.

Experimental Workflow for Preclinical Toxicity Assessment

Toxicity_Workflow start Study Initiation dosing Dose Group Assignment & Daily Dosing start->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring sampling Interim Blood Sampling (Hematology, Serum Chemistry) monitoring->sampling termination Study Termination (Necropsy) monitoring->termination sampling->monitoring analysis Histopathology & Data Analysis termination->analysis end Final Report analysis->end

Caption: A typical experimental workflow for a long-term preclinical toxicity study.

References

Validation & Comparative

A Comparative Guide to GTx-027 and Other Leading Nonsteroidal Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of GTx-027 with other prominent nonsteroidal selective androgen receptor modulators (SARMs), including Enobosarm (Ostarine, GTx-024), Ligandrol (LGD-4033), and Testolone (RAD140). The information presented is collated from various preclinical studies and is intended to serve as a resource for research and drug development professionals.

Introduction to Nonsteroidal SARMs

Nonsteroidal selective androgen receptor modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, these molecules are designed to elicit the anabolic benefits of androgen action in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1] Their unique pharmacological profile makes them promising candidates for a range of therapeutic applications, including muscle wasting diseases, osteoporosis, and breast cancer.[2][3][4]

This compound is a nonsteroidal arylpropionamide SARM that has been investigated for its potential in treating breast cancer and stress urinary incontinence.[2] It is a structural analog of Enobosarm (Ostarine/GTx-024), a more extensively studied SARM.[2] This guide will compare the available preclinical data for this compound with that of Ostarine, LGD-4033, and RAD140 to provide a comprehensive overview of their relative performance.

Quantitative Data Comparison

The following tables summarize key in vitro and in vivo preclinical data for this compound and other selected SARMs. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Androgen Receptor Activity
CompoundChemical ClassAndrogen Receptor (AR) Binding Affinity (Ki)AR Transactivation (EC50)
This compound ArylpropionamideNot Reported1.8 nM[5][6]
Ostarine (GTx-024) Arylpropionamide3.8 nM2.9 nM[5][6]
LGD-4033 Quinolinone~1 nM[7]Not Reported
RAD140 Bicyclic Hydantoin7 nM[8]Not Reported
R1881 (Synthetic Androgen) SteroidalNot Reported0.023 nM[5][6]

Note: A lower Ki value indicates a higher binding affinity to the androgen receptor. A lower EC50 value indicates greater potency in activating the receptor.

Table 2: In Vivo Anabolic and Androgenic Activity (Rat Models)
CompoundDoseAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Prostate Weight)Anabolic/Androgenic RatioStudy Reference
This compound Not specified in comparative studiesIncreased pelvic floor muscle mass in ovariectomized mice.[2] Similar positive effects on muscle mass as GTx-024 in DMD models.[3]Reduced growth of AR-expressing breast cancer cells.[2]High (Implied)[2][3]
Ostarine (GTx-024) 0.03 mg/dayMore potent than TP in levator ani muscle.[9]Restored prostate weight to 39.2% of intact control.[9]High[9]
LGD-4033 Up to 100 mg/kg/dayPotent increase in skeletal muscle mass.[10]Significant reduction in prostate mass at all doses.[10]High[10][11]
RAD140 0.3 mg/kgEfficacy equivalent to sham-operated animal.[12]No stimulation above intact animal control level until 30 mg/kg.[12]Very High[12]
Testosterone Propionate (TP) 1 mg/kgStimulated levator ani muscle.[12]Stimulated prostate growth.[12]~1:1[12]

Note: The anabolic/androgenic ratio is a key indicator of a SARM's tissue selectivity. A higher ratio signifies greater selectivity for anabolic effects over androgenic effects.

Table 3: Pharmacokinetic Properties (Rat)
CompoundOral BioavailabilityElimination Half-lifeStudy Reference
This compound Not ReportedNot Reported
Ostarine (GTx-024) High (complete absorption)0.6 h (male), 16.4 h (female)[13]
LGD-4033 Not ReportedNot Reported in this context
RAD140 Not ReportedNot Reported in this context

Note: Pharmacokinetic parameters can vary significantly between species. As this compound is an analog of GTx-024, their pharmacokinetic profiles may share similarities, but this has not been confirmed in published studies.

Signaling Pathways and Experimental Workflows

The tissue-selective effects of SARMs are believed to be mediated through conformational changes in the androgen receptor upon ligand binding, leading to differential recruitment of co-regulatory proteins and activation of downstream signaling cascades.

General SARM Signaling Pathway

Nonsteroidal SARMs, including arylpropionamides like this compound, bind to the androgen receptor in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The SARM-AR complex then translocates to the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the desired anabolic effects in muscle and bone, with reduced activity in androgenic tissues.

SARM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR AR HSP HSP AR_HSP->HSP Dissociation SARM_AR SARM-AR Complex AR_HSP->SARM_AR Conformational Change SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Translocation & Dimerization ARE ARE SARM_AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Reduced Androgenic Effects (Prostate) Gene_Transcription->Androgenic_Effects Hershberger_Workflow cluster_protocol Hershberger Assay Protocol cluster_tissues Tissues Weighed start Start castration Castration of Immature Male Rats start->castration dosing Daily Dosing with Test Compound (e.g., SARM) and/or Testosterone Propionate castration->dosing Recovery Period necropsy Necropsy dosing->necropsy After 10 Days weighing Weighing of Androgen-Dependent Tissues necropsy->weighing analysis Data Analysis weighing->analysis Levator Ani Muscle Levator Ani Muscle weighing->Levator Ani Muscle Ventral Prostate Ventral Prostate weighing->Ventral Prostate end End analysis->end Seminal Vesicles Seminal Vesicles Glans Penis Glans Penis Cowper's Gland Cowper's Gland

References

A Comparative Analysis of GTx-027 and Traditional Androgen Therapies in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MEMPHIS, Tenn. – [Current Date] – This report provides a comprehensive comparison of the investigational selective androgen receptor modulator (SARM), GTx-027, with traditional androgen therapies, focusing on preclinical efficacy data in breast cancer and stress urinary incontinence models. The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis based on available experimental data.

Introduction

This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as breast cancer and stress urinary incontinence.[1] Unlike traditional androgen therapies, such as testosterone (B1683101) and its synthetic derivatives, which often have a broad range of effects throughout the body, SARMs are designed to exhibit tissue-selective activity. This targeted approach aims to elicit the therapeutic benefits of androgen receptor (AR) activation in specific tissues, like muscle and bone, while minimizing undesirable androgenic side effects in other tissues, such as the prostate and skin. Traditional androgens, including testosterone, dihydrotestosterone (B1667394) (DHT), and synthetic anabolic-androgenic steroids (AAS), have been used in various therapeutic contexts but their application can be limited by these side effects.

Efficacy in Preclinical Models

Breast Cancer

Preclinical studies have explored the anti-tumor activity of this compound in androgen receptor-positive (AR+) breast cancer models. In a key study, the efficacy of this compound was evaluated in a xenograft model using MDA-MB-231 human breast cancer cells engineered to express the androgen receptor (MDA-MB-231-AR). The results demonstrated that this compound regulated genes involved in breast cancer growth in these tumor xenografts.[2] While direct head-to-head quantitative comparisons with traditional androgens in the same study are limited in the publicly available literature, the data suggests a potential role for this compound in inhibiting the growth of AR-positive breast cancer.

Traditional androgens like testosterone and DHT have also been shown to inhibit the in vitro growth of human breast cancer cell lines.[3] One study demonstrated that both testosterone and DHT caused a dose-dependent inhibition of cell growth in four different breast cancer cell lines.[3] However, the systemic effects of these hormones complicate their clinical use in this context.

Table 1: Comparison of Efficacy in Preclinical Breast Cancer Models

CompoundModelKey FindingsReference
This compound MDA-MB-231-AR tumor xenograftsRegulated genes involved in breast cancer growth.[2]
Dihydrotestosterone (DHT) MCF-7, T47-D, MDA-MB 435S, BT-20 human breast cancer cell lines (in vitro)Dose-dependent inhibition of cell proliferation.[3]
Testosterone MCF-7, T47-D, MDA-MB 435S, BT-20 human breast cancer cell lines (in vitro)Dose-dependent inhibition of cell proliferation.[3]
Stress Urinary Incontinence (SUI) and Muscle Mass

The potential of this compound and its analogue, enobosarm (GTx-024), to treat SUI has been investigated in a post-menopausal animal model. In ovariectomized female mice, a model that mimics post-menopausal muscle atrophy, both this compound and enobosarm were shown to restore the weight of pelvic floor muscles to that of sham-operated controls.[4] This anabolic effect on pelvic floor muscles suggests a potential mechanism for improving SUI symptoms.

A direct comparison of the anabolic effects of a SARM with a traditional androgen was demonstrated in a study with enobosarm and DHT. In orchidectomized mice, enobosarm was as effective as DHT in restoring the weight of the androgen-sensitive levator ani muscle to the levels seen in sham-operated animals.[5][6] This finding highlights the potent muscle-anabolic activity of this class of SARMs, comparable to a potent natural androgen.

Table 2: Comparison of Efficacy in Preclinical SUI and Muscle Mass Models

CompoundModelKey FindingsReference
This compound Ovariectomized female miceRestored pelvic floor muscle weight to sham-operated levels.[4]
Enobosarm (GTx-024) Ovariectomized female miceRestored pelvic floor muscle weight to sham-operated levels.[4]
Enobosarm (GTx-024) Orchidectomized miceAs effective as DHT in restoring levator ani muscle weight.[5][6]
Dihydrotestosterone (DHT) Orchidectomized miceRestored levator ani muscle weight to sham-operated levels.[5][6]

Experimental Protocols

Breast Cancer Xenograft Model (MDA-MB-231)
  • Cell Line: MDA-MB-231 human breast cancer cells, which are triple-negative, are commonly used. For studying androgen effects, these cells are often engineered to express the androgen receptor (MDA-MB-231-AR).

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) are typically used.

  • Tumor Implantation: A suspension of MDA-MB-231-AR cells is injected into the mammary fat pad of the mice.

  • Treatment: Once tumors are established, animals are treated with the investigational compound (e.g., this compound) or a vehicle control, typically via oral gavage or subcutaneous injection.

  • Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Gene expression analysis within the tumor tissue can also be performed.

Diagram of a typical xenograft experimental workflow:

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture MDA-MB-231-AR Cell Culture Harvest Harvest & Prepare Cells Cell_Culture->Harvest Implantation Implant Cells into Mammary Fat Pad Harvest->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Dosing Administer this compound or Vehicle Control Treatment_Groups->Dosing Monitoring Monitor Tumor Growth Dosing->Monitoring Endpoint Endpoint: Excise & Weigh Tumors, Analyze Gene Expression Monitoring->Endpoint

Caption: Workflow for a breast cancer xenograft study.

Ovariectomized Mouse Model for SUI
  • Animal Model: Adult female C57BL/6 mice are used.

  • Surgical Procedure: Animals undergo bilateral ovariectomy to induce a post-menopausal state, leading to atrophy of pelvic floor muscles. A sham surgery group serves as a control.

  • Treatment: Following a period to allow for muscle regression, the ovariectomized mice are treated with the SARM (e.g., this compound) or a vehicle control.

  • Efficacy Endpoints: At the end of the treatment period, the animals are euthanized, and the pelvic floor muscles are dissected and weighed. Lean body mass can also be assessed.

Diagram of the SUI animal model experimental design:

SUI_Model_Workflow Start Female C57BL/6 Mice Surgery Bilateral Ovariectomy (OVX) or Sham Surgery Start->Surgery Regression Muscle Regression Period (OVX group) Surgery->Regression OVX Group Treatment Treatment with this compound or Vehicle Surgery->Treatment Sham Group Regression->Treatment Analysis Dissection and Weighing of Pelvic Floor Muscles Treatment->Analysis

Caption: Experimental design for the SUI mouse model.

Signaling Pathways

Both this compound and traditional androgens exert their effects through the androgen receptor, a ligand-activated nuclear transcription factor. However, the tissue-selective nature of SARMs is thought to arise from conformational changes in the AR upon binding, leading to differential recruitment of co-regulatory proteins and subsequent tissue-specific gene expression.

Traditional androgens like testosterone can also be converted to more potent androgens like DHT by the enzyme 5α-reductase, or to estrogens by aromatase, leading to a wider range of physiological effects. Nonsteroidal SARMs like this compound are not substrates for these enzymes.

Diagram of the Androgen Receptor Signaling Pathway:

Androgen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT, this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Enters Cell AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand Ligand Binding, HSP Dissociation Dimerization Dimerization AR_Ligand->Dimerization Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified androgen receptor signaling pathway.

Conclusion

The preclinical data available for this compound and its analogue enobosarm suggest a promising profile with potent, tissue-selective anabolic activity. In models of stress urinary incontinence and muscle wasting, these SARMs have demonstrated efficacy comparable to the potent androgen DHT in restoring muscle mass. In breast cancer models, this compound has shown activity in inhibiting the growth of AR-positive tumors.

Compared to traditional androgen therapies, the key differentiating feature of this compound is its potential for a more favorable safety profile due to its tissue-selective action and lack of conversion to other active steroid hormones. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in these and other indications.

Disclaimer: this compound is an investigational compound and is not approved for any indication. This information is for scientific and research purposes only.

References

Unveiling the Anti-Tumor Potential of GTx-027 in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising new selective androgen receptor modulator (SARM), GTx-027, has demonstrated significant anti-tumor efficacy in preclinical xenograft models of triple-negative breast cancer (TNBC). This guide provides a comprehensive comparison of this compound's performance against a related SARM, Enobosarm (GTx-024), and standard-of-care chemotherapies, supported by experimental data to inform researchers, scientists, and drug development professionals.

Performance Comparison in MDA-MB-231-AR Xenograft Models

The anti-tumor activity of this compound was evaluated in a well-established xenograft model using MDA-MB-231-AR cells, a line of human triple-negative breast cancer cells engineered to express the androgen receptor (AR). The results are compared with Enobosarm, another SARM, and the conventional chemotherapy agents Doxorubicin and Paclitaxel, data for which have been derived from studies using the same cell line in similar xenograft models.

Treatment GroupDosageTumor Growth Inhibition (TGI)Tumor Weight ReductionAnimal ModelCell Line
This compound 30 mg/kg/day (oral)>75%>50%Female Nude MiceMDA-MB-231-AR
Enobosarm (GTx-024) 3 mg/kg/day (oral)Not explicitly stated, but showed dose-dependent inhibitionNot explicitly statedFemale Nude MiceMDA-MB-231-AR
Enobosarm (GTx-024) 10 mg/kg/day (oral)Not explicitly stated, but showed dose-dependent inhibitionNot explicitly statedFemale Nude MiceMDA-MB-231-AR
Enobosarm (GTx-024) 30 mg/kg/day (oral)Complete inhibitionNot explicitly statedFemale Nude MiceMDA-MB-231-AR
Doxorubicin 5 mg/kg (intravenous)~50% (at day 28)Not explicitly statedFemale Nude MiceMDA-MB-231
Paclitaxel 20 mg/kg (intravenous)Significant tumor regressionNot explicitly statedSCID MiceMDA-MB-231

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

This compound and Enobosarm Xenograft Study
  • Animal Model: Female athymic nude mice.

  • Cell Line and Implantation: 5 million MDA-MB-231-AR cells were mixed with Matrigel and implanted subcutaneously into the mice.

  • Treatment Initiation: Treatment was initiated once tumors reached a volume of 200-300 mm³.

  • Drug Administration: this compound (30 mg/kg/day) and Enobosarm (at doses of 3, 10, and 30 mg/kg/day) were administered orally via gavage. The vehicle group received the control solution.

  • Monitoring and Endpoints: Tumor volumes were measured three times a week. After five weeks of treatment, the animals were sacrificed, and the tumors were excised and weighed. Animal body weight was also monitored to assess toxicity.

Doxorubicin Xenograft Study
  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line and Implantation: 1 x 10⁶ MDA-MB-231 cells were injected into the mammary fat pad.

  • Drug Administration: Doxorubicin (5 mg/kg) was administered via intravenous injection.

  • Monitoring and Endpoints: Tumor growth was monitored, and tumor volume was measured at regular intervals.

Paclitaxel Xenograft Study
  • Animal Model: Female SCID (Severe Combined Immunodeficient) mice (5-6 weeks old).

  • Cell Line and Implantation: 10⁷ MDA-MB-231 cells were injected subcutaneously into the right inguinal mammary fat pad.

  • Treatment Initiation: Treatment began when tumors reached approximately 75–100 mm³.

  • Drug Administration: Paclitaxel (20 mg/kg) was administered intravenously.

  • Monitoring and Endpoints: Tumor volume was measured to assess the response to treatment.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture MDA-MB-231-AR Cell Culture implantation Subcutaneous Implantation (5 million cells + Matrigel) cell_culture->implantation animal_model Female Athymic Nude Mice animal_model->implantation tumor_growth Tumor Growth to 200-300 mm³ implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Oral Gavage Administration (Vehicle, this compound, Enobosarm) randomization->treatment monitoring Tumor Volume Measurement (3x per week) treatment->monitoring endpoint Endpoint at 5 Weeks monitoring->endpoint data_collection Tumor Weight & Body Weight endpoint->data_collection

Xenograft study experimental workflow.

gtx027_signaling_pathway cluster_downregulation Downregulated Genes (Anti-proliferative Effect) cluster_upregulation Upregulated Genes (Pro-apoptotic/Tumor Suppressor Effect) GTx_027 This compound AR Androgen Receptor (AR) GTx_027->AR activates B_Adrenoceptor2 B-Adrenoceptor2 AR->B_Adrenoceptor2 Aurora_Kinase Aurora Kinase AR->Aurora_Kinase BUB1 BUB1 AR->BUB1 CENPE CENPE AR->CENPE EHMT2 EHMT2 AR->EHMT2 ERCC1 ERCC1 AR->ERCC1 IGFBP3 IGFBP3 AR->IGFBP3 ITGA2 ITGA2 AR->ITGA2 PARP1 PARP1 AR->PARP1 POLD1 POLD1 AR->POLD1 NQO1 NQO1 AR->NQO1 PRPRJ PRPRJ AR->PRPRJ SERPINE1 SERPINE1 AR->SERPINE1

GTx-027: A Comparative Analysis of Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional cross-reactivity of GTx-027 with other key steroid hormone receptors. This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications.[1] A critical aspect of the development of any SARM is its selectivity for the androgen receptor (AR) over other steroid receptors, as off-target binding can lead to undesirable side effects.

This document summarizes the available quantitative data on the interaction of a close structural analog, enobosarm (GTx-024), with a panel of steroid receptors, provides detailed experimental methodologies for assessing such interactions, and visualizes key pathways and workflows.

Cross-Reactivity Data Summary

ReceptorLigandBinding Affinity (Ki)Cross-Reactivity
Androgen Receptor (AR)Enobosarm (GTx-024)7.94 nM-
Estrogen Receptor α (ERα)Enobosarm (GTx-024)No cross-reactivityNot Applicable
Estrogen Receptor β (ERβ)Enobosarm (GTx-024)No cross-reactivityNot Applicable
Progesterone Receptor (PR)Enobosarm (GTx-024)No cross-reactivityNot Applicable
Glucocorticoid Receptor (GR)Enobosarm (GTx-024)No cross-reactivityNot Applicable
Mineralocorticoid Receptor (MR)Enobosarm (GTx-024)No cross-reactivityNot Applicable

Data presented for enobosarm (GTx-024) is based on a presentation from the University of Tennessee Health Science Center.[2]

Experimental Protocols

To assess the cross-reactivity of a compound like this compound with various steroid receptors, two primary types of in vitro assays are typically employed: competitive radioligand binding assays and reporter gene transactivation assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the binding affinity (Ki) can be calculated.

Protocol Outline:

  • Receptor Preparation: Cytosolic or nuclear extracts containing the steroid receptor of interest are prepared from appropriate tissues (e.g., rat uterine cytosol for estrogen receptor) or from cell lines overexpressing the specific receptor.[3] The protein concentration of the preparation is determined.

  • Incubation: A constant concentration of the specific radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-Mibolerone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[4]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Steroid Receptor Transactivation Assay

This functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor. It utilizes a host cell line that is co-transfected with an expression vector for the steroid receptor of interest and a reporter plasmid. The reporter plasmid contains a promoter with specific hormone response elements (HREs) linked to a reporter gene, typically luciferase.

Protocol Outline:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or COS-1) is cultured and co-transfected with two plasmids:

    • An expression vector encoding the full-length human steroid receptor (e.g., hGR, hMR).

    • A reporter plasmid containing a promoter with multiple copies of the corresponding hormone response element (e.g., GRE for GR and MR) upstream of a luciferase gene. A plasmid encoding a second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[5]

  • Compound Treatment: After an incubation period to allow for receptor expression, the transfected cells are treated with various concentrations of the test compound (this compound). A known agonist for the receptor is used as a positive control.

  • Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.[6]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are expressed as fold induction of luciferase activity over the vehicle control. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

The following diagrams illustrate the experimental workflow for assessing steroid receptor cross-reactivity and the general signaling pathway of steroid hormone receptors.

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_transactivation Transactivation Assay Receptor_Prep Receptor Preparation Incubation Incubation with Radioligand and this compound Receptor_Prep->Incubation Separation Separation of Bound/ Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Binding_Analysis Data Analysis (IC50, Ki) Quantification->Binding_Analysis Cell_Culture Cell Culture & Transfection Treatment Compound Treatment (this compound) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Dual Luciferase Assay Lysis->Luciferase_Assay Transactivation_Analysis Data Analysis (EC50/IC50) Luciferase_Assay->Transactivation_Analysis Start Assess Cross-Reactivity cluster_binding cluster_binding Start->cluster_binding cluster_transactivation cluster_transactivation Start->cluster_transactivation

Caption: Workflow for assessing steroid receptor cross-reactivity.

Steroid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (or SARM) Receptor_Complex Receptor-HSP Complex Steroid->Receptor_Complex Binding & HSP Dissociation Active_Receptor Activated Receptor Receptor_Complex->Active_Receptor Dimerization Dimerization Active_Receptor->Dimerization Nuclear Translocation DNA_Binding Binding to HRE on DNA Dimerization->DNA_Binding Transcription Recruitment of Co-regulators & Modulation of Gene Transcription DNA_Binding->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: General signaling pathway of steroid hormone receptors.

References

A Tale of Two Androgen Receptor Modulators: A Head-to-Head Comparison of GTx-027 and Selective Androgen Receptor Degraders (SARDs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of androgen receptor (AR) targeted therapies is paramount. This guide provides a comprehensive head-to-head comparison of GTx-027, a Selective Androgen Receptor Modulator (SARM), and the emerging class of Selective Androgen Receptor Degraders (SARDs). While both modulate AR activity, their mechanisms of action and therapeutic applications diverge significantly.

This comparison will delve into their distinct pharmacological profiles, supported by available preclinical and clinical data. We will explore the molecular pathways they influence and provide detailed experimental protocols for key assays cited.

At a Glance: SARMs vs. SARDs

FeatureThis compound (as a representative SARM)Selective Androgen Receptor Degraders (SARDs)
Primary Mechanism Tissue-selective AR agonist/antagonistInduction of AR protein degradation
Effect on AR Levels Modulation of activity, no significant change in protein levelsSignificant reduction in AR protein levels
Therapeutic Goal Promote anabolic effects in muscle and bone, potential in breast cancer and stress urinary incontinenceOvercome resistance to AR-targeted therapies in prostate cancer
Development Status Development likely discontinued; reached preclinical/Phase 1 trials.[1]Several in clinical trials (Phase 1-2) for castration-resistant prostate cancer.[2]
Key Examples This compound, Enobosarm (GTx-024)[1]Bavdegalutamide (ARV-110), Luxdegalutamide (ARV-766), Gridegalutamide (CC-94676)[2]

Delving into the Mechanisms of Action

The fundamental difference between this compound and SARDs lies in their interaction with the androgen receptor.

This compound: A Selective Modulator

This compound, a nonsteroidal SARM, acts as a ligand for the androgen receptor, exhibiting tissue-selective agonist and antagonist effects.[1] In tissues like muscle and bone, it promotes anabolic activity, mimicking the effects of androgens.[3] Conversely, it can act as an antagonist in other tissues, such as the prostate, potentially reducing the risk of androgenic side effects.[4] This tissue selectivity is believed to be mediated by the differential recruitment of co-regulatory proteins to the AR complex in various cell types.[5]

SARM_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_dimer AR Dimer ARE Androgen Response Element (ARE) Gene_Transcription Tissue-Selective Gene Transcription (e.g., muscle anabolic genes)

SARDs: Targeted Protein Degradation

SARDs, on the other hand, are designed to eliminate the androgen receptor protein entirely.[2] This is a crucial distinction, particularly in the context of cancers that have developed resistance to traditional AR inhibitors. Many SARDs in clinical development are Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[6] This proximity triggers the ubiquitination of the AR, marking it for degradation by the proteasome.[7] This mechanism allows SARDs to be effective even against mutated forms of the AR that may no longer respond to conventional antagonists.[8]

SARD_Mechanism

Preclinical and Clinical Data Snapshot

Direct comparative studies between this compound and SARDs are not available due to their different stages of development and intended therapeutic applications. However, we can summarize the existing data for each to highlight their distinct profiles.

This compound: Preclinical Findings

This compound showed promise in preclinical models for conditions where anabolic activity is desired. Its development appears to have been discontinued, with limited data from early-stage trials.[1]

Preclinical ModelKey FindingsReference
Ovariectomized female rodentsIncreased pelvic floor muscle weight.[1]
Animal modelsIncreased body weight, lean body mass, and muscle strength.[1]
MDA-MB-231 breast cancer cells (in vitro)Reduced the growth of androgen receptor-expressing cells.[1]
Duchenne Muscular Dystrophy modelsSimilar positive effects on muscle mass and function as other SARMs like GTx-024.[9]
SARDs in the Clinic: A Focus on Prostate Cancer

Several SARDs have advanced to clinical trials, primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC), a setting where resistance to standard AR-targeted therapies is a major challenge.

Bavdegalutamide (ARV-110)

Clinical Trial PhasePatient PopulationKey Efficacy DataReference
Phase 1/2mCRPC patients previously treated with novel hormonal agentsShowed clinical activity, particularly in patients with AR T878 and/or H875 mutations.[8][10]
Phase 1/2 (ARDENT)mCRPC46% of patients with tumors harboring AR T878X/H875Y mutations achieved a PSA reduction of ≥50% (PSA50).[11]

Luxdegalutamide (ARV-766)

Clinical Trial PhasePatient PopulationKey Efficacy DataReference
Phase 1/2mCRPC patients who progressed on prior novel hormonal agents43% of patients with AR ligand binding domain mutations had a PSA decline of at least 50%.[12][13]
Phase 1/2mCRPCShowed broader efficacy and better tolerability compared to ARV-110.[14]

Gridegalutamide (CC-94676)

Clinical Trial PhasePatient PopulationKey Efficacy DataReference
Phase 1mCRPC35% of patients achieved a PSA decline of ≥50% and 10% achieved a decline of ≥90% at the 900 mg BID dose.[15]
Phase 1Heavily pretreated mCRPCDemonstrated a manageable safety profile and encouraging clinical activity.[15][16]

Experimental Protocols: A Methodological Overview

For researchers aiming to replicate or build upon these findings, understanding the experimental methodologies is crucial.

Western Blot for AR Degradation

  • Objective: To quantify the reduction in AR protein levels following treatment with a SARD.

  • Protocol:

    • Prostate cancer cells (e.g., LNCaP, VCaP) are seeded and allowed to adhere.

    • Cells are treated with the SARD at various concentrations and for different durations.

    • Cells are lysed, and total protein is quantified using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection.

    • Chemiluminescence is used to visualize the protein bands, and densitometry is performed to quantify AR levels relative to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment Treatment with SARD cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of a SARD in a living organism.

  • Protocol:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human prostate cancer cells (e.g., VCaP).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The SARD is administered orally or via injection according to the study design.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion: Different Tools for Different Biological Problems

The lack of head-to-head comparative data is a direct consequence of their divergent therapeutic goals and developmental pathways. For researchers in the field, the choice between a modulatory or a degradation approach will depend entirely on the specific biological question and the therapeutic indication being addressed. The ongoing clinical development of SARDs will undoubtedly provide a wealth of data in the coming years, further refining our understanding of how to best target the androgen receptor in various disease contexts.

References

In Vivo Validation of GTx-027's Tissue Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of GTx-027, a selective androgen receptor modulator (SARM), with other alternatives, supported by available preclinical experimental data. This compound has been investigated for its potential therapeutic benefits in conditions such as stress urinary incontinence (SUI) and muscle wasting.[1] Its tissue-selective anabolic effects aim to provide the benefits of androgen therapy while minimizing androgenic side effects.

Mechanism of Action: Selective Androgen Receptor Modulation

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-specific agonist or antagonist activity. This selectivity allows SARMs to stimulate muscle and bone growth (anabolic effects) while having minimal impact on reproductive tissues like the prostate and seminal vesicles.[2][3] The differential response in various tissues is attributed to the unique conformational changes induced in the AR upon ligand binding, leading to the recruitment of tissue-specific co-regulatory proteins.

Below is a diagram illustrating the generalized signaling pathway of SARMs.

cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus SARM SARM (e.g., this compound) AR Androgen Receptor (AR) SARM->AR Binds in Cytoplasm SARM_AR_complex SARM-AR Complex SARM->SARM_AR_complex AR->SARM_AR_complex Nucleus Nucleus SARM_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) SARM_AR_complex->ARE Binds to DNA Co_regulators Tissue-Specific Co-regulators ARE->Co_regulators Recruits Gene_Transcription Gene Transcription Co_regulators->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to

Caption: Generalized SARM Signaling Pathway

In Vivo Preclinical Evidence for this compound in a Model of Stress Urinary Incontinence

A key preclinical study evaluated the efficacy of this compound in an ovariectomized (OVX) mouse model, which mimics post-menopausal estrogen deficiency and subsequent pelvic floor muscle atrophy, a contributing factor to SUI.[1][4]

Experimental Protocol: Ovariectomized Mouse Model

The following provides a detailed methodology for the key in vivo experiment.

Animal Model:

  • Female C57BL/6 mice were used.

  • Animals underwent either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency.

  • Following surgery, a regression period was allowed for the pelvic muscles to atrophy.[4]

Treatment Groups:

  • Sham-operated + Vehicle

  • OVX + Vehicle

  • OVX + GTx-024 (enobosarm)

  • OVX + this compound

Drug Administration:

  • The specific doses and route of administration for this compound in this comparative study are not detailed in the available literature.

Outcome Measures:

  • Primary Endpoint: Pelvic floor muscle weight.[4]

  • Secondary Endpoints: Total body weight, lean body mass, and expression of genes associated with muscle catabolism.[4]

The workflow for this preclinical study is illustrated below.

cluster_workflow Experimental Workflow: Ovariectomized Mouse Model start Female C57BL/6 Mice surgery Sham Operation or Ovariectomy (OVX) start->surgery regression Pelvic Muscle Regression Period surgery->regression treatment Treatment Administration (Vehicle, GTx-024, this compound) regression->treatment analysis Analysis of Outcomes: - Pelvic Muscle Weight - Lean Body Mass - Gene Expression treatment->analysis end Data Interpretation analysis->end

Caption: Preclinical Experimental Workflow

Comparative In Vivo Efficacy Data

The following table summarizes the key findings from the preclinical study comparing this compound and its analogue, GTx-024 (enobosarm).

Compound Animal Model Key Finding on Pelvic Floor Muscle Effect on Lean Body Mass Reference
This compound Ovariectomized MiceRestoration of pelvic muscle weight to that of sham-operated controls.A trend towards an increase was observed, but it was not statistically significant.[4][5]
GTx-024 (Enobosarm) Ovariectomized MiceRestoration of pelvic muscle weight to that of sham-operated controls.A trend towards an increase was observed, but it was not statistically significant.[4][5]

Comparison with Other SARMs and Alternative Therapies

While direct head-to-head in vivo studies of this compound against a wide range of alternatives are not publicly available, data from other relevant compounds provide a comparative context.

GSK2849446A in a Rat Model of SUI

A study on the SARM GSK2849446A in ovariectomized rats provides more detailed functional data.

Compound Animal Model Dosage Effect on Urethral Baseline Pressure (UBP) Effect on Sneeze-Induced Leak Point Pressure (S-LPP) Reference
GSK2849446A Ovariectomized RatsLow Dose (0.005 mg/kg/day)Significant increase of 122% compared to vehicle.Partially prevented SUI during sneezing.[6]
GSK2849446A Ovariectomized RatsHigh Dose (0.03 mg/kg/day)Significant increase of 96% compared to vehicle.More effectively prevented SUI during sneezing.[6]
Other Potential Alternatives

Other therapeutic strategies for conditions targeted by this compound include:

  • Other SARMs for Muscle Wasting: Compounds like Ostarine (GTx-024) and Andarine (S-4) have shown anabolic effects on muscle and bone in preclinical and clinical studies.[7] For instance, GTx-024 demonstrated a dose-dependent improvement in total lean body mass in healthy elderly men and postmenopausal women.[3][8]

  • Hormone Therapy: Estrogen therapy can be used to address lower urinary tract symptoms associated with menopause, though its efficacy for SUI is not conclusively established.[9]

  • Pelvic Floor Muscle Training (PFMT): A non-pharmacological approach that is considered a first-line treatment for SUI.[10]

Summary and Conclusion

Preclinical in vivo data demonstrates that this compound exhibits tissue-selective anabolic activity, specifically in pelvic floor muscles, in a mouse model of post-menopausal stress urinary incontinence. Its efficacy in restoring pelvic muscle mass is comparable to its better-studied analogue, GTx-024 (enobosarm), in the same model.[4][5] While quantitative dose-response data for this compound remains limited in the public domain, the existing evidence supports the foundational principle of SARM activity – targeted anabolic effects with the potential for a favorable safety profile. Further studies with detailed functional endpoints, similar to those conducted for other SARMs like GSK2849446A, would be necessary for a more comprehensive comparison and to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of GTx-027 and Bicalutamide in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key compounds in prostate cancer research: GTx-027 (also known as enobosarm) and bicalutamide (B1683754). While both interact with the androgen receptor (AR), a critical driver of prostate cancer growth, they do so through distinct mechanisms, leading to different cellular outcomes. This document synthesizes preclinical data from various studies to offer a side-by-side comparison of their performance in prostate cancer cell lines.

Executive Summary

Bicalutamide is a well-established non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor. It is used clinically to block the effects of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer. In contrast, this compound is a selective androgen receptor modulator (SARM) with a more complex mechanism of action. In certain prostate cancer cell contexts, this compound can act as an AR agonist, leading to the suppression of cancer cell proliferation. This guide will delve into the available quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison of these two compounds.

Quantitative Data Comparison

The following tables summarize the quantitative data on the activity of this compound and bicalutamide in various prostate cancer cell lines. It is important to note that this data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Efficacy in Prostate Cancer Cell Lines

CompoundCell LineEndpointResultCitation
This compound LNCaPCell Growth Suppression~40% inhibition at 100 nM[1]
VCaPCell Growth Suppression~40% inhibition at 100 nM[1]
HEK293 (transfected with hAR)AR Transactivation (Agonist)EC50 = 1.8 nM
Bicalutamide LNCaPCell Proliferation InhibitionIC50 = 0.8 - 2.0 µM[2]
LNCaP/AR(cs)AR AntagonismIC50 = 0.16 µM[2]
VCaPAR AntagonismIC50 = 160 nM[3]
LNCaPAR Binding AffinityKi = 35 nM[2]
GeneralAR AntagonismIC50 = 159 - 243 nM[4][5]

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and bicalutamide lies in their interaction with the androgen receptor and the subsequent downstream signaling events.

Bicalutamide acts as a pure antagonist. It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth and survival.

This compound , as a SARM, exhibits tissue-selective agonist and antagonist activity. In the context of certain prostate cancer cells like LNCaP and VCaP, it acts as an AR agonist. This activation, contrary to what might be expected, can lead to the suppression of cell proliferation. The exact downstream mechanisms are still under investigation but may involve the induction of differentiation programs or cell cycle arrest pathways that are distinct from those activated by endogenous androgens.

Comparative Signaling Pathways of this compound and Bicalutamide cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds Bicalutamide Bicalutamide Bicalutamide->AR_inactive Binds & Blocks GTx027 This compound GTx027->AR_inactive Binds & Activates AR_Bicalutamide AR-Bicalutamide Complex (Inactive) AR_GTx027 AR-GTx-027 Complex (Active) AR_Androgen AR-Androgen Complex (Active) ARE Androgen Response Element (ARE) AR_Bicalutamide->ARE Prevents Binding AR_GTx027->ARE Translocates & Binds AR_Androgen->ARE Translocates & Binds Gene_Transcription_Growth Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription_Growth Induces Gene_Transcription_Suppression Gene Transcription (Growth Suppression) ARE->Gene_Transcription_Suppression Induces (context-dependent) Cell Proliferation Cell Proliferation Gene_Transcription_Growth->Cell Proliferation Growth Suppression Growth Suppression Gene_Transcription_Suppression->Growth Suppression

Caption: Comparative signaling pathways of this compound and bicalutamide.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and bicalutamide.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or bicalutamide for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Androgen Receptor (AR) Transactivation Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.

  • Cell Transfection: A suitable cell line (e.g., HEK293 or a prostate cancer cell line) is co-transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing AREs).

  • Compound Treatment: After transfection, the cells are treated with the test compound (this compound or bicalutamide) at various concentrations. For antagonist assays, a known AR agonist (e.g., R1881 or DHT) is added along with the test compound.

  • Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: For agonist activity (this compound), the fold induction of luciferase activity is plotted against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity (bicalutamide), the percentage of inhibition of agonist-induced luciferase activity is plotted to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Prostate cancer cells are treated with the test compound (this compound or bicalutamide) for a specified time.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then resuspended in a binding buffer. The cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a vital dye such as Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

  • Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.

Generalized Experimental Workflow for Compound Evaluation cluster_assays In Vitro Assays start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment Treat with this compound or Bicalutamide (Dose-Response) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation ar_activity AR Transactivation Assay (Luciferase Reporter) treatment->ar_activity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis (IC50/EC50, % Inhibition, % Apoptosis) proliferation->data_analysis ar_activity->data_analysis apoptosis->data_analysis conclusion Conclusion on Compound Efficacy data_analysis->conclusion

References

Replicating Published Findings on GTx-027: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings on GTx-027 with alternative Selective Androgen Receptor Modulators (SARMs) for the treatment of Stress Urinary Incontinence (SUI) and breast cancer. All data is sourced from published, peer-reviewed literature and presented for comparative analysis.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and its comparators.

Table 1: Preclinical Efficacy in Stress Urinary Incontinence (SUI) Models
CompoundAnimal ModelKey Efficacy EndpointResult
This compound Ovariectomized MousePelvic Floor Muscle WeightRestored to sham-operated weight
Enobosarm (GTx-024)Postmenopausal Women (Phase 2)Reduction in Stress Leaks/Day81% reduction from baseline
GSK2849466AOvariectomized RatUrethral Baseline Pressure (UBP) & Amplitude of Urethral Response during Sneezing (A-URS)High-dose treatment restored both UBP and A-URS to control levels
Table 2: Efficacy in Breast Cancer Models
CompoundModelKey Efficacy EndpointResult
This compound Triple-Negative Breast Cancer Xenograft (MDA-MB-231-AR cells)Tumor Growth Inhibition (30 mg/kg/day)>75%
This compound Triple-Negative Breast Cancer Xenograft (MDA-MB-231-AR cells)Tumor Weight Reduction (30 mg/kg/day)>50%
Enobosarm (GTx-024)ER+/AR+ Metastatic Breast Cancer Patients (Phase 2)Clinical Benefit Rate at 24 weeks (9mg/day)32%
Enobosarm (GTx-024)ER+/AR+ Metastatic Breast Cancer Patients (Phase 2)Clinical Benefit Rate at 24 weeks (18mg/day)29%
RAD140AR/ER+ Breast Cancer Patient-Derived Xenografts (PDX)Tumor Growth InhibitionSubstantial inhibition

II. Experimental Protocols

This compound in a Preclinical Model of Stress Urinary Incontinence
  • Animal Model: Ovariectomized female C57BL/6 mice were used to model post-menopausal SUI. The pelvic muscles were allowed to regress post-surgery.

  • Treatment: Animals were treated with either a vehicle control or doses of this compound.

  • Endpoint Analysis: Following the treatment period, the total body weight, lean body mass, and the weights of the pelvic floor muscles were measured. Additionally, the expression of genes associated with muscle catabolism was analyzed.

This compound in a Triple-Negative Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells, which are triple-negative (ER-, PR-, HER2-), were engineered to stably express the androgen receptor (MDA-MB-231-AR).

  • Animal Model: Female nude mice were used for the xenograft study.

  • Tumor Implantation: 5 million MDA-MB-231-AR cells were mixed with Matrigel and implanted subcutaneously into the mice.

  • Treatment: Once tumors reached a volume of 200-300 mm³, the mice were randomized to receive either a vehicle control or 30 mg/kg/day of this compound administered orally.

  • Endpoint Analysis: Tumor volumes were measured three times a week. After five weeks of treatment, the animals were sacrificed, and the tumors were weighed.

III. Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The biological effects of this compound and other SARMs are mediated through the androgen receptor (AR). The following diagram illustrates the canonical AR signaling pathway.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) (inactive, bound to HSPs) SARM->AR Binding HSPs Heat Shock Proteins AR->HSPs Dissociation Active_AR_dimer Active AR Dimer AR->Active_AR_dimer Dimerization ARE Androgen Response Element (ARE) Active_AR_dimer->ARE Nuclear Translocation & Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulation Biological_Effects Biological Effects (e.g., Muscle Growth, Tumor Inhibition) Gene_Transcription->Biological_Effects

Androgen Receptor (AR) Signaling Pathway
Experimental Workflow: Preclinical SUI Model

The following diagram outlines the workflow for the preclinical evaluation of this compound in a mouse model of stress urinary incontinence.

SUI_Workflow Start Start Ovariectomy Ovariectomy of Female Mice Start->Ovariectomy Regression Pelvic Muscle Regression Period Ovariectomy->Regression Randomization Randomization Regression->Randomization Treatment_GTx027 This compound Treatment Randomization->Treatment_GTx027 Group 1 Treatment_Vehicle Vehicle Control Treatment Randomization->Treatment_Vehicle Group 2 Analysis Endpoint Analysis: - Muscle Weight - Gene Expression Treatment_GTx027->Analysis Treatment_Vehicle->Analysis End End Analysis->End

Workflow for Preclinical SUI Model
Experimental Workflow: Breast Cancer Xenograft Model

This diagram illustrates the experimental workflow for assessing the efficacy of this compound in a triple-negative breast cancer xenograft model.

BC_Workflow Cell_Culture Culture of MDA-MB-231-AR Breast Cancer Cells Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 200-300 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_GTx027 Oral Administration of This compound (30 mg/kg/day) Randomization->Treatment_GTx027 Treatment Group Treatment_Vehicle Oral Administration of Vehicle Control Randomization->Treatment_Vehicle Control Group Monitoring Tumor Volume Measurement (3x per week for 5 weeks) Treatment_GTx027->Monitoring Treatment_Vehicle->Monitoring Sacrifice Sacrifice and Tumor Excision Monitoring->Sacrifice Analysis Tumor Weight Analysis Sacrifice->Analysis

Workflow for Breast Cancer Xenograft Model

Independent Validation of GTx-027's Anabolic Effects on Muscle: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on GTx-027: Direct, independent clinical validation data for this compound is limited in publicly available literature. This compound is an analog of GTx-024 (also known as Enobosarm or Ostarine), a well-researched nonsteroidal selective androgen receptor modulator (SARM). This guide will utilize the extensive data available for GTx-024 as a scientifically supported surrogate to evaluate the potential anabolic effects of this compound, alongside comparisons with another prominent SARM, Ligandrol (LGD-4033), and the traditional anabolic steroid, Testosterone (B1683101) Enanthate.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) like this compound and its analog GTx-024 represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens on muscle and bone with a reduced androgenic side effect profile. This guide provides a comparative analysis of the anabolic effects of GTx-024 (as a proxy for this compound) against Ligandrol (LGD-4033) and Testosterone Enanthate, based on available clinical and preclinical data. The evidence indicates that both GTx-024 and LGD-4033 can significantly increase lean body mass with a favorable safety profile compared to testosterone.

Comparative Data on Anabolic Effects

The following table summarizes quantitative data from key clinical trials evaluating the effects of GTx-024 (Enobosarm), LGD-4033 (Ligandrol), and Testosterone Enanthate on lean body mass.

CompoundStudy PopulationDosageDurationChange in Lean Body Mass (LBM)Placebo-ControlledKey Findings & Citation
GTx-024 (Enobosarm) 120 healthy elderly men (>60 years) and postmenopausal women3 mg/day12 weeks+1.3 kg (p < 0.001 vs. placebo)YesDose-dependent increase in LBM and improvement in physical function.[1][2][3]
LGD-4033 (Ligandrol) 76 healthy young men (21-50 years)1.0 mg/day21 days+1.21 kg (p < 0.01 vs. placebo)YesDose-dependent increase in LBM with no significant change in prostate-specific antigen (PSA).[4][5][6][7]
Testosterone Enanthate Healthy young men3.5 mg/kg/week6 weeksSignificant increase in body mass (p < 0.01 vs. placebo)YesSignificant increases in muscular strength and body mass.[8][9]
Testosterone Enanthate Healthy young men300 mg/week20 weeksDose-dependent increase in leg press strength.Yes (GnRH agonist + varying T doses)Significant correlation between testosterone dose and muscle strength.[7][10]

Signaling Pathways and Mechanism of Action

The anabolic effects of SARMs and testosterone are primarily mediated through the androgen receptor (AR). However, their downstream signaling and tissue selectivity differ.

SARM (GTx-024/GTx-027) Signaling Pathway

SARMs like GTx-024 bind to the androgen receptor and induce a conformational change that is distinct from that induced by testosterone. This unique conformation is thought to contribute to the tissue-selective activation of downstream signaling pathways, promoting anabolic effects in muscle and bone while having a lesser impact on androgenic tissues like the prostate.

SARM_Signaling cluster_cell Muscle Cell SARM SARM (GTx-024/027) AR Androgen Receptor (AR) SARM->AR SARM_AR SARM-AR Complex AR->SARM_AR Nucleus Nucleus SARM_AR->Nucleus Translocation ARE Androgen Response Element (ARE) SARM_AR->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

SARM Signaling Pathway in Muscle
Testosterone Signaling Pathway

Testosterone binds to the androgen receptor, leading to its translocation to the nucleus and the regulation of gene expression. Additionally, testosterone can be converted to dihydrotestosterone (B1667394) (DHT) by 5α-reductase, which has a higher affinity for the AR and can potentiate androgenic effects. Testosterone's signaling also involves crosstalk with other pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.[11][12][13]

Testosterone_Signaling cluster_cell Muscle Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Testosterone->PI3K_Akt_mTOR Activation Testo_AR Testosterone-AR Complex AR->Testo_AR Nucleus Nucleus Testo_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Testo_AR->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis PI3K_Akt_mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Testosterone Signaling Pathway in Muscle

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.

GTx-024 (Enobosarm) Phase II Trial in Elderly and Postmenopausal Women[1][2][3]
  • Study Design: 12-week, double-blind, placebo-controlled trial.

  • Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.

  • Intervention: Oral administration of GTx-024 (0.1, 0.3, 1, or 3 mg) or placebo daily.

  • Primary Endpoint: Change in total lean body mass (LBM) from baseline to 12 weeks, assessed by dual-energy X-ray absorptiometry (DXA).

  • Secondary Endpoints: Physical function (stair climb power), body weight, and safety assessments.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare changes from baseline between treatment groups and placebo.

LGD-4033 (Ligandrol) Phase I Trial in Healthy Young Men[4][5][6][7]
  • Study Design: 21-day, randomized, double-blind, placebo-controlled, ascending-dose trial.

  • Participants: 76 healthy men (ages 21-50).

  • Intervention: Oral administration of LGD-4033 (0.1, 0.3, or 1.0 mg) or placebo daily.

  • Primary Endpoint: Safety and tolerability.

  • Secondary Endpoints: Change in LBM assessed by DXA, muscle strength, and hormone levels.

  • Statistical Analysis: Repeated-measures analysis of variance (ANOVA) was used to assess within-group and between-group changes from baseline.

Testosterone Enanthate Trial in Healthy Young Men[8][9]
  • Study Design: 6-week, double-blind, placebo-controlled trial.

  • Participants: 16 healthy young men.

  • Intervention: Intramuscular injection of testosterone enanthate (3.5 mg/kg) or saline placebo once weekly, combined with a structured heavy resistance training program.

  • Primary Endpoint: Change in one-repetition maximum (1RM) for bench press and leg press.

  • Secondary Endpoints: Body mass and cycle sprint performance.

  • Statistical Analysis: T-tests were used to compare the changes in strength and body mass between the testosterone and placebo groups.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating the anabolic effects of a compound on muscle mass and function, based on the methodologies of the cited studies.

Experimental_Workflow cluster_workflow Clinical Trial Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - LBM (DXA) - Muscle Strength (1RM) - Physical Function - Blood Samples Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator Group (e.g., LGD-4033) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Intervention Intervention Period (Specified Duration and Dosage) Treatment_A->Intervention Treatment_B->Intervention Placebo->Intervention Monitoring Ongoing Monitoring (Adverse Events, Vital Signs) Intervention->Monitoring Endpoint Endpoint Assessment - LBM (DXA) - Muscle Strength (1RM) - Physical Function - Blood Samples Intervention->Endpoint Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis Results Results and Conclusion Analysis->Results

Generalized Clinical Trial Workflow

Conclusion

Based on the available evidence for its analog GTx-024, this compound holds significant potential as a selective anabolic agent for muscle. Clinical data for GTx-024 demonstrates a clear, dose-dependent increase in lean body mass in elderly and postmenopausal populations, with a favorable safety profile.[1][2][3] When compared to another SARM, LGD-4033, both compounds show efficacy in increasing lean body mass in healthy individuals.[4][5][6][7] Testosterone enanthate remains a potent anabolic agent but is associated with a broader range of androgenic side effects. The tissue selectivity of SARMs like this compound/024 suggests a more favorable risk-benefit profile for indications related to muscle wasting. Further direct, independent clinical trials on this compound are warranted to definitively establish its efficacy and safety profile.

References

Safety Operating Guide

Navigating the Proper Disposal of GTx-027: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management and disposal of investigational compounds like GTx-027 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for hazardous chemical waste management in a laboratory setting. This information is intended to provide essential safety and logistical guidance to minimize risks and ensure environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to handle the compound and any associated waste with appropriate personal protective equipment (PPE). Given that this compound is a Selective Androgen Receptor Modulator (SARM), a class of compounds with known potential health risks, caution is paramount.

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

Hazard Profile of SARMs

Potential HazardDescriptionAssociated Risks
Hepatotoxicity Drug-induced liver injury.Can range from mild elevation of liver enzymes to acute liver failure.[1][2][3]
Cardiovascular Risks Potential for adverse cardiovascular events.Increased risk of heart attack or stroke.[1][2][4]
Hormonal Disruption Suppression of the hypothalamic–pituitary–gonadal (HPG) axis.Can lead to sexual dysfunction, infertility, and testicular shrinkage.[1][4]
Other Reported Effects Various other adverse effects have been reported in association with SARM use.Psychosis/hallucinations, sleep disturbances, and pregnancy miscarriage.[1][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Unused Product: Any unwanted, expired, or surplus this compound, whether in solid form or in solution, must be treated as hazardous chemical waste. Do not dispose of it down the sink or in the regular trash.

  • Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:

    • Gloves

    • Pipette tips

    • Vials and tubes

    • Bench paper and absorbent pads

    • Wipes used for cleaning spills

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled, durable plastic bag intended for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap. It is crucial to leave some headspace (at least 10%) in the container to allow for expansion of vapors.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any solvents or other chemicals present in the waste mixture.

Step 3: Waste Storage

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from incompatible materials.

  • Ensure that all laboratory personnel are aware of the location and contents of the hazardous waste storage area.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a detailed inventory of the waste, including the chemical names and approximate quantities.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

GTx_027_Disposal_Workflow cluster_prep Step 1: Preparation & Identification cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Wear Appropriate PPE B Identify this compound Waste (Unused Product & Contaminated Materials) A->B C Segregate Solid & Liquid Waste B->C D Collect in Labeled, Sealed Hazardous Waste Containers C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F G Proper Disposal by Certified Professionals F->G SARM_Signaling_Pathway cluster_cell Target Cell GTx027 This compound (SARM) AR_inactive Inactive Androgen Receptor (AR) in Cytoplasm GTx027->AR_inactive Binds to AR_active Active this compound-AR Complex AR_inactive->AR_active Conformational Change Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein Effect Tissue-Specific Anabolic Effects (e.g., Muscle Growth) Protein->Effect

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。